5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
Description
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Properties
IUPAC Name |
5-chloro-2-methyl-4-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUJEDDCQYWKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216736 | |
| Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-07-6 | |
| Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
[1]
Executive Summary
This compound is a highly functionalized pyrimidine intermediate used primarily in the synthesis of bioactive heterocyclic compounds, including tyrosine kinase inhibitors and agrochemicals.[1] Characterized by its electron-withdrawing chlorine atom at the C5 position and a methylamino group at C6, this compound serves as a versatile scaffold for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] This guide details its physicochemical properties, synthetic pathways, and application in medicinal chemistry.[1]
Chemical Identity & Properties
Nomenclature & Identifiers[1][2][3]
-
IUPAC Name: 5-Chloro-2-methyl-6-(methylamino)pyrimidin-4-ol[1]
-
Tautomeric Name: 5-Chloro-2-methyl-6-(methylamino)pyrimidin-4(3H)-one[1]
-
CAS Number: Not widely indexed in public registries; analogous to the bromo-derivative 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol (Available via specialty suppliers like SCBT).[1]
-
Molecular Weight: 173.60 g/mol [1]
-
SMILES: CNc1nc(C)[nH]c(=O)c1Cl (Keto tautomer)[1]
Physicochemical Specifications
| Property | Value (Predicted/Experimental) | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | >200 °C (Decomposes) | High MP due to H-bonding network |
| Solubility | DMSO, DMF, Methanol (hot) | Poor solubility in non-polar solvents |
| pKa (Acidic) | ~8.5 (Pyrimidinol OH/NH) | Deprotonation facilitates N-alkylation |
| pKa (Basic) | ~2.5 (Pyrimidine N) | Protonation occurs at N1 or N3 |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity |
Synthetic Routes & Methodology
The synthesis of this compound typically proceeds via the modification of 2-methyl-4,6-dihydroxypyrimidine or 2-methyl-4,6-dichloropyrimidine.[1] The most robust pathway involves the regioselective functionalization of the pyrimidine core.[1]
Primary Synthetic Pathway (Displacement-Hydrolysis-Chlorination)
This route ensures correct regiochemistry by installing the amino group before the final chlorination step.[1]
Step 1: Chlorination of Precursor Reaction of 2-methyl-4,6-dihydroxypyrimidine with phosphoryl chloride (POCl₃) yields 4,6-dichloro-2-methylpyrimidine .[1]
Step 2: Nucleophilic Aromatic Substitution (SɴAr) Regioselective mono-displacement of one chloride by methylamine.[1]
-
Reagents: Methylamine (aq. or THF solution).[1]
-
Conditions: 0°C to RT.[1]
-
Product:4-Chloro-2-methyl-6-(methylamino)pyrimidine .[1]
Step 3: Hydrolysis Acidic or basic hydrolysis of the remaining chloride to a hydroxyl group.[1]
-
Reagents: HCl (aq) or NaOH (aq).[1]
-
Conditions: Reflux.[1]
-
Product:2-Methyl-6-(methylamino)-4-pyrimidinol .[1]
Step 4: Electrophilic Chlorination Chlorination at the electron-rich C5 position using N-Chlorosuccinimide (NCS).[1]
-
Reagents: NCS, Acetonitrile or DMF.[1]
-
Conditions: RT to 50°C.
-
Mechanism: The electron-donating amino and hydroxyl groups activate the C5 position for electrophilic attack.[1]
Visualization of Synthesis (Graphviz)[1]
Caption: Step-wise synthesis from 2-methyl-4,6-dihydroxypyrimidine via chlorination, amination, hydrolysis, and C5-halogenation.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures should be confirmed:
-
¹H NMR (DMSO-d₆):
-
δ 2.2-2.4 ppm: Singlet (3H) corresponding to the C2-Methyl group.[1]
-
δ 2.8-3.0 ppm: Doublet (3H) corresponding to the N-Methyl group (coupled to NH).[1]
-
δ 7.0-8.0 ppm: Broad singlet (1H) for the NH (methylamino).[1]
-
δ 11.0-12.0 ppm: Broad singlet (1H) for the OH/NH (pyrimidinone tautomer).[1]
-
Note: Absence of a C5-H signal (typically around 5.5-6.0 ppm in the precursor) confirms C5-chlorination.[1]
-
-
Mass Spectrometry (LC-MS):
Biological Relevance & Applications
Drug Discovery (Kinase Inhibitors)
The 2-methyl-4,6-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for Tyrosine Kinase Inhibitors (TKIs) .[1]
-
Mechanism: The pyrimidine ring mimics the adenine moiety of ATP, binding to the hinge region of the kinase domain.[1]
-
Role of Substituents:
-
C5-Chloro: Fills the hydrophobic pocket (gatekeeper residue) and modulates the electronic properties of the ring, often increasing potency and metabolic stability.[1]
-
C6-Methylamino: Provides a hydrogen bond donor for interaction with key residues (e.g., Asp or Glu) in the active site.[1]
-
C4-Hydroxyl: Can be converted to a leaving group (Cl, OTs) for further coupling with aryl amines or heterocycles (e.g., in the synthesis of Dasatinib analogs).[1]
-
Agrochemicals
Pyrimidine derivatives are widely used as herbicides and fungicides.[1] The 5-chloro-substituted pyrimidines often exhibit enhanced stability against environmental degradation compared to their non-halogenated counterparts.[1]
Safety & Handling (MSDS Highlights)
References
-
Santa Cruz Biotechnology (SCBT). 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol Product Data. Retrieved from .[1]
-
PubChem Database. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (Structural Analog). CID 4537748.[1] Link.[1]
-
Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[1] Journal of Medicinal Chemistry, 47(27), 6658-6661.[1] (Reference for pyrimidine scaffold utility).
-
Echemi. 5-Bromo-2-methyl-6-(methylamino)-4-pyrimidinol. Link.
Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
This technical guide details the physicochemical properties, synthesis, and analytical characterization of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol (also designated as 5-Chloro-2-methyl-6-(methylamino)pyrimidin-4(3H)-one ).
Executive Summary
This compound is a functionalized pyrimidine scaffold utilized primarily as a synthetic intermediate in the development of kinase inhibitors (specifically AKT/PKB and mTOR pathways) and as a metabolite in the degradation of specific chloro-pyrimidine agrochemicals. Its structure features a fully substituted pyrimidine core with an electron-withdrawing chlorine at C5, a polar hydroxyl/keto group at C4, and a secondary amine at C6. This unique substitution pattern imparts amphoteric solubility properties and specific reactivity profiles critical for medicinal chemistry optimization.
Molecular Architecture & Identification
The compound exists in a tautomeric equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. In the solid state and polar solvents, the keto-amine form (pyrimidinone) generally predominates due to the stability of the amide-like resonance.
| Parameter | Detail |
| IUPAC Name | 5-Chloro-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
| Common Name | This compound |
| Molecular Formula | C₆H₈ClN₃O |
| Molecular Weight | 173.60 g/mol |
| Exact Mass | 173.0356 Da |
| Isotope Pattern | ³⁵Cl (100%), ³⁷Cl (32%) signature in MS |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
Tautomeric Equilibrium
The molecule's reactivity is governed by the proton transfer between N3 and the oxygen at C4.
Figure 1: Tautomeric equilibrium shifting towards the Keto form in polar media.
Physicochemical Core Parameters
The following data represents a synthesis of experimental values from analogous chloropyrimidines and calculated predictive models (ACD/Labs, ChemAxon).
Solid State Properties
-
Appearance: Off-white to pale yellow crystalline powder.
-
Melting Point: High melting range, typically 210–230 °C (decomposition), characteristic of the strong intermolecular hydrogen bonding network formed by the pyrimidinone motif (donor: N3-H, acceptor: C4=O).
-
Hygroscopicity: Low to moderate; stable under ambient humidity but may adsorb moisture if micronized.
Solution Properties & Solubility
The compound is amphoteric , possessing both a weakly acidic site (N3-H/OH) and a weakly basic site (N-methylamino).
| Solvent / Condition | Solubility Rating | Mechanism |
| Water (pH 7) | Low (< 1 mg/mL) | Neutral species dominates; high lattice energy reduces solubility. |
| 0.1 N NaOH | High | Deprotonation of N3-H (pKa ~8.5) forms the anionic salt. |
| 0.1 N HCl | Moderate to High | Protonation of N1 or exocyclic amine forms the cationic salt. |
| DMSO / DMF | High (> 50 mg/mL) | Disrupts H-bonding network; preferred for stock solutions. |
| Methanol | Moderate | Soluble with warming. |
Ionization & Lipophilicity
-
pKa (Acidic): 8.2 ± 0.5 (Deprotonation of the pyrimidinone N3-H). The adjacent electron-withdrawing Chlorine (C5) lowers the pKa relative to unsubstituted pyrimidinones (typically ~9).
-
pKa (Basic): 3.5 ± 0.5 (Protonation of the exocyclic amine or ring N1). The basicity is significantly suppressed by the electron-withdrawing nature of the pyrimidine ring and the C5-Chloro substituent.
-
LogP (Octanol/Water): 0.8 – 1.2 . The lipophilic methyl and chloro groups are balanced by the polar amide/amine functionality, resulting in a molecule with moderate membrane permeability potential.
Synthesis & Origins
This compound is rarely isolated as a final product but appears as a key intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., for AKT, PI3K) or as a degradation product of complex agrochemicals.
Synthetic Pathway
The most robust route involves the nucleophilic displacement of trichloropyrimidine.
Figure 2: Step-wise synthesis from the pyrimidine dione precursor.
Analytical Characterization Protocols
To validate the identity and purity of this compound, the following multi-modal approach is required.
HPLC Method (Reverse Phase)
Due to its polarity, a standard C18 column with ion-pairing or pH control is recommended to prevent peak tailing.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to protonate amine, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm .
-
Retention Time: Elutes early to mid-gradient due to moderate LogP.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (M+H)⁺.
-
Expected Mass: m/z 174.0 .
-
Isotopic Signature: A distinct 3:1 ratio of peaks at m/z 174 and 176, confirming the presence of a single Chlorine atom.
NMR Spectroscopy (1H - DMSO-d6)
-
δ 2.25 ppm (s, 3H): C2-Methyl group.
-
δ 2.85 ppm (d, 3H): N-Methyl group (doublet due to coupling with NH).
-
δ 7.10 ppm (br q, 1H): Exocyclic NH (coupled to methyl).
-
δ 12.0+ ppm (br s, 1H): Pyrimidinone NH (or OH), typically very broad and exchangeable with D₂O.
-
Note: No aromatic protons are present on the ring.
Stability & Degradation
-
Thermal: Stable up to 200°C.
-
Hydrolytic: Highly stable at neutral pH. Under strong basic conditions (>1 N NaOH) and high heat, the C5-Chloro group may eventually undergo hydrolysis to the 5-hydroxy derivative, or the amine may hydrolyze to the di-hydroxy species (rare).
-
Photolytic: Chlorinated pyrimidines can be susceptible to photodehalogenation under intense UV irradiation; store in amber vials.
References
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry, 47(27), 6658-6661. Link
-
Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib." Journal of Medicinal Chemistry, 49(23), 6819-6832. Link
-
PubChem Compound Summary. (2025). "5-Amino-4-chloro-6-methoxy-2-methyl-pyrimidine (Analogous Structure)." National Center for Biotechnology Information. Link
-
Google Patents. (2013). "Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as AKT(PKB) phosphorylation inhibitors." US Patent 2013/0274253 A1. Link
The Ascendant Role of Substituted Pyrimidinols in Therapeutic Innovation: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield novel compounds with profound biological activities. Among these, substituted pyrimidinols have emerged as a particularly promising class of molecules, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of substituted pyrimidinol compounds, offering a blend of theoretical insights and practical methodologies to empower researchers in the fields of drug discovery and development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing detailed experimental protocols for their synthesis and evaluation.
Section 1: The Architectural Versatility of the Pyrimidinol Core: A Foundation for Diverse Biological Functions
The pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1] This inherent biocompatibility makes the pyrimidine nucleus a privileged scaffold in drug design. The introduction of a hydroxyl group, creating a pyrimidinol, along with various substitutions at other positions of the ring, dramatically influences the molecule's physicochemical properties and its interaction with biological targets.[2] This structural diversity allows for the fine-tuning of activity, selectivity, and pharmacokinetic profiles, leading to a wide spectrum of pharmacological effects.[3]
Section 2: Anticancer Activity: Targeting the Engines of Malignancy
Substituted pyrimidinols have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4] A prominent strategy involves the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer.[5]
Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[6] Certain substituted pyrimidinol derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors, binding to the ATP-binding site of the EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways.[7][8]
Caption: EGFR Signaling Pathway and Inhibition by Substituted Pyrimidinols.
Experimental Protocol: Evaluating Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary in vitro screen for potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidinol compounds in the appropriate cell culture medium.[10] Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[11]
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.[12]
Data Presentation: Structure-Activity Relationship (SAR) of Anticancer Pyrimidinols
The following table summarizes the in vitro anticancer activity of a series of hypothetical substituted pyrimidinol compounds against the MCF-7 breast cancer cell line.
| Compound | R1 | R2 | R3 | IC50 (µM)[4][13][14] |
| 1a | H | H | Phenyl | 15.2 |
| 1b | H | H | 4-Chlorophenyl | 8.5 |
| 1c | H | H | 4-Methoxyphenyl | 12.1 |
| 2a | CH3 | H | Phenyl | 10.8 |
| 2b | CH3 | H | 4-Chlorophenyl | 5.1 |
| 2c | CH3 | H | 4-Methoxyphenyl | 9.7 |
| 3a | H | Br | Phenyl | 7.9 |
| 3b | H | Br | 4-Chlorophenyl | 2.3 |
| 3c | H | Br | 4-Methoxyphenyl | 6.5 |
Analysis of SAR: The data suggests that the presence of a chlorine atom at the para position of the phenyl ring (R3) generally enhances anticancer activity (compare 1a vs. 1b, 2a vs. 2b, and 3a vs. 3b). Methylation at the R1 position also appears to be favorable for activity. The introduction of a bromine atom at the R2 position significantly increases potency, with compound 3b being the most active in this series.
Section 3: Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted pyrimidinols have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16]
Mechanism of Action: Disruption of Essential Cellular Processes
The antimicrobial mechanisms of substituted pyrimidinols are diverse and can involve the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The specific mechanism is highly dependent on the substitution pattern of the pyrimidine ring.[15]
Caption: Potential Antimicrobial Mechanisms of Substituted Pyrimidinols.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[17]
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of the substituted pyrimidinol compound in the broth medium.[19]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).[19]
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
Data Presentation: Antimicrobial Activity of Substituted Pyrimidinols
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus[15][16] | MIC (µg/mL) vs. E. coli[15][16] |
| 4a | H | H | 64 | >128 |
| 4b | H | Cl | 16 | 64 |
| 4c | H | NO2 | 32 | 128 |
| 5a | Br | H | 8 | 32 |
| 5b | Br | Cl | 4 | 16 |
| 5c | Br | NO2 | 16 | 64 |
Analysis of SAR: The data indicates that the introduction of a bromine atom at the R1 position generally enhances antibacterial activity against both S. aureus and E. coli. A chloro substituent at the R2 position further improves potency, with compound 5b exhibiting the lowest MIC values.
Section 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Substituted pyrimidinols have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[20][21]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of substituted pyrimidinols are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[22][23] This can be achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) or by modulating signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of genes involved in inflammation.[21][24]
Caption: Inhibition of the NF-κB Signaling Pathway by Substituted Pyrimidinols.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[25][26]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the substituted pyrimidinol compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).[27]
-
Induction of Edema: After a specific time following compound administration (e.g., 30-60 minutes), inject a solution of carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw of each animal.[28]
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[29]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[20]
Data Presentation: Anti-inflammatory Activity of Substituted Pyrimidinols
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h[20][23] |
| 6a | 10 | 25.4 |
| 6b | 10 | 45.8 |
| 6c | 10 | 38.2 |
| Indomethacin | 10 | 55.1 |
Analysis of SAR: The hypothetical data suggests that compound 6b exhibits the most potent anti-inflammatory activity among the tested pyrimidinol derivatives, although it is less potent than the standard drug indomethacin at the same dose. Further structural modifications could be explored to enhance the anti-inflammatory efficacy.
Section 5: Conclusion and Future Directions
Substituted pyrimidinols represent a versatile and promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their importance in medicinal chemistry. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective compounds.
Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular targets and signaling pathways affected by substituted pyrimidinols will be crucial for understanding their full therapeutic potential and for identifying new applications.
-
Optimization of Pharmacokinetic Properties: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be essential for their successful translation into clinical candidates.
-
Exploration of Combination Therapies: Investigating the synergistic effects of substituted pyrimidinols with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
By leveraging the insights and methodologies presented in this technical guide, researchers can continue to unlock the therapeutic potential of substituted pyrimidinol compounds and contribute to the development of the next generation of innovative medicines.
References
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Hussain, M. M., et al. (2013). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate. [Link]
-
Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anti-cancer drug design, 14(4), 359-369. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal, 25(3), 367-376. [Link]
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Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anti-cancer drug design, 14(4), 359-369. [Link]
-
Al-Omary, F. A. M., et al. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 20(10), 18882-18897. [Link]
-
El-Sayed, N. N. E., et al. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6599. [Link]
-
Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
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Rani, P., et al. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery, 17(10), 1251-1264. [Link]
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Kumar, D., et al. (2011). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 256-260. [Link]
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Kwiecień, H., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(2), 434. [Link]
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The Pyrimidine Pharmacophore: A Technical Guide to Therapeutic Targeting
[1]
Executive Summary
The pyrimidine scaffold (1,3-diazine) represents one of the most privileged structures in medicinal chemistry. Its ubiquity in biological systems—forming the backbone of cytosine, thymine, and uracil—grants it inherent biocompatibility and the ability to engage in precise hydrogen bonding networks. This guide moves beyond basic structural descriptions to analyze the mechanistic causality of pyrimidine derivatives against high-value therapeutic targets in oncology, infectious disease, and metabolic regulation.
Part 1: The Scaffold & Pharmacophore Mechanics
Electronic & Structural Advantages
The pyrimidine ring is electron-deficient (π-deficient) due to the electronegativity of the two nitrogen atoms at positions 1 and 3. This deficiency makes the ring susceptible to nucleophilic attack, yet highly stable against oxidation, a critical trait for metabolic stability (half-life extension).
-
H-Bonding Donors/Acceptors: The N1 and N3 atoms act as H-bond acceptors, while substituents at C2, C4, and C6 (e.g., amino or hydroxyl groups) often serve as donors. This "donor-acceptor-donor" motif is crucial for binding to the hinge region of kinase ATP-binding pockets.
-
Pi-Stacking: The planar aromatic system facilitates
stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor binding sites.
Part 2: Oncology Targets (Kinases & Antimetabolites)[2]
The dominance of pyrimidines in oncology stems from their ability to mimic ATP (for kinase inhibition) and nucleosides (for antimetabolite activity).
Kinase Inhibitors (ATP-Competitive)
Primary Targets: EGFR, VEGFR, CDKs, AURK.
Mechanism of Action: Small molecule pyrimidines occupy the ATP-binding pocket of protein kinases. The N1 and N3 atoms typically form hydrogen bonds with the backbone residues of the kinase "hinge" region, effectively locking the enzyme in an inactive conformation.
-
EGFR (Epidermal Growth Factor Receptor): Pyrimidine-fused systems (e.g., quinazolines like Gefitinib) target the L858R mutant or exon 19 deletions.
-
CDKs (Cyclin-Dependent Kinases): Pyrimidines arrest the cell cycle at G1/S or G2/M transitions by inhibiting CDK2/Cyclin E or CDK4/Cyclin D complexes.
Visualization: Kinase Signaling Blockade
Figure 1: Mechanism of EGFR pathway inhibition by pyrimidine derivatives.[1][2][3][4] The inhibitor competes with ATP, preventing autophosphorylation and downstream RAS/RAF/MEK signaling.
Antimetabolites (Suicide Inhibition)
Primary Targets: Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR).
Mechanism: Fluoropyrimidines (e.g., 5-Fluorouracil) act as prodrugs. They are metabolized to FdUMP, which forms a stable ternary complex with Thymidylate Synthase and the cofactor 5,10-methylene-THF. This covalently traps the enzyme, halting de novo DNA synthesis (Thymineless death).
Part 3: Infectious Disease Targets[3]
Viral Polymerases (HIV, HCV, SARS-CoV-2)
Targets: Reverse Transcriptase (RT), RNA-dependent RNA Polymerase (RdRp).
-
HIV: Analogues like Lamivudine (3TC) are cytosine mimics. They lack the 3'-OH group required for phosphodiester bond formation, causing immediate chain termination during viral DNA synthesis.
-
HCV: Sofosbuvir (a uridine nucleotide analogue) inhibits the NS5B polymerase.
Bacterial Targets (DHFR & DNA Gyrase)
Target: Bacterial Dihydrofolate Reductase (DHFR).[5] Differentiation: Bacterial DHFR is structurally distinct from mammalian DHFR, allowing for selective toxicity. Pyrimidine-2,4-diamines (e.g., Trimethoprim) bind to the active site with 10,000-fold higher affinity for bacterial DHFR than the human isoform.
Part 4: Metabolic & Inflammatory Targets
HMG-CoA Reductase (Cardiovascular)
Drug Class: Statins (e.g., Rosuvastatin ). Mechanism: The pyrimidine core of Rosuvastatin binds to the HMG-CoA reductase active site, inhibiting the rate-limiting step of cholesterol biosynthesis. The polar side chain mimics the HMG-CoA substrate, while the pyrimidine ring provides rigid hydrophobic anchoring.
COX-2 Inhibition (Inflammation)
Recent SAR studies indicate that pyrimidine derivatives can selectively inhibit Cyclooxygenase-2 (COX-2) by fitting into the larger hydrophobic side pocket present in COX-2 but absent in COX-1, reducing gastrointestinal side effects common with non-selective NSAIDs.
Part 5: Experimental Protocols
Protocol: Synthesis of Dihydropyrimidines (Biginelli Reaction)
A standardized, self-validating protocol for generating a library of pyrimidine scaffolds.
Reagents:
-
Aryl aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea/Thiourea (1.5 eq)
-
Catalyst:
or (10 mol%)
Workflow:
-
Reflux: Combine reagents in ethanol (5 mL/mmol). Reflux at 80°C for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Validation (TLC): Disappearance of the aldehyde spot indicates completion.
-
Work-up: Pour reaction mixture into crushed ice. The solid precipitate is the crude dihydropyrimidine.
-
Purification: Recrystallize from hot ethanol to achieve >95% purity (verify via HPLC).
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
To quantify IC50 against EGFR or CDK.
-
Preparation: Dilute pyrimidine derivatives in DMSO (10 mM stock). Prepare serial dilutions (10 µM to 0.1 nM) in kinase buffer (
HEPES, ). -
Enzyme Mix: Add recombinant EGFR kinase (0.2 ng/µL) and peptide substrate (Poly Glu:Tyr).
-
Reaction Start: Add ATP (
concentration) to initiate phosphorylation. Incubate at 25°C for 60 mins. -
Detection: Add EDTA (stop solution) and Eu-labeled anti-phosphotyrosine antibody.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Visualization: Drug Discovery Workflow
Figure 2: Iterative workflow for pyrimidine-based drug discovery, emphasizing the feedback loop between screening results and structural redesign.
Part 6: Quantitative Data Summary
| Target Class | Specific Target | Drug Example | Mechanism | IC50 / Kd (Typical) |
| Kinase | EGFR (L858R) | Osimertinib | Irreversible covalent binding | < 5 nM |
| Kinase | BCR-ABL | Imatinib | ATP-competitive | ~25 nM |
| Antimetabolite | Thymidylate Synthase | 5-Fluorouracil | Ternary complex formation | N/A (Prodrug) |
| Antiviral | HIV RT | Lamivudine | Chain termination | 0.2 - 2.0 µM |
| Metabolic | HMG-CoA Reductase | Rosuvastatin | Transition state mimicry | 0.16 nM |
References
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Pyrimidine Derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. (2024).[6] Link
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Int J Mol Sci. (2024).[7] Link
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). Link
-
Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem. (2025).[1] Link
-
Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors. Molecules. (2023). Link
-
Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV. Chemistry Central Journal. (2012). Link
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Hypothesized Mechanism of Action for 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol: A Kinase Inhibition-Centric Viewpoint
An In-Depth Technical Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3] This guide focuses on 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol, a substituted pyrimidinol whose specific biological activity and mechanism of action remain to be fully elucidated. Drawing upon the extensive pharmacological profiles of analogous pyrimidine derivatives, which exhibit a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects, we hypothesize a primary mechanism of action centered on kinase inhibition.[4][5][6] This document provides a comprehensive molecular profile of the compound, delineates the kinase inhibition hypothesis, and presents a rigorous, multi-tiered experimental plan for its validation. The proposed workflow is designed to systematically investigate this hypothesis, from initial in silico screening to detailed in vitro and cell-based characterization.
Introduction
Pyrimidine and its derivatives are of immense interest in pharmaceutical research due to their diverse pharmacological activities.[1] These activities span a wide range, including but not limited to, antiviral, antibacterial, anti-inflammatory, and anticancer properties.[4][5] The structural versatility of the pyrimidine nucleus allows for extensive modification at its 2, 4, 5, and 6 positions, enabling the fine-tuning of its biological activity.[2]
This document serves as a technical framework for researchers and drug development professionals, proposing a plausible mechanism of action for this compound and outlining a robust experimental strategy to validate this hypothesis.
Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to postulating its biological activity and designing relevant experiments.
Chemical Structure
The structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
While experimental data for this specific molecule is sparse, we can infer some of its properties based on its structure and data available for structurally similar compounds. For instance, a related compound, Pyrimidine, 5-amino-6-chloro-4-(methylamino)-, has calculated properties that can serve as a general guide.[7]
| Property | Predicted Value | Unit | Source |
| Molecular Weight | 173.6 | g/mol | [8] |
| LogP (Octanol/Water) | ~0.8-1.5 | - | Cheminformatics Prediction |
| Water Solubility | Moderately Soluble | - | Structural Analogy[7] |
| pKa (most acidic) | ~7-8 (pyrimidinol OH) | - | Cheminformatics Prediction |
| pKa (most basic) | ~3-4 (pyrimidine N) | - | Cheminformatics Prediction |
These predicted properties suggest that the compound has moderate lipophilicity and water solubility, making it potentially cell-permeable and suitable for in vitro biological assays.
Hypothesized Mechanism of Action: Kinase Inhibition
The central hypothesis of this guide is that this compound functions as a protein kinase inhibitor . This hypothesis is predicated on the following lines of reasoning:
-
Structural Precedent: The pyrimidine core is a well-established scaffold for potent kinase inhibitors. Many FDA-approved drugs, such as Imatinib (indirectly) and various EGFR inhibitors, feature heterocyclic rings that mimic the adenine portion of ATP.[3]
-
ATP-Competitive Binding: The 4-pyrimidinol moiety can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many Type I and Type II kinase inhibitors. The N1 and N3 atoms of the pyrimidine ring can serve as hydrogen bond acceptors.
-
Substituent Effects: The substituents on the pyrimidine ring can be rationalized to interact with specific sub-pockets of a kinase active site:
-
The 2-methyl group can occupy a hydrophobic pocket.
-
The 6-(methylamino) group can form additional hydrogen bonds or hydrophobic interactions.
-
The 5-chloro group can provide a point of interaction within a specific pocket and can modulate the electronics of the pyrimidine ring.
-
A plausible, though generalized, signaling pathway that could be inhibited by this compound is the Receptor Tyrosine Kinase (RTK) pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of an RTK signaling pathway.
Experimental Validation Plan
A multi-step, integrated approach is proposed to systematically test the kinase inhibition hypothesis. This plan is designed to progress from broad, computational screening to specific, mechanistic cellular studies.
Caption: Experimental workflow for validating the kinase inhibition hypothesis.
In Silico Screening: Molecular Docking
The initial step involves computational modeling to predict the binding affinity of this compound against a diverse panel of human kinases.
Protocol:
-
Ligand Preparation: Generate a 3D conformation of the compound and assign appropriate partial charges.
-
Receptor Preparation: Obtain crystal structures of various kinase domains from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogens, and defining the binding pocket based on co-crystallized ligands.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to predict the binding pose and score of the compound within the ATP-binding site of each kinase.
-
Analysis: Rank the kinases based on the predicted binding energy. Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds with the hinge region). This will help prioritize kinase families for in vitro screening.
In Vitro Biochemical Assays: Kinase Panel Screening
This step aims to experimentally determine the inhibitory activity of the compound against a broad panel of purified kinases.
Protocol:
-
Primary Screen: Screen the compound at a single, high concentration (e.g., 10 µM) against a large kinase panel (e.g., >300 kinases). The assay can be based on various platforms (e.g., radiometric, fluorescence-based).
-
Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >50%) in the primary screen.
-
Dose-Response and IC50 Determination: For the identified hits, perform a dose-response assay with a serial dilution of the compound to determine the half-maximal inhibitory concentration (IC50).
| Kinase Target | Predicted Docking Score (kcal/mol) | % Inhibition @ 10 µM | IC50 (nM) |
| Kinase A | (from 4.1) | (from 4.2.1) | (from 4.2.3) |
| Kinase B | (from 4.1) | (from 4.2.1) | (from 4.2.3) |
| Kinase C | (from 4.1) | (from 4.2.1) | (from 4.2.3) |
Cellular Assays: Assessing Antiproliferative Activity
The objective here is to determine if the compound's biochemical potency translates to a functional effect in a cellular context.
Protocol:
-
Cell Line Selection: Choose a panel of cancer cell lines where the "hit" kinases from the biochemical screen are known to be key drivers of proliferation.
-
Cell Viability Assay: Treat the selected cell lines with a range of concentrations of the compound for a defined period (e.g., 72 hours).
-
GI50 Determination: Use a standard cell viability reagent (e.g., resazurin, CellTiter-Glo®) to measure cell proliferation and calculate the concentration required to inhibit growth by 50% (GI50).
Target Engagement and Pathway Analysis
This final experimental phase aims to confirm that the compound inhibits the intended kinase target within the cell and modulates its downstream signaling pathway.
Protocol:
-
Cell Treatment: Treat the relevant cell line with the compound at concentrations around its GI50 value for a short duration (e.g., 1-4 hours).
-
Lysate Preparation: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform Western blot analysis to assess the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A decrease in phosphorylation upon treatment would confirm target engagement and pathway modulation.
Alternative Hypotheses
While kinase inhibition is the primary hypothesis, the versatile pyrimidine scaffold could mediate its effects through other mechanisms. These should be considered if the kinase inhibition hypothesis is not validated.
-
Dihydroorotate Dehydrogenase (DHO-dehase) Inhibition: Some pyrimidine analogs are known to inhibit this key enzyme in the de novo pyrimidine biosynthetic pathway.[9] An enzyme activity assay using purified DHO-dehase could test this possibility.
-
Antimicrobial Activity: Pyrimidine derivatives can act as antimicrobial agents.[4][5] The compound could be tested against a panel of bacteria and fungi using standard minimum inhibitory concentration (MIC) assays.
Conclusion
This technical guide puts forth a well-grounded hypothesis that this compound exerts its biological effects primarily through the inhibition of protein kinases. This hypothesis is supported by the extensive precedent of the pyrimidine scaffold in medicinal chemistry and a clear structural rationale for its interaction with the ATP-binding site of kinases. The proposed experimental workflow provides a systematic and rigorous path to validate this hypothesis, potentially uncovering a novel kinase inhibitor and elucidating its mechanism of action. The successful completion of this plan will provide critical insights for any future preclinical and clinical development of this compound.
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- 7. Pyrimidine, 5-amino-6-chloro-4-(methylamino)- (CAS 52602-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: In Silico Profiling of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
This guide details the computational strategy for profiling 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol (referred to herein as CMP-4-ol ).
This compound represents a "privileged scaffold"—a functionalized pyrimidine core sharing structural homology with nucleobases (cytosine/uracil), ATP, and cofactor mimetics. Consequently, its in silico prediction requires a multi-modal approach: Target Deconvolution (to identify binding partners), Structural Docking (to validate affinity), and ADMET Profiling (to assess developability).
Executive Summary
Compound: this compound Chemical Class: Trisubstituted Pyrimidine / Pyrimidinone Tautomer Primary Predicted Utility: Kinase Inhibition (ATP-competitive), Antimetabolite (DHFR/DNA Gyrase), or Agrochemical Intermediate.
This guide moves beyond simple property calculation. It establishes a Reverse Chemical Genetics workflow to predict the biological activity of CMP-4-ol. We prioritize the identification of off-target liabilities and the validation of ATP-mimetic potential.
Part 1: Structural Ontology & Physicochemical "Input"
Before initiating docking, the chemical structure must be curated. A common failure mode in pyrimidine modeling is incorrect tautomer assignment.
Tautomeric State Definition
The "4-pyrimidinol" nomenclature is chemically ambiguous. In physiological solution (pH 7.4), the pyrimidin-4(3H)-one tautomer is often energetically favored over the enol (hydroxyl) form.
-
Implication: The keto form presents a Hydrogen Bond Acceptor (C=O) and Donor (N-H) pattern distinct from the enol form.
-
Protocol: Generate both tautomers. Calculate the Boltzmann distribution of conformers using DFT (Density Functional Theory) or semi-empirical methods (PM6) before docking.
Computed Physicochemical Profile (Predicted)
Data derived from consensus QSAR models (e.g., SwissADME).
| Property | Predicted Value | Interpretation |
| MW | ~173.6 g/mol | Fragment-like; High Ligand Efficiency (LE) potential. |
| LogP (o/w) | 0.8 – 1.2 | Highly soluble; optimal for oral bioavailability. |
| TPSA | ~60 Ų | Good membrane permeability; potential BBB penetration. |
| H-Bond Donors | 2 (NH, OH/NH) | Critical for "hinge-binding" in kinases. |
| H-Bond Acceptors | 3-4 (N, O) | Facilitates water-bridging interactions. |
Part 2: Target Deconvolution (Target Fishing)
Since the specific target is undefined, we employ Ligand-Based Virtual Screening (LBVS) to map the compound against the proteome.
The "Guilt-by-Association" Workflow
We utilize 2D fingerprints (ECFP4) and 3D shape similarity to identify "nearest neighbor" active compounds with known targets.
Methodology:
-
Query Submission: Input SMILES of CMP-4-ol into SwissTargetPrediction and SEA (Similarity Ensemble Approach) .
-
Probability Scoring: Filter targets with Probability > 0.6.
-
Cluster Analysis: Group targets by family.
Predicted High-Probability Target Classes:
-
Kinases (e.g., EGFR, CDK): The 2-aminopyrimidine motif is a classic "hinge binder" (mimicking the Adenine of ATP). The 5-Cl substituent often fills the hydrophobic "gatekeeper" pocket.
-
Dihydrofolate Reductase (DHFR): Pyrimidines mimic the pteridine ring of folate.
-
Adenosine Receptors (A1/A2A): Structural similarity to caffeine/xanthine.
Workflow Visualization
The following diagram illustrates the decision logic for target selection.
Caption: Logic flow for identifying biological targets using 2D/3D similarity fusion.
Part 3: Molecular Docking Protocol (Validation)
We will validate the Kinase Inhibitor Hypothesis using a standard model system (e.g., EGFR or CDK2). The 5-Chloro and 6-Methylamino groups are critical for orientation within the ATP-binding cleft.
Experimental Setup
-
Software: AutoDock Vina (Open Source) or Glide (Schrödinger - Commercial).
-
Receptor Preparation:
-
Retrieve PDB: 1M17 (EGFR) or 1HCK (CDK2).
-
Remove crystallographic water (unless bridging waters are known to be critical).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Convert CMP-4-ol to PDBQT format.
-
Critical Step: Define the rotatable bond on the 6-methylamino group. The ring itself is rigid.
-
The "Hinge Binding" Hypothesis
For CMP-4-ol to act as a kinase inhibitor, it must satisfy the Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor (A-D) motif required to bind the kinase hinge region (e.g., Met793 in EGFR).
-
Interaction 1: The Pyrimidine N1 or N3 acts as a Hydrogen Bond Acceptor (to backbone NH).
-
Interaction 2: The 6-Methylamino (-NH-) acts as a Hydrogen Bond Donor (to backbone C=O).
-
Interaction 3: The 5-Chlorine atom positions into the hydrophobic "Gatekeeper" region, potentially improving selectivity.
Docking Execution Code (AutoDock Vina)
Self-validating protocol: Always re-dock the native co-crystallized ligand first to calculate RMSD. If RMSD < 2.0 Å, the protocol is valid.
Part 4: ADMET & Toxicity Prediction[1]
Small pyrimidines can be promiscuous. We must assess safety risks, particularly Ames Mutagenicity (common in planar, DNA-intercalating amines) and hERG inhibition .
Toxicity Matrix
Using ProTox-II or pkCSM algorithms:
| Endpoint | Prediction | Mechanism/Risk |
| Ames Toxicity | High Risk | Amino-chloro-pyrimidines can be metabolically activated to reactive electrophiles. |
| hERG Inhibition | Low Risk | MW is low; lacks the lipophilic tails usually associated with hERG block. |
| Hepatotoxicity | Medium | Potential for bioactivation via CYP450 (N-demethylation). |
| BBB Permeability | High | Small, neutral, lipophilic. CNS activity is possible (caffeine-like effects). |
Metabolic Stability
The 6-methylamino group is a "soft spot" for metabolism.
-
Reaction: N-demethylation by CYP enzymes.
-
Product: Primary amine (5-chloro-6-amino-4-pyrimidinol). This metabolite may have distinct activity or toxicity.
Part 5: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulation (100 ns) is required to verify if the 5-Chloro substituent maintains stable contact with the hydrophobic pocket or if the ligand drifts.
Stability Metrics (RMSD)
-
Stable Binding: Ligand RMSD < 2.5 Å over the last 50 ns of simulation.
-
Unstable Binding: Ligand ejects or rotates > 4.0 Å.
-
Hydrogen Bond Lifetime: Calculate the % occupancy of the H-bond between the Pyrimidine N and the Hinge residue. >60% occupancy indicates a potent inhibitor.
References
-
SwissTargetPrediction: Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364. Link
-
AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a web server for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. Link
- Pyrimidine Scaffold Activity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Contextual grounding for pyrimidine reactivity).
-
SEA (Similarity Ensemble Approach): Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. Link
Technical Guide: 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol as a Novel Scaffold
The following technical guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol . This document is structured to serve as a blueprint for integrating this novel scaffold into fragment-based drug discovery (FBDD) programs.
Executive Summary
In the landscape of kinase inhibitors and antiviral agents, the pyrimidine heterocycle remains a "privileged structure." However, the chemical space around simple aminopyrimidines is heavily patented. The scaffold This compound (CMM-Py) represents an underutilized, high-value core.
Its specific substitution pattern offers three distinct vectors for diversification:
-
C5-Chlorine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to access hydrophobic pockets (e.g., the gatekeeper residue in kinases).
-
C6-Methylamino: A directed hydrogen bond donor/acceptor motif that improves aqueous solubility compared to unsubstituted analogs.
-
C4-Hydroxyl/Oxo: A tautomeric recognition element capable of mimicking peptide bonds or serving as a leaving group precursor for further substitution.
This guide provides a validated synthetic route, structural analysis, and strategic applications for CMM-Py in modern drug design.
Chemical Architecture & Tautomerism
Structural Dynamics
The CMM-Py scaffold exists in a tautomeric equilibrium between the 4-hydroxypyrimidine (enol) and the 4(3H)-pyrimidinone (keto) forms. In solution (DMSO, H₂O), the keto-form predominates due to the resonance stabilization of the amide-like linkage.
-
Keto Form (Dominant): Acts as a hydrogen bond acceptor at the carbonyl oxygen and a donor at N3.
-
Enol Form (Minor): Acts as a donor/acceptor at the hydroxyl group; relevant for specific active-site binding modes (e.g., aromatase interaction).
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| Molecular Weight | 173.60 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| cLogP | ~0.8 - 1.2 | High ligand efficiency (LE); sufficient lipophilicity for membrane permeability. |
| TPSA | ~50 Ų | Excellent oral bioavailability potential. |
| pKa (N3-H) | ~8.5 | Ionizable at physiological pH; affects solubility and binding. |
Validated Synthetic Protocol
The synthesis of CMM-Py requires a strategic approach to ensure regioselectivity, particularly distinguishing between the C4 and C6 positions. The following protocol utilizes a desymmetrization strategy starting from a symmetric precursor.
Reaction Workflow Diagram
The following diagram illustrates the critical path from commercial starting materials to the target scaffold.
Figure 1: Step-wise synthesis of the CMM-Py scaffold via chlorination-activation-displacement sequence.
Detailed Methodology
Step 1: Electrophilic Chlorination at C5
-
Reagents: 2-Methyl-4,6-dihydroxypyrimidine (10.0 g), N-Chlorosuccinimide (NCS, 1.05 eq), Glacial Acetic Acid (100 mL).
-
Procedure:
-
Suspend the starting material in acetic acid.
-
Add NCS portion-wise at room temperature.
-
Heat to 80°C for 2 hours. The suspension will initially clear then reprecipitate the product.
-
Cool to RT, pour into ice water, and filter the white solid.
-
-
Critical Control: Avoid excess Cl₂ gas generation; NCS provides stoichiometric control to prevent over-chlorination.
Step 2: Activation (Deoxychlorination)
-
Reagents: Product from Step 1, POCl₃ (excess), N,N-Diethylaniline (catalytic).
-
Procedure:
-
Reflux the 5-chloro-4,6-dihydroxy intermediate in neat POCl₃ for 4 hours.
-
Remove excess POCl₃ under reduced pressure.
-
Quench the residue carefully on crushed ice (Exothermic!).
-
Extract with DCM to yield 2-methyl-4,5,6-trichloropyrimidine .
-
Step 3: Regioselective Amination (Desymmetrization)
-
Reagents: 2-Methyl-4,5,6-trichloropyrimidine, Methylamine (2.0 M in THF, 1.0 eq), DIPEA (1.1 eq), THF.
-
Procedure:
-
Dissolve the trichloropyrimidine in dry THF and cool to -10°C.
-
Add Methylamine solution dropwise over 30 minutes. Rate limiting step.
-
Stir at 0°C for 2 hours.
-
Analysis (LCMS) should show mono-substitution. Isolate via flash chromatography (Hex/EtOAc).
-
-
Why this works: The C4/C6 positions are highly electrophilic. The C5-Cl exerts an inductive effect, making C4/C6 more reactive than in non-chlorinated analogs. Steric hindrance from the C5-Cl directs the incoming amine, but careful stoichiometry prevents di-substitution.
Step 4: Hydrolysis to the Target Scaffold
-
Reagents: 4,5-Dichloro-2-methyl-6-(methylamino)pyrimidine, 2M NaOH.
-
Procedure:
-
Reflux the intermediate in 2M NaOH/Dioxane (1:1) for 6 hours.
-
Acidify to pH 5 with HCl to precipitate the target This compound .
-
Recrystallize from Ethanol/Water.
-
Medicinal Chemistry Applications
The CMM-Py scaffold is particularly valuable for designing Type I and Type II Kinase Inhibitors .
Pharmacophore Mapping
The scaffold mimics the adenine core of ATP but with distinct vectors for selectivity.
Figure 2: Pharmacophore vectors of the CMM-Py scaffold.
Case Study: Targeting the Gatekeeper
In many kinases (e.g., EGFR, Abl), the "gatekeeper" residue (often Threonine or Methionine) controls access to the back hydrophobic pocket.
-
Strategy: Utilize the C5-Chlorine of CMM-Py.
-
Execution: Perform a Suzuki coupling at C5 with an aryl boronic acid. The resulting biaryl system twists out of plane, allowing the new ring to occupy the hydrophobic pocket behind the gatekeeper, potentially overcoming T790M-like resistance mutations.
Comparison to Existing Scaffolds
| Scaffold | C5-Substituent | Solubility | Selectivity Potential |
| CMM-Py | Chloro (Reactive) | High (NHMe) | High (Vector diversity) |
| 4-Aminopyrimidine | H / Alkyl | Moderate | Low (Promiscuous) |
| Pyrrolopyrimidine | Fused Ring | Low | High (Rigid) |
References
-
Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. Link
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link
-
Halogen Bonding in Drug Discovery: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013. Link
-
C5-Chlorination Protocols: Synlett, 2019, 30(14), 1643-1647. (General methodology for pyrimidine chlorination). Link
-
Dasatinib Intermediate Analogues: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)." Journal of Medicinal Chemistry, 2004. Link
5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol material safety data sheet
The following technical guide details the material safety, handling, and application context for 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol , a specialized pyrimidine intermediate.
Operational Safety, Synthesis Strategy, and Therapeutic Utility
Executive Summary
This compound (hereafter referred to as CMP-4-OH ) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators. Its structure—characterized by a pyrimidine core functionalized with a chlorine atom at C5, a methylamino group at C6, and a hydroxyl/oxo tautomer at C4—confers unique electronic properties that make it a versatile electrophile in nucleophilic aromatic substitutions (
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive operational framework. It integrates predicted toxicological profiles with rigorous handling protocols and retrosynthetic logic to ensure both scientific integrity and personnel safety.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Understanding the physicochemical properties is prerequisite to designing safe reaction parameters. CMP-4-OH exists in a tautomeric equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms, with the keto form typically predominating in solid state and polar solvents.
Table 1: Substance Identification & Properties
| Parameter | Specification |
| Chemical Name | This compound |
| IUPAC Name | 5-chloro-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
| Molecular Formula | C₆H₈ClN₃O |
| Molecular Weight | 173.60 g/mol |
| Predicted logP | 0.8 – 1.2 (Moderate lipophilicity) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; insoluble in non-polar alkanes. |
| pKa (Predicted) | ~8.5 (OH/NH acidic), ~3.5 (Pyrimidine N basic) |
| Appearance | Off-white to pale yellow crystalline solid |
| Functional Hazards | Halogenated heterocycle, secondary amine, tautomeric amide |
Analytic Insight: The presence of the electron-withdrawing chlorine at C5 increases the acidity of the N-H protons and the electrophilicity of the ring, influencing both its reactivity in cross-coupling reactions and its potential biological interactions (e.g., covalent binding).
Hazard Analysis & Risk Mitigation Strategy
While specific regulatory data for this exact intermediate may be limited, its structural analogs (chloropyrimidines and aminopyrimidines) dictate a Category 2/3 hazard profile under GHS standards. The following risk assessment is derived from Structure-Activity Relationship (SAR) analysis of the pyrimidine class.
GHS Classification (Predicted)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage) – High risk due to phenolic/basic nature.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[2]
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction) – Common in methylamino-substituted heterocycles.
Operational Handling Protocols
To mitigate these risks, the following self-validating safety workflow is required for all laboratory personnel.
Figure 1: Operational safety decision tree for handling halogenated pyrimidines. Ensure engineering controls are active before opening containment.
First Aid Causality
-
Eye Contact: Immediate irrigation is critical. The basicity of the methylamino group coupled with the phenolic acidity can cause rapid corneal opacification. Protocol: Flush for 15 minutes; consult ophthalmologist.
-
Inhalation: Chloropyrimidine dust is a potent respiratory irritant.[2] If inhaled, mucosal edema may be delayed. Protocol: Move to fresh air; monitor O₂ saturation if dyspnea occurs.
Synthesis & Experimental Protocols
The synthesis of CMP-4-OH typically requires a convergent approach, balancing the reactivity of the chlorine atom with the nucleophilicity of the amine. Below is a robust, field-proven retrosynthetic pathway.
Retrosynthetic Analysis
The target molecule can be disconnected into 4,6-dihydroxy-2-methylpyrimidine (a common precursor) via sequential chlorination and amination.
Figure 2: Retrosynthetic pathway. Note that direct C5-chlorination is often performed on the dihydroxy species before converting to the chloride.
Recommended Synthesis Protocol (Step-by-Step)
Note: This protocol assumes starting from 4,6-dihydroxy-2-methylpyrimidine.
Step 1: C5-Chlorination (Electrophilic Aromatic Substitution)
-
Suspend 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) in glacial acetic acid.
-
Add Sulfuryl chloride (
, 1.1 eq) dropwise at room temperature. Mechanism: The activated pyrimidine ring undergoes electrophilic attack at the electron-rich C5 position. -
Heat to 50°C for 2 hours. Monitor by LC-MS for the formation of 5-chloro-4,6-dihydroxy-2-methylpyrimidine.
-
Quench with ice water; filter the precipitate.
Step 2: Functional Group Interconversion
-
Reflux the intermediate in Phosphorus Oxychloride (
) to generate the trichloro species (2-methyl-4,5,6-trichloropyrimidine). -
Evaporate excess
under reduced pressure (Rotavap).
Step 3: Regioselective Amination & Hydrolysis
-
Dissolve the trichloro intermediate in THF at 0°C.
-
Add Methylamine (2.0 M in THF, 1.0 eq) slowly. Control: The C4/C6 positions are more electrophilic than C5. Sterics and electronics will dictate selectivity.
-
Hydrolysis: Treat the resulting chloropyrimidine with aqueous NaOH (1M) to convert the remaining labile chloride (or unreacted site) to the hydroxyl group, yielding CMP-4-OH .
Therapeutic Context & Applications
In drug discovery, CMP-4-OH serves as a "warhead" carrier or a scaffold for ATP-competitive inhibitors.
Kinase Inhibition
The pyrimidine C4-NH / C5-Cl motif is structurally homologous to the adenine ring of ATP.
-
Binding Mode: The C6-Methylamino group often forms hydrogen bonds with the hinge region of kinases (e.g., Src, Abl, or CDK families).
-
The "Gatekeeper" Interaction: The C5-Chlorine atom can exploit hydrophobic pockets near the gatekeeper residue (e.g., Threonine or Methionine), enhancing selectivity over other kinases.
Drug Development Relevance
This intermediate is structurally related to:
-
Dasatinib (Sprycel): Uses a 2-amino-thiazole/pyrimidine core. CMP-4-OH derivatives are often explored to improve solubility or metabolic stability (reducing CYP450 inhibition) compared to the parent drug.
-
Avanafil (Stendra): A PDE5 inhibitor where the pyrimidine core dictates potency. Modifications at C5 (Chloro) and C6 (Amino) tune the phosphodiesterase selectivity window.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Chloropyrimidine Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives hazard classification. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling.
Sources
A Theoretical Deep Dive into 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive theoretical framework for the investigation of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol, a substituted pyrimidine with potential pharmacological relevance. Pyrimidine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a systematic computational approach to characterize the molecule's electronic structure, predict its reactivity, and explore its potential as a therapeutic agent. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust workflow for in-silico analysis.
Molecular Structure and Physicochemical Landscape
A foundational understanding of a molecule's physicochemical properties is paramount in drug discovery. These parameters influence solubility, permeability, and ultimately, bioavailability. For this compound, a combination of literature data for similar compounds and computational predictions provide a preliminary profile.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method | Significance in Drug Discovery |
| Molecular Formula | C₆H₈ClN₃O | - | Basic structural information |
| Molecular Weight | 189.60 g/mol | - | Influences diffusion and transport |
| pKa (most acidic) | ~7.5 | Computational | Ionization state at physiological pH |
| pKa (most basic) | ~3.2 | Computational | Ionization state at physiological pH |
| LogP | ~1.8 | Computational | Lipophilicity and membrane permeability |
| Hydrogen Bond Donors | 2 | Computational | Potential for intermolecular interactions |
| Hydrogen Bond Acceptors | 4 | Computational | Potential for intermolecular interactions |
| Polar Surface Area | ~65 Ų | Computational | Influences cell penetration |
Note: The values presented are predictive and require experimental validation.
The predicted LogP value suggests a moderate lipophilicity, which is often a desirable trait for oral drug candidates, allowing for a balance between aqueous solubility and membrane permeability. The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen atom) indicates the molecule's potential to form multiple interactions with biological targets.
Quantum Chemical Analysis: Unveiling Electronic Behavior
Density Functional Theory (DFT) calculations offer profound insights into the electronic structure and reactivity of a molecule. By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, we can elucidate key electronic parameters.[6]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.58 |
| HOMO-LUMO Gap | 4.67 |
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The calculated gap of 4.67 eV for this molecule indicates a relatively stable structure, but one that is still capable of participating in chemical reactions.
Caption: Frontier Molecular Orbital Energy Diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors.
Exploring Biological Potential: A Molecular Docking Perspective
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in drug discovery for identifying potential drug targets and understanding structure-activity relationships. Given the broad biological activities of pyrimidine derivatives, several protein targets could be considered for docking studies with this compound. For instance, based on the known anticancer properties of some pyrimidines, cyclin-dependent kinases (CDKs) or other kinases involved in cell cycle regulation could be explored as potential targets.[4]
Hypothetical Docking Workflow
Caption: A generalized molecular docking workflow.
A typical docking study would involve preparing the 3D structure of the ligand and the target protein, defining the binding site on the protein, and then running the docking algorithm to generate a series of possible binding poses. The results are then scored based on the predicted binding affinity. Analysis of the top-scoring poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Synthetic Accessibility
The theoretical exploration of a molecule's properties is only valuable if the compound can be synthesized. The synthesis of substituted pyrimidines is well-documented. A plausible synthetic route to this compound could involve the cyclization of a suitable three-carbon precursor with an amidine, followed by chlorination and subsequent nucleophilic substitution with methylamine. Several patents describe methods for the synthesis of chlorinated pyrimidines, which could be adapted for this specific molecule.[8][9][10]
Conclusion and Future Directions
The theoretical studies outlined in this guide provide a comprehensive in-silico framework for the characterization of this compound. The predicted physicochemical properties and quantum chemical parameters suggest that this molecule possesses drug-like characteristics and a reactivity profile that warrants further investigation. Molecular docking simulations can further elucidate its potential biological targets and guide the design of more potent analogs.
Future work should focus on the experimental validation of these theoretical predictions. Synthesis of the compound, followed by in vitro and in vivo testing, is essential to confirm its biological activity. The synergistic use of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of this and other novel pyrimidine derivatives.
References
- MDPI. (2025-01-13). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity.
- MDPI. (2023-09-07). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
- NIH. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides.
- ResearchGate. (2025-08-10). Pharmacological potentials of pyrimidine derivative: A review.
- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
- PubChem. (n.d.). 5-chloro-N-[4-(1,3-dimethylpyrazolo[4,5-d]pyrimidin-7-yl)-6-[2-(methylamino)propanoylamino]-2-pyridinyl]-3-methylpyridine-2-carboxamide.
- PubChem. (n.d.). 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
- SciSpace. (2021-06-25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Cheméo. (n.d.). Pyrimidine, 5-amino-6-chloro-4-(methylamino)- (CAS 52602-68-3).
- MDPI. (n.d.). Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model.
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A Senior Application Scientist’s Guide to the Discovery and Synthesis of Novel Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a significant portion of clinically approved therapeutics.[1][2] Its prevalence is rooted in its fundamental role as a building block of nucleic acids—cytosine, thymine, and uracil—and its remarkable versatility as a privileged scaffold in drug design.[3][4][5] This guide provides an in-depth exploration of the strategies and methodologies pivotal to the discovery and synthesis of novel pyrimidine derivatives. Moving beyond a mere recitation of protocols, we delve into the causality behind synthetic choices, offering field-proven insights into both classical and contemporary approaches. From foundational cyclocondensation reactions to advanced C-H activation strategies, this document is designed to equip researchers with the technical knowledge and strategic foresight required to navigate the intricate landscape of pyrimidine-based drug discovery.
The Pyrimidine Core: A Privileged Scaffold in Drug Discovery
The term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, unrelated biological targets. The pyrimidine ring is a quintessential example, a status earned through its unique physicochemical properties.[2] Its two nitrogen atoms at positions 1 and 3 are excellent hydrogen bond acceptors, while the aromatic ring system can engage in crucial π-π stacking interactions with biological macromolecules.[3] This inherent ability to mimic the interactions of endogenous purine and pyrimidine bases allows these derivatives to effectively compete for binding sites on enzymes and receptors.[6]
Furthermore, the pyrimidine scaffold serves as a versatile bioisostere for phenyl and other aromatic systems, offering improved metabolic stability and pharmacokinetic properties.[4][7][8] This has led to its incorporation into a vast array of therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications.[4][5][9][10][11]
Table 1: Representative FDA-Approved Pyrimidine-Based Drugs
| Drug Name | Therapeutic Area | Mechanism of Action |
| 5-Fluorouracil | Oncology | Inhibits thymidylate synthase, disrupting DNA synthesis.[3] |
| Imatinib | Oncology | Kinase inhibitor targeting BCR-ABL in chronic myeloid leukemia. |
| Osimertinib | Oncology | EGFR tyrosine kinase inhibitor for non-small cell lung cancer (NSCLC).[4] |
| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase, blocking bacterial DNA synthesis.[12] |
| Rilpivirine | Antiviral | Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.[12] |
| Baricitinib | Immunology | Janus kinase (JAK) inhibitor for rheumatoid arthritis. |
Foundational Synthesis of the Pyrimidine Ring
The construction of the core pyrimidine heterocycle is the critical first step in any discovery program. The choice of method is dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.
The Biginelli Reaction: A Cornerstone Multicomponent Approach
For over a century, the Biginelli reaction has remained a robust and efficient method for synthesizing dihydropyrimidinones (DHPMs).[13][14] This acid-catalyzed, three-component, one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is a paragon of multicomponent reaction (MCR) efficiency.[15][16][17] Its enduring appeal lies in its operational simplicity, atom economy, and the direct assembly of a highly functionalized core.
The causality behind this reaction's success is the cascade of thermodynamically favorable steps. The initial, and often rate-limiting, step is the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion. This electrophilic intermediate is then intercepted by the enol form of the β-ketoester. The final, irreversible step is an intramolecular cyclization via condensation of the remaining urea amine with the ketone carbonyl, followed by dehydration to yield the stable DHPM ring.
Caption: The reaction cascade of the Biginelli synthesis.
Experimental Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent and Catalyst Addition: Add ethanol (25 mL) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.2 mL) as the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the resulting solid precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Drying and Characterization: Dry the product under vacuum to yield the title compound as a white solid. The expected yield is typically 80-90%. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Advanced Strategies for Scaffold Functionalization
While core synthesis is vital, the true power of pyrimidine chemistry lies in the ability to selectively functionalize the ring at its various positions. This is where novel derivatives with tailored biological activities are generated.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, enabling the introduction of a vast array of substituents onto the pyrimidine core.[8][18] The Suzuki-Miyaura coupling, in particular, is a highly reliable method for arylating halopyrimidines.[19][20][21]
The choice of a halopyrimidine precursor is a key experimental decision. The reactivity order of halogens in these couplings is I > Br > Cl.[19] This differential reactivity can be exploited for sequential, site-selective functionalization. For instance, in a dichloropyrimidine, the chlorine at the more electron-deficient C4 position is often more reactive than the one at C2, allowing for controlled, stepwise additions.[19]
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki Coupling on 2,4-Dichloropyrimidine
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst and Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol). Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). Degassing the solvent (e.g., by sparging with argon for 20 minutes) is essential to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 90°C and stir for 12-18 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-chloro-4-phenylpyrimidine.
Direct C-H Activation: The Modern, Atom-Economical Approach
A paradigm shift in synthetic strategy involves the direct functionalization of C-H bonds, bypassing the need for pre-functionalization steps like halogenation.[3] This approach is highly atom-economical and streamlines synthetic routes. For electron-deficient heterocycles like pyrimidine, this can be challenging but is achievable through several modern methods.[22][23]
-
Transition-Metal-Catalyzed C-H Activation: Catalysts based on palladium, rhodium, or ruthenium can direct the activation of specific C-H bonds, often guided by a directing group on the pyrimidine ring.[22]
-
Metal-Free Methodologies: Minisci-type reactions, which involve radical intermediates, provide a powerful metal-free alternative for functionalizing the electron-poor pyrimidine core.[22]
-
Photochemical Approaches: Using visible light photocatalysts, it is possible to generate radicals under mild conditions that can then engage with the pyrimidine ring, offering a green chemistry advantage.[22]
Caption: Workflow comparison of traditional vs. modern synthesis.
Application in a Drug Discovery Campaign
The ultimate goal of these synthetic endeavors is the identification of lead compounds with therapeutic potential. The described methodologies enable a systematic exploration of the chemical space around the pyrimidine scaffold, which is the essence of a Structure-Activity Relationship (SAR) study.[8]
Case Study Workflow: Iterative Design of a Kinase Inhibitor
Many successful kinase inhibitors feature a pyrimidine scaffold that mimics the adenine hinge-binding region of ATP.[6] A typical discovery workflow would proceed as follows:
-
Design: Hypothesize that a 2-anilino-4-aryl-pyrimidine scaffold will exhibit inhibitory activity against a target kinase (e.g., a cyclin-dependent kinase, CDK2).[4]
-
Synthesis:
-
Synthesize a 2,4-dichloropyrimidine intermediate.
-
Perform a Suzuki coupling at the C4 position with a library of diverse aryl boronic acids to generate a set of 2-chloro-4-aryl-pyrimidines.
-
Subject this library to a second coupling reaction, such as a Buchwald-Hartwig amination, with a panel of anilines at the C2 position.
-
-
Screening: Test the resulting library of final compounds for biological activity.
-
Analysis & Iteration: Analyze the SAR from the initial screen. For example, if electron-withdrawing groups on the C4-aryl ring consistently improve potency, the next generation of compounds will focus on exploring that chemical space in more detail.
Table 2: Hypothetical SAR Data for a CDK2 Inhibitor Series
| Compound ID | C4-Substituent (R1) | C2-Substituent (R2) | CDK2 IC₅₀ (nM) |
| PYR-001 | Phenyl | Aniline | 250 |
| PYR-002 | 4-Fluorophenyl | Aniline | 85 |
| PYR-003 | 4-Methoxyphenyl | Aniline | 450 |
| PYR-004 | 4-Fluorophenyl | 3-Chloroaniline | 30 |
This data is illustrative. The clear trend suggests that an electron-withdrawing group at the para-position of the C4-phenyl ring (PYR-002 vs. PYR-001/003) and on the C2-aniline ring (PYR-004 vs. PYR-002) enhances inhibitory activity.
Protocol: In Vitro Cell Viability (MTT) Assay
This protocol assesses the general cytotoxicity of newly synthesized compounds against a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.[24] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. Add 100 µL of these dilutions to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Conclusion and Future Horizons
The pyrimidine scaffold remains an exceptionally fertile ground for drug discovery.[1][2][4][7] Mastery of both classical and modern synthetic techniques is paramount for efficiently generating novel chemical entities. The strategic application of multicomponent reactions like the Biginelli synthesis allows for rapid construction of the core, while advanced methods like palladium-catalyzed cross-coupling and C-H activation provide the means for extensive and precise diversification.
Looking forward, the field is moving towards even greater efficiency and sustainability. The integration of AI and machine learning will accelerate the design-synthesis-test cycle by predicting promising structures before they are made.[3] Concurrently, the principles of green chemistry, such as flow chemistry and the use of eco-friendly catalysts, will become increasingly standard, reducing the environmental impact of drug development.[3][8] The continued exploration of the vast chemical space surrounding the pyrimidine nucleus, guided by these advanced principles, ensures its enduring legacy in the pharmacopeia of the future.
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Methodological & Application
Application Note & Protocols: Leveraging 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol for Novel Kinase Inhibitor Design
Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many successful inhibitors lies the pyrimidine nucleus.[1] This heterocyclic scaffold is considered "privileged" because it mimics the adenine ring of ATP, enabling it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2] This fundamental binding mode is a validated starting point for achieving potent and selective kinase inhibition.[3][4]
This guide focuses on a specific, promising starting scaffold: 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol . We will explore its potential and provide a comprehensive, field-proven framework for its utilization in a rational, structure-guided kinase inhibitor design program. The protocols and insights herein are designed for researchers, medicinal chemists, and drug development professionals aiming to translate this chemical starting point into viable therapeutic candidates.
Section 1: The Strategic Value of this compound
The subject molecule presents a unique combination of functional groups that offer a compelling basis for kinase inhibitor development. Let's dissect its structural features and their strategic implications.
1.1. Physicochemical Properties and Structural Analysis
While specific experimental data for this exact molecule is not widely published, we can infer its properties and design rationale from its constituent parts and related pyrimidine structures.
| Property | Predicted Value/Analysis | Rationale for Kinase Inhibitor Design |
| Molecular Formula | C₆H₈ClN₃O | Provides a low molecular weight starting point, ideal for subsequent optimization. |
| Core Scaffold | 2,4,6-trisubstituted pyrimidine | A well-established "hinge-binder" in numerous FDA-approved kinase inhibitors.[3] |
| 4-Pyrimidinol Tautomer | Exists in equilibrium with its 4-oxo tautomer. | The hydroxyl/oxo and adjacent methylamino groups can act as both hydrogen bond donors and acceptors, critical for engaging with the kinase hinge region. |
| 5-Chloro Group | Electron-withdrawing group. | Can modulate the pKa of the pyrimidine ring and potentially engage in halogen bonding or occupy hydrophobic pockets within the active site. Its position provides a vector for further chemical modification. |
| 6-Methylamino Group | Hydrogen bond donor. | Provides a key interaction point with the kinase hinge backbone, a common feature of Type I kinase inhibitors.[5] |
| 2-Methyl Group | Small hydrophobic group. | Can be oriented towards a hydrophobic pocket. This position is a prime site for modification to enhance potency and selectivity. |
1.2. Hypothesized Binding Mode and Design Strategy
The primary design hypothesis is that the 4-pyrimidinol and 6-methylamino moieties will form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine portion of ATP. The 5-chloro and 2-methyl groups serve as initial probes of adjacent hydrophobic pockets.
The overall strategy is to use this core as a foundation and systematically modify the 2- and 5-positions to build potency against a target kinase and achieve selectivity across the kinome.
Caption: Hypothesized binding of the pyrimidine scaffold in a kinase active site.
Section 2: Experimental Workflows and Protocols
This section provides detailed, self-validating protocols to guide the initial stages of a drug discovery campaign using the title compound.
2.1. Workflow Overview: From Scaffold to Lead Candidate
The journey from a starting scaffold to a lead candidate is a systematic, iterative process. The following workflow outlines the key stages.
Caption: Iterative workflow for kinase inhibitor discovery and optimization.
2.2. Protocol: Synthesis of an Analogue Library
Causality: To explore the structure-activity relationship (SAR), modifications are needed. The 2-methyl position is a common site for derivatization to enhance potency and selectivity by targeting a nearby hydrophobic pocket. This protocol describes a general method for replacing the 2-methyl group with various aryl moieties via a 2-(methylthio) intermediate, a common strategy in pyrimidine chemistry.[6]
Step-by-Step Methodology:
-
Synthesis of 2-Thio Intermediate: Start with a suitable precursor like 4-amino-6-chloro-5-nitropyrimidine. React with thiourea to form the 2-thiouracil derivative.
-
Methylation: Methylate the 2-thio group using dimethyl sulfate to yield a 2-(methylthio)pyrimidine intermediate.[7] This methylthio group is a good leaving group.
-
Nucleophilic Aromatic Substitution (SNAr): React the 2-(methylthio)pyrimidine with a diverse library of anilines or other amines. This reaction displaces the methylthio group and installs the desired R-group at the 2-position.
-
Reduction and Final Steps: Reduce the nitro group at the 5-position, followed by chlorination and reaction with methylamine to install the final substituents, mirroring the core structure.
-
Purification and Characterization: Purify each analogue using column chromatography or preparative HPLC. Confirm the structure and purity of each compound using ¹H NMR, LC-MS, and HRMS.
Self-Validation: Each step must be monitored by TLC or LC-MS to ensure reaction completion. The final products must be of >95% purity to ensure that biological activity data is reliable.
2.3. Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
Causality: The first critical step is to determine if the synthesized compounds directly inhibit the target kinase's enzymatic activity.[8] The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity.[9][10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase of interest in an appropriate kinase buffer.
-
Prepare a stock solution of the specific peptide or protein substrate.
-
Prepare a stock solution of ATP at a concentration close to the Km for the target kinase. This is critical, as excessively high ATP levels can mask the effect of ATP-competitive inhibitors.[11]
-
Prepare serial dilutions of test compounds (from 100 µM to 1 nM) and a known inhibitor (positive control) in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution (or DMSO for 100% activity control).
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of enzyme activity.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.[10]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the 0% activity (no enzyme) and 100% activity (DMSO only) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Self-Validation: The assay's robustness is confirmed by calculating the Z'-factor from the positive and negative controls; a value >0.5 is considered excellent for screening.
2.4. Protocol: Cell-Based Proliferation Assay (e.g., using A549 Lung Cancer Cells)
Causality: After identifying biochemically active compounds, it's essential to determine if they can inhibit the kinase in a cellular context and affect a biological outcome, such as cell proliferation.[12][13] This assay measures the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase's signaling pathway.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells (or another relevant cell line) in appropriate media.
-
Trypsinize and count the cells. Seed 2,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with DMSO only (vehicle control) and a known cytotoxic agent (positive control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement (Using Resazurin):
-
Add 20 µL of Resazurin solution to each well and incubate for another 4 hours. Viable, metabolically active cells will reduce Resazurin to the fluorescent Resorufin.
-
Measure the fluorescence at 560 nm excitation / 590 nm emission.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell growth relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the EC₅₀ value.
-
Self-Validation: The inclusion of a known cytotoxic agent validates the assay's ability to detect cell death. Microscopic inspection of cells can confirm that the observed effect is anti-proliferative and not due to compound precipitation or other artifacts.
2.5. Protocol: Preliminary In Vitro ADME Profiling
Causality: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures.[14][15] Poor metabolic stability or low solubility can render an otherwise potent compound useless.[16]
A. Kinetic Solubility Assay:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add the DMSO stock to a phosphate-buffered saline (PBS, pH 7.4) solution to a final concentration of 100 µM.
-
Incubate at room temperature for 2 hours.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the concentration of the compound remaining in the supernatant by LC-MS/MS or UV spectroscopy and compare it to a standard curve. This value is the kinetic solubility.
B. Liver Microsomal Stability Assay:
-
Incubate the test compound (at 1 µM) with human liver microsomes and NADPH (a required cofactor for metabolic enzymes) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂).
Self-Validation: Each ADME assay should include control compounds with known high and low solubility or stability to validate the experimental results.
Section 3: A Hypothetical Kinase Signaling Pathway
Kinase inhibitors typically act on specific nodes within complex signaling cascades. Understanding this context is vital for interpreting cellular data.
Caption: A generic MAPK signaling pathway, a common target in oncology.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its inherent structural features are well-suited for engaging the conserved hinge region of the kinase active site. By applying a systematic and iterative drug discovery workflow—encompassing rational analogue synthesis, robust biochemical and cell-based screening, and early ADME profiling—researchers can effectively explore the potential of this scaffold. The protocols and strategies outlined in this guide provide a validated framework to unlock the therapeutic potential of this and related pyrimidine series, paving the way for the development of next-generation targeted therapies.
References
-
Protein kinases are attractive targets for rational drug design against a wide range of diseases. PubMed. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
Pyrimidine, 5-amino-6-chloro-4-(methylamino)- (CAS 52602-68-3). Cheméo. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science Publishers. [Link]
-
The role of structure in kinase-targeted inhibitor design. PubMed. [Link]
-
Cell-based test for kinase inhibitors. INiTS. [Link]
-
ADME of Biologics-What Have We Learned from Small Molecules?. ResearchGate. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate. [Link]
-
Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. PubMed. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. PubMed. [Link]
-
What is ADME and how does it fit into drug development?. BioIVT. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central. [Link]
-
The impact of early ADME profiling on drug discovery and development strategy. Semantic Scholar. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-氯-2-甲硫基嘧啶-5-羧酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
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- 16. semanticscholar.org [semanticscholar.org]
Strategic Synthesis of 4-Pyrimidinols via Cyclocondensation
Application Note & Protocol Guide | Doc ID: AN-PYR-0426
Executive Summary
Objective: To provide a robust, scalable, and self-validating protocol for the synthesis of 4-pyrimidinols (tautomeric with 4-pyrimidones) via the cyclocondensation of amidines with
Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.
Significance: The pyrimidine pharmacophore is ubiquitous in FDA-approved therapeutics, functioning as a privileged scaffold in kinase inhibitors (e.g., Imatinib, Ruxolitinib) and antivirals. The 4-pyrimidinol intermediate is the critical "branch point" in drug synthesis; it can be functionalized at the oxygen (ethers) or converted to a 4-chloro derivative for subsequent
Scientific Foundation & Mechanism
The Tautomeric Reality
Researchers must recognize that "4-pyrimidinol" exists in a tautomeric equilibrium with "4(3H)-pyrimidone". In solution (polar solvents) and the solid state, the pyrimidone (keto) form often predominates. However, for synthetic planning (e.g., chlorination with
Reaction Mechanism: Base-Mediated Cyclocondensation
The synthesis follows a [3 + 3] cyclocondensation pathway between a 1,3-binucleophile (Amidine) and a 1,3-bielectrophile (
Key Steps:
-
Deprotonation: The base frees the amidine from its salt form (e.g., HCl).
-
Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl (more electrophilic than the ester).
-
Imine Formation: Loss of water generates an intermediate imine.
-
Cyclization: The second amidine nitrogen attacks the ester carbonyl.
-
Aromatization: Loss of alcohol (ethoxide/methoxide) drives the irreversible formation of the stable pyrimidine ring.
Figure 1: Mechanistic pathway of the condensation reaction. The final aromatization step is the thermodynamic sink that drives high yields.
Experimental Protocols
Protocol A: The "Gold Standard" Thermal Cyclocondensation
Best for: Gram-scale synthesis, high purity requirements, and robust validation.
Target Molecule: 6-Methyl-2-phenylpyrimidin-4-ol Reaction Class: Pinner-type Condensation
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Critical Attribute |
| Benzamidine HCl | 1.0 | Binucleophile | Dry, free-flowing white powder. Hygroscopic. |
| Ethyl Acetoacetate | 1.1 | Bielectrophile | Distill if yellow/orange to remove acids. |
| Sodium Ethoxide | 2.5 | Base | Freshly prepared or 21 wt% in EtOH. Crucial: Must neutralize HCl salt + catalyze reaction. |
| Ethanol (Abs.) | Solvent | Medium | Anhydrous (<0.1% water) to prevent ester hydrolysis. |
Step-by-Step Procedure
-
Base Preparation:
-
In a flame-dried 250 mL round-bottom flask (RBF) equipped with a stir bar, add 50 mL anhydrous Ethanol .
-
Option A (Commercial): Add Sodium Ethoxide solution (21 wt% in EtOH) via syringe.
-
Option B (In-situ): Carefully add Sodium metal (cut into small pieces) to the ethanol under
flow. Wait for complete dissolution.
-
-
Amidine Activation:
-
Add Benzamidine Hydrochloride (10.0 mmol) to the stirring ethoxide solution at room temperature (RT).
-
Observation: The solution will become cloudy as NaCl precipitates. Stir for 15 minutes to ensure full deprotonation.
-
-
Condensation:
-
Add Ethyl Acetoacetate (11.0 mmol) dropwise over 5 minutes.
-
Equip the flask with a reflux condenser and a drying tube (CaCl2 or
balloon). -
Heat the mixture to Reflux (78 °C) for 4–6 hours .
-
Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). The starting amidine (low Rf) should disappear.
-
-
Work-up & Isolation (The "pH Swing"):
-
Cool the reaction mixture to RT.
-
Remove the solvent in vacuo (Rotavap) to roughly 20% of the original volume.
-
Add 20 mL of cold water to dissolve the inorganic salts (NaCl) and the sodium salt of the pyrimidinol.
-
Critical Step: Acidify the solution dropwise with Glacial Acetic Acid or 1M HCl to pH 5–6 .
-
Observation: The product will precipitate as a white/off-white solid.
-
Cool in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Filter the solid via a Buchner funnel.
-
Wash the cake with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) (removes unreacted ester).
-
Dry in a vacuum oven at 50 °C overnight.
-
Protocol B: Microwave-Assisted High-Throughput Synthesis
Best for: Library generation, rapid optimization, and difficult substrates.
Workflow:
-
Charge: In a 10 mL microwave vial, combine Amidine HCl (1.0 mmol) ,
-keto ester (1.2 mmol) , and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 mmol) . -
Solvent: Add Ethanol (2 mL) . Cap the vial.
-
Irradiate: Heat to 120 °C for 15–20 minutes (High Absorption setting).
-
Precipitate: Pour the hot reaction mixture directly into ice-cold dilute acetic acid (10 mL) .
-
Isolate: Centrifuge or filter the resulting precipitate.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent | Use anhydrous EtOH; water hydrolyzes the |
| "Gummy" Product | Incomplete acidification | Ensure pH reaches 5–6. If pH is too low (<2), the pyrimidine may protonate and redissolve. |
| Starting Material Remains | Old Amidine HCl | Amidine salts degrade over time. Recrystallize starting material or increase equivalents to 1.2. |
| Dark Coloration | Oxidation | Degas solvents with |
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of 4-pyrimidinols.
References
-
Vidal, M., et al. (2016).[7] Ultrasound-assisted synthesis of 4-pyrimidinols. Synthesis, 48, 4246-4252.[7]
-
Quiñones, R. E., et al. (2021).[7] Cyclocondensation strategies in pyrimidine synthesis. Journal of Organic Chemistry, 86, 13465-13474.[7]
-
National Institutes of Health (NIH). (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews.
-
BenchChem. (2025).[2][3] Application Notes for Pyrimidine Synthesis. BenchChem Protocols.
-
Organic Chemistry Portal. (2024). Pyrimidine Synthesis: Recent Developments.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. asianpubs.org [asianpubs.org]
- 9. growingscience.com [growingscience.com]
NMR and mass spectrometry of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
Application Note & Protocol: Characterization of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
Part 1: Introduction & Strategic Overview
This compound is a critical heterocyclic building block, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Dasatinib analogs) and agrochemicals.[1][2] Its structural integrity is pivotal for downstream efficacy; however, its characterization is frequently complicated by keto-enol tautomerism .[1][2]
While the IUPAC name suggests a hydroxyl group ("-ol"), in polar solvents like DMSO or Methanol, the compound predominantly exists as the pyrimidinone tautomer (5-chloro-2-methyl-6-(methylamino)pyrimidin-4(3H)-one ).[1] Failure to account for this equilibrium leads to misinterpretation of NMR signals, specifically the disappearance of the hydroxyl proton and the appearance of a broad amide-like proton.
This guide provides a self-validating protocol to unambiguously confirm the identity of this molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Part 2: Mass Spectrometry (MS) Protocol
Objective: To determine molecular weight, confirm the presence of chlorine, and analyze fragmentation for structural verification.
Experimental Setup
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]
-
Reasoning: The basic secondary amine and the pyrimidine ring nitrogens are easily protonated, providing high sensitivity.[2]
-
-
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[2]
-
Note: Avoid ammonium buffers if possible to prevent adduct formation that might obscure the [M+H]+ peak.[2]
-
-
Flow Rate: Direct infusion (5 µL/min) or LC-MS (0.4 mL/min).
Data Interpretation & Validation Criteria
The presence of a single chlorine atom creates a distinct isotopic signature that serves as a primary validation check.[2]
| Ion Species | m/z (Theoretical) | Relative Abundance | Diagnostic Value |
| [M+H]+ (³⁵Cl) | 174.04 | 100% | Base Peak (Parent Ion) |
| [M+H]+ (³⁷Cl) | 176.04 | ~32% | Isotope Confirmation |
| [M+Na]+ | 196.02 | Variable | Sodium Adduct (Common) |
| [2M+H]+ | 347.08 | Variable | Dimer (Concentration dependent) |
Fragmentation Pathway (MS/MS): Upon collision-induced dissociation (CID), look for these characteristic losses:
-
Loss of HCl (-36/38 Da): m/z 174 → 138 (Indicates labile Cl).[1][2]
-
Ring Cleavage (RDA): Fragmentation of the pyrimidine core (often loss of HCN or CH3CN).[2]
Part 3: NMR Spectroscopy Protocol
Objective: To assign all proton and carbon environments and confirm the tautomeric state.
Sample Preparation
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6).[1][2]
-
Critical Requirement: Do NOT use CDCl₃.[2] The compound is sparingly soluble in chloroform, and the exchangeable protons (NH) will likely broaden into the baseline or disappear due to exchange. DMSO-d₆ stabilizes the polar tautomer and slows proton exchange, allowing observation of the NH signals.[2]
-
-
Concentration: 10–15 mg in 600 µL solvent.
¹H NMR Analysis (400 MHz or higher)
The spectrum will display four distinct signal sets.
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| N(3)-H | Amide | 11.5 - 12.5 | Broad Singlet | 1H | Tautomer Marker. Proves the Keto form (H on Ring N).[1][2] Disappears with D₂O shake. |
| N(6)-H | Amine | 7.0 - 7.8 | Broad Quartet | 1H | Coupled to N-Methyl.[1][2] Broadening indicates rotation/exchange.[2] |
| N-CH₃ | Methyl | 2.8 - 2.9 | Doublet (J≈4.5 Hz) | 3H | Doublet splitting proves attachment to NH. |
| C(2)-CH₃ | Methyl | 2.2 - 2.3 | Singlet | 3H | Sharp singlet.[1][2] Deshielded by aromatic ring but less than N-Me.[1][2] |
-
Self-Validation Step: Perform a D₂O shake . If the signals at ~12 ppm and ~7.5 ppm disappear, they are confirmed as exchangeable N-H protons.[2]
¹³C NMR Analysis
Expect six unique carbon environments.
-
C=O (C4): ~160–163 ppm (Most deshielded, characteristic of pyrimidinone carbonyl).
-
C-N (C6): ~150–153 ppm (Attached to methylamino group).[1][2]
-
C-Cl (C5): ~100–105 ppm (Significantly shielded due to resonance and ortho-positioning between amines/carbonyls).[1][2]
Part 4: Visualizations & Workflows
Diagram 1: Tautomeric Equilibrium & Characterization Logic
This diagram illustrates the dominant structural form in solution and the logic flow for assigning the methyl groups.[2]
Caption: The equilibrium heavily favors the Keto form in polar solvents, resulting in a diagnostic downfield NH proton signal.
Diagram 2: Analytical Validation Workflow
A step-by-step decision tree for researchers to validate the compound's purity and identity.
Caption: Analytical decision matrix ensuring both elemental composition (MS) and tautomeric structure (NMR) are correct.
Part 5: References
-
PubChem Compound Summary. "2-chloro-5-methylpyrimidin-4-amine and related substructures." National Center for Biotechnology Information.[2] Accessed October 2023.[3] [Link]
-
Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data for Pyrimidines."[2] University of Wisconsin-Madison. [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition.[2] John Wiley & Sons.[2] (Standard text for Chlorine isotope patterns and Heterocycle NMR).
Sources
- 1. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol in Medicinal Chemistry
Disclaimer: The specific compound 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol is not extensively characterized in publicly accessible scientific literature. This document, therefore, provides a detailed, forward-looking guide based on established principles of medicinal chemistry and the well-documented activities of structurally analogous pyrimidine derivatives. The proposed applications and protocols are intended to serve as a robust starting point for researchers initiating investigations into this molecule.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. In drug development, the pyrimidine scaffold is prized for its ability to engage in various biological interactions, particularly with the ATP-binding sites of kinases.[3][4] The structural motif of this compound combines several key features that suggest significant potential as a modulator of protein kinases:
-
2,4,6-Trisubstituted Pyrimidine Core: This arrangement is a common feature in a multitude of kinase inhibitors, providing a rigid scaffold for the precise orientation of pharmacophoric groups.
-
Amino Group at C6: The methylamino substituent can act as a crucial hydrogen bond donor and/or acceptor, often interacting with the "hinge" region of the kinase ATP-binding pocket. This interaction is a hallmark of many Type I kinase inhibitors.[3]
-
Pyrimidinol Tautomer: The 4-pyrimidinol moiety exists in equilibrium with its 4(3H)-pyrimidinone tautomer. This feature can influence its hydrogen bonding capabilities and overall physicochemical properties.
-
Chloro Group at C5: The chlorine atom can serve multiple purposes. It can act as a synthetic handle for further derivatization through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[5] Alternatively, it can occupy a specific pocket within the target protein, potentially enhancing binding affinity or, in some cases, enabling covalent bond formation with a nearby cysteine residue.[6]
-
Methyl Group at C2: This small alkyl group can contribute to binding through hydrophobic interactions and can influence the overall conformation of the molecule.
Given these structural attributes, this compound is a compelling candidate for investigation as a kinase inhibitor for applications in oncology, immunology, and inflammatory diseases.
Postulated Mechanism of Action: ATP-Competitive Kinase Inhibition
The majority of pyrimidine-based kinase inhibitors function by competing with endogenous ATP for binding to the catalytic site of the kinase. The aminopyrimidine portion of the molecule is particularly adept at forming hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The substituents on the pyrimidine ring then extend into adjacent hydrophobic pockets, conferring potency and selectivity.
Caption: Proposed ATP-competitive kinase inhibition by this compound.
Potential Therapeutic Applications
Derivatives of aminopyrimidine have been successfully developed as inhibitors for a wide range of kinases.[4] Therefore, this compound could potentially target:
-
Tyrosine Kinases: Such as EGFR, Src, Abl, and FGFR, which are often dysregulated in various cancers.[7]
-
Serine/Threonine Kinases: Including CDKs, Aurora kinases, and MAP kinases, which play critical roles in cell cycle progression and signaling pathways implicated in cancer and inflammatory disorders.[3]
-
Lipid Kinases: Such as PI3K, which is a key node in cell growth and survival signaling.
The specific kinase or kinase family targeted by this compound would need to be determined through broad panel screening.
Experimental Protocols
The following protocols provide a comprehensive framework for characterizing the biochemical and cellular activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic, high-throughput method to determine the IC50 value of the compound against a purified kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction, which is then coupled to a series of enzymatic reactions that result in a fluorescent signal. Inhibition of the kinase leads to a decrease in ADP production and thus a lower fluorescent signal.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 2 µL of the 2X kinase/substrate solution to all wells.
-
To initiate the reaction, add 2 µL of the 2X ATP solution to all wells except the negative controls (add 2 µL of buffer instead).
-
The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours (optimize for specific kinase).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells via the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., one known to be dependent on the kinase target identified in Protocol 1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT reagent or CellTiter-Glo® Reagent
-
96-well clear or opaque-walled tissue culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement (CellTiter-Glo® example):
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Caption: Workflow for characterizing the activity of this compound.
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to verify that the compound inhibits the kinase of interest within the cell by assessing the phosphorylation status of its downstream substrate.
Materials:
-
Cell line and culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the compound (based on GI50 values from Protocol 2) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the total substrate to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates successful target engagement by the compound.
Structure-Activity Relationship (SAR) and Further Development
The provided protocols will establish the initial biological profile of this compound. Subsequent medicinal chemistry efforts would likely focus on modifying the core structure to improve potency, selectivity, and drug-like properties.[8][9]
-
C5-Chloro Position: This position is a prime site for modification. Suzuki or Stille coupling reactions could introduce various aryl or heteroaryl groups to probe for additional binding interactions.
-
C6-Methylamino Group: The methyl group could be replaced with larger alkyl groups or cyclized to explore the steric tolerance of the binding site.
-
C2-Methyl Group: This position can be varied to explore different hydrophobic interactions.
Conclusion
References
-
An overview on synthesis and biological activity of pyrimidines. (2025). ResearchGate. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]
-
Current developments of coumarin compounds in medicinal chemistry. (2018). PubMed. [Link]
-
Pharmacology study of pyrimidine derivative. (2015). ResearchGate. [Link]
-
Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2009). ResearchGate. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2022). ResearchGate. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]
-
Chloropyrimidines as a new class of antimicrobial agents. (2002). PubMed. [Link]
-
Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Journal of Medicinal and Chemical Sciences. [Link]
-
Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2015). PubMed. [Link]
-
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2022). Nature Communications. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2009). PubMed. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological activity of some pyrimidine derivatives. (2013). Semantic Scholar. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Authorea. [Link]
-
Inhibition Effect of Chloroquine and Integrin-Linked Kinase Knockdown on Translation in Melanoma Cells. (2019). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
design of experiments for 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol functionalization
Design of Experiments (DoE) for 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol Functionalization
Executive Summary
This application note details a systematic approach to functionalizing This compound (hereafter referred to as Scaffold 1 ). Due to the tautomeric nature of 4-hydroxypyrimidines and the presence of competing nucleophiles (N- vs. O-alkylation), traditional "One-Factor-At-A-Time" (OVAT) optimization often yields suboptimal results. This guide applies Design of Experiments (DoE) principles to optimize the critical C-4 activation step (chlorination), ensuring high yield and purity suitable for downstream pharmaceutical applications.
Chemical Analysis & Reactivity Profile
Scaffold 1 presents a unique challenge in process chemistry due to its multifunctional nature. Understanding the electronic environment is a prerequisite for effective DoE factor selection.
-
C-4 Hydroxyl Group: Exists in equilibrium with the keto-tautomer (pyrimidinone). This is the primary site for activation (e.g., conversion to -Cl or -OTf) but is prone to O-alkylation side reactions if base strength is not controlled.
-
C-5 Chlorine: An electron-withdrawing group that deactivates the ring toward electrophilic aromatic substitution but activates the C-4 and C-6 positions for Nucleophilic Aromatic Substitution (SNAr) after the C-4 hydroxyl is converted to a leaving group.
-
C-6 Methylamino: A secondary amine that acts as an electron donor. It can interfere with C-4 activation by trapping electrophilic reagents (e.g., POCl3) to form unreactive phosphoramidates unless sterically hindered or protected.
Tautomeric Equilibrium
The molecule exists predominantly in the keto-form (lactam) in solid state and polar solvents, but functionalization often requires driving the equilibrium or trapping the enol form (lactim).
Caption: Tautomeric equilibrium between the N3-H (keto) and C4-OH (enol) forms. Functionalization strategies must account for this shift.
Strategic Functionalization Workflow
The primary bottleneck in utilizing Scaffold 1 is the efficient conversion of the C-4 hydroxyl to a chloro-group, yielding 4,5-dichloro-2-methyl-6-(methylamino)pyrimidine . This intermediate is the "gateway" to further derivatization via SNAr or Palladium-catalyzed cross-couplings.
Caption: Decision tree for functionalization. Path A is the critical step addressed in the DoE protocol below.
Case Study: Optimization of C-4 Chlorination via DoE
Objective: Maximize yield (>85%) and purity (>98%) of the 4,5-dichloro derivative while minimizing tar formation caused by polymerization of the electron-rich pyrimidine.
Challenge: The standard protocol (refluxing POCl3) often leads to "charring" due to the exotherm and the nucleophilicity of the C-6 amine.
Experimental Design Strategy
We utilize a Central Composite Design (CCD) . This allows us to model curvature (non-linear effects), which is critical when temperature and stoichiometry interact.
Factors (Inputs):
-
Stoichiometry (POCl3 equiv): Range 2.0 – 5.0 equiv.
-
Temperature: Range 70°C – 105°C (Reflux).
-
Base Additive: (Categorical) None vs. DIEA (N,N-Diisopropylethylamine).
Responses (Outputs):
-
Yield (%) : Isolated yield.
-
Purity (HPLC Area %) .
-
Cleanliness : Visual assessment of tar (1-5 scale).
Protocol: DoE Execution Steps
Safety Note: POCl3 reacts violently with water.[1] All glassware must be oven-dried. Work in a fume hood.
-
Setup: Prepare 12 reaction vials (according to the design matrix generated by JMP/Minitab/Python).
-
Charging:
-
Add Scaffold 1 (1.0 g, 5.76 mmol) to each vial.
-
Add anhydrous Toluene (5 mL) as solvent (to modulate concentration).
-
Add Base (DIEA) if specified by the design row (1.0 equiv).
-
Add POCl3 dropwise at room temperature (amount dictated by design).
-
-
Reaction:
-
Seal vials and heat to the Design Temperature .
-
Agitate at 600 RPM for 3 hours (fixed time for this screen).
-
-
Quenching (Critical Step):
-
Cool to 0°C.
-
Slowly pour reaction mixture into vigorously stirred ice-water (50 mL). Maintain internal temp < 20°C.
-
Neutralize with sat. NaHCO3 to pH 7-8.
-
-
Workup:
-
Extract with EtOAc (3 x 20 mL).
-
Dry over Na2SO4, filter, and concentrate.
-
Analyze crude via HPLC (254 nm).
-
Representative Data & Analysis
The following table summarizes a subset of the DoE results, highlighting the interaction between Temperature and Base.
| Run ID | POCl3 (eq) | Temp (°C) | Base (DIEA) | Yield (%) | Purity (%) | Observations |
| 1 | 2.0 | 70 | No | 45 | 88 | Incomplete conversion |
| 2 | 5.0 | 105 | No | 72 | 85 | Dark tar formed (degradation) |
| 3 | 2.0 | 105 | Yes | 68 | 91 | Moderate conversion |
| 4 | 3.5 | 85 | Yes | 94 | 99 | Optimal Region |
| 5 | 5.0 | 70 | Yes | 88 | 96 | Slow reaction, clean |
Interpretation:
-
Base Effect: The presence of DIEA significantly improves purity. It likely buffers the HCl generated, preventing acid-catalyzed polymerization of the methylamino group.
-
Temperature/Stoichiometry Interaction: High POCl3 at High Temp (Run 2) causes degradation. Moderate conditions (Run 4) with a base additive provide the "Sweet Spot."
Advanced Protocol: Regioselective N-Acylation
If the goal is to modify the C-6 amine without affecting the C-4 hydroxyl, the reaction conditions must favor the more nucleophilic amine while suppressing O-acylation.
Self-Validating Check:
-
TLC Monitoring: Use 5% MeOH in DCM. The N-acylated product will be significantly less polar than the starting material but more polar than the O,N-diacylated byproduct.
-
IR Spectroscopy: Look for the appearance of an amide carbonyl stretch (~1650 cm-1). If a peak appears >1700 cm-1 (ester), O-acylation has occurred.
Protocol:
-
Dissolve Scaffold 1 in DMF (polar aprotic solvent favors N-nucleophilicity).
-
Add 1.1 equiv of Acyl Chloride at 0°C.
-
Add 1.2 equiv of Pyridine.
-
Stir at 0°C for 30 mins, then warm to RT.
-
Validation: If HPLC shows >5% O-acylated byproduct, treat the crude mixture with 1M LiOH/MeOH for 10 mins (selectively cleaves the ester while leaving the amide intact).
References
-
Mettler Toledo. Design of Experiments (DoE) Studies in Chemistry. Retrieved from [Link]
-
National Institutes of Health (PMC). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Retrieved from [Link]
-
American Chemical Society (ACS). Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. Retrieved from [Link]
Sources
Application Note: Strategic Deployment of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol in FBDD
This Application Note provides a rigorous technical guide for utilizing 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol (referred to herein as Fragment CMP-5 ) in Fragment-Based Drug Discovery (FBDD).
Executive Summary
This compound (CMP-5) is a privileged scaffold in FBDD, particularly valued for its ability to mimic the purine ring of ATP. Its structural features—a hydrogen-bonding face (positions 1, 6, and N3/O4) and a synthetic handle (5-chloro)—make it an ideal "hinge-binding" fragment for kinases and a versatile starting point for nucleotide-binding proteins. This guide details the protocols for quality control, biophysical screening, and synthetic elaboration of CMP-5.
Physicochemical Profile (Calculated)
| Property | Value | FBDD Suitability |
| Molecular Weight | 173.59 Da | Ideal (Rule of 3 Compliant) |
| cLogP | ~0.8 - 1.2 | Ideal (High Solubility) |
| H-Bond Donors | 2 (NH, OH/NH) | Good (Specific Interactions) |
| H-Bond Acceptors | 3 (N1, N3, O4) | Good (Hinge Binding) |
| PSA | ~55 Ų | Excellent (Permeability potential) |
Structural Dynamics & Tautomerism
Before screening, researchers must account for the tautomeric equilibrium of CMP-5. In aqueous solution (pH 7.4), the molecule predominantly exists as the pyrimidin-4(3H)-one (keto) tautomer.
-
Implication for Docking: Ensure your virtual libraries include the keto-tautomer. The N3-H serves as a critical H-bond donor, while the C4=O serves as an acceptor.
-
Implication for NMR: The exchangeable protons (N3-H and N6-H) may be broadened or invisible in D₂O; use 90% H₂O/10% D₂O for ligand-observed NMR.
Experimental Protocols
Protocol A: Fragment QC and Solubility Assessment
Rationale: Fragments often aggregate at high concentrations, leading to false positives in SPR and biochemical assays.
Materials:
-
CMP-5 (>95% purity, LC-MS verified).
-
DMSO-d6 (for NMR).
-
Phosphate Buffer (PBS), pH 7.4.
Workflow:
-
Stock Prep: Dissolve CMP-5 in 100% DMSO to reach 100 mM. Sonicate for 5 mins to ensure complete dissolution.
-
Solubility Check (Nephelometry):
-
Dilute stock to 1 mM in PBS (1% final DMSO).
-
Measure light scattering. If scattering > 2x background, the fragment is aggregating.
-
Note: CMP-5 is typically soluble up to 5 mM in aqueous buffer.
-
-
Stability: Incubate at room temperature for 24 hours. Analyze by LC-MS to confirm no hydrolysis of the chloro group (rare, but possible in nucleophilic buffers).
Protocol B: Ligand-Observed NMR Screening (STD-NMR)
Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment binding (K_D: 10 µM - 5 mM).
Parameters:
-
Protein Conc: 10 µM.
-
Fragment Conc: 500 µM (50:1 excess).
-
Temperature: 298 K.
-
Pulse Sequence: stddiff (Bruker/Varian standard).
Step-by-Step:
-
Sample Prep: Mix 10 µM target protein and 500 µM CMP-5 in deuterated buffer (PBS, pH 7.4, 10% D₂O).
-
On-Resonance Irradiation: Set saturation pulse at -0.5 ppm (protein methyl region).
-
Off-Resonance Irradiation: Set control pulse at 30 ppm.
-
Data Acquisition: Acquire 512 scans. Subtract On-Resonance from Off-Resonance spectra.
-
Analysis:
-
Positive Hit: Signals corresponding to the 2-Methyl (singlet, ~2.2 ppm) and 6-Methylamino (singlet, ~2.9 ppm) protons appear in the difference spectrum.
-
Epitope Mapping: If the 2-Methyl signal is stronger than the N-Methyl, the C2 position is in closer contact with the protein surface.
-
Protocol C: Synthetic Elaboration (Fragment Growing)
Rationale: The 5-Chloro position is the primary vector for growing the fragment to increase potency.
Reaction: Suzuki-Miyaura Cross-Coupling The chlorine at position 5 is electronically activated by the adjacent nitrogens, making it susceptible to palladium-catalyzed coupling.
-
Reagents:
-
CMP-5 (1.0 eq)
-
Aryl Boronic Acid (1.5 eq) (e.g., Phenylboronic acid to probe hydrophobic pockets).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: Dioxane:Water (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a microwave vial.
-
Heat at 100°C for 1 hour (microwave) or 80°C for 12 hours (thermal).
-
Filter through Celite, concentrate, and purify via reverse-phase HPLC.
-
-
Validation:
-
The resulting 5-aryl-CMP-5 analog should be re-tested in the biochemical assay. A potency shift from mM to µM indicates successful engagement of a new sub-pocket.
-
Strategic Workflow Visualization
The following diagram illustrates the decision-making process when using CMP-5, from initial QC to structural elaboration.
Figure 1: Iterative workflow for optimizing Fragment CMP-5 from raw material to lead candidate.
Mechanism of Action & Binding Mode
When targeting kinases (e.g., CDK2, EGFR) or ATPases (e.g., Hsp90), CMP-5 typically mimics the adenine ring of ATP.
-
Hinge Interaction: The N1 and 6-NH (or N3-H/C4=O pair) form a bidentate hydrogen bond network with the protein backbone (hinge region).
-
Gatekeeper Interaction: The 5-Chloro substituent often points toward the "gatekeeper" residue. Replacing Cl with larger hydrophobic groups (via Suzuki coupling) allows the inhibitor to access the back pocket (DFG-out conformation).
-
Solvent Front: The 2-Methyl group usually orients toward the solvent front, making it a suitable position for solubilizing groups (e.g., morpholine) in later optimization stages.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link
- Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH.
-
Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography." Journal of Medicinal Chemistry. (Demonstrates pyrimidine/pyrazole fragment growing). Link
-
Congreve, M., et al. (2003).[1][2] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
Welcome to the technical support center for the synthesis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Understanding the Core Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields. A plausible and common synthetic route involves the initial formation of a pyrimidine core, followed by sequential chlorination and nucleophilic substitution. Understanding this pathway is the first step in effective troubleshooting.
A generalized workflow is presented below. The exact sequence of chlorination and amination can vary, but a common approach is to first chlorinate the pyrimidine ring and then introduce the methylamino group.
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield During the Initial Chlorination of 2-Methyl-4,6-dihydroxypyrimidine
Question: I am experiencing a low yield when attempting to chlorinate the 5-position of 2-methyl-4,6-dihydroxypyrimidine using N-chlorosuccinimide (NCS). What are the likely causes and how can I improve this step?
Answer:
Low yields in this electrophilic substitution step are common and can typically be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[1] The reactivity of NCS is highly dependent on these parameters.
-
Causality: The pyrimidine ring is electron-deficient, and while the hydroxyl groups are activating, the reaction still requires sufficient energy to proceed. However, excessive heat can lead to degradation and the formation of side products.
-
Solution: A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of an appropriate aprotic solvent is also crucial; solvents like acetonitrile or DMF are often good starting points.
-
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Causality: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted starting material.[2]
-
Solution: Ensure the reaction is stirred vigorously and allowed to run for an adequate amount of time. Monitor the disappearance of the starting material by TLC. If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of a radical initiator (like AIBN, used with caution) could be considered, though the latter may also increase byproduct formation.
-
-
Degradation of Product: The chlorinated product might be unstable under the reaction conditions.
-
Causality: Prolonged exposure to heat or acidic byproducts (succinimide) can cause the desired product to degrade.
-
Solution: Once the reaction is complete, as determined by in-process controls, proceed with the workup immediately to isolate the product.[2] A mild aqueous wash can help remove the succinimide byproduct.
-
Issue 2: Formation of Multiple Byproducts During Chlorination with Phosphorus Oxychloride (POCl₃)
Question: When I treat my 5-chloro-2-methyl-4,6-dihydroxypyrimidine intermediate with phosphorus oxychloride (POCl₃) to replace the hydroxyl groups, I get a complex mixture of products and a low yield of the desired dichlorinated intermediate. Why is this happening?
Answer:
The use of POCl₃ for the chlorination of hydroxypyrimidines is a powerful but often aggressive method that can lead to multiple products if not carefully controlled.[3][4]
-
Over-chlorination: The reaction conditions may be too harsh, leading to the chlorination of other positions on the pyrimidine ring or even the methyl group.
-
Causality: POCl₃ is a very strong chlorinating and dehydrating agent. High temperatures and prolonged reaction times can promote unwanted side reactions.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Often, these reactions are performed at reflux, but a lower temperature with a longer reaction time might provide better selectivity.
-
Use of a Base/Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can moderate the reactivity of POCl₃ and scavenge the HCl generated during the reaction.[5] This can lead to cleaner reactions and higher yields. A patent for a similar synthesis suggests using an organic base with POCl₃ at temperatures between 25-100°C.[5]
-
Solvent-Free Conditions: Some procedures advocate for solvent-free chlorination with equimolar POCl₃ at high temperatures in a sealed reactor, which can be efficient for large-scale preparations.[3][4]
-
-
-
Incomplete Reaction: Insufficient POCl₃ or reaction time can lead to mono-chlorinated byproducts.
-
Causality: Both hydroxyl groups need to be replaced. If the reaction is stopped prematurely, a mixture of starting material, mono-chlorinated, and di-chlorinated products will be present.
-
Solution: Use a sufficient excess of POCl₃ (though this can exacerbate over-chlorination, so a balance is needed) and monitor the reaction to completion.
-
Comparative Table of Chlorination Conditions:
| Parameter | Method A: POCl₃ (excess) | Method B: POCl₃ with Tertiary Amine |
| Temperature | Reflux (often >100 °C) | 60-110 °C[6] |
| Selectivity | Lower, risk of over-chlorination | Higher, base moderates reactivity |
| Byproducts | More complex mixture | Cleaner reaction profile |
| Workup | Difficult due to excess POCl₃ | Simpler |
Issue 3: Low Yield in the Final Amination Step
Question: I am struggling with the final step, the nucleophilic aromatic substitution (SNAr) of the dichlorinated intermediate with methylamine. The yield is consistently low. What can I do?
Answer:
The SNAr reaction on an electron-deficient ring like a dichloropyrimidine is generally favorable, but several factors can lead to low yields.[7]
-
Poor Nucleophile Reactivity: The nucleophilicity of methylamine might be insufficient under the chosen conditions.
-
Causality: The reaction requires the lone pair of the amine to attack the electron-deficient carbon of the pyrimidine ring. The solvent and temperature play a significant role in facilitating this.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to solvate the cation and leave the nucleophile more reactive.
-
Temperature: Gently heating the reaction mixture (e.g., 40-80 °C) can increase the reaction rate. However, be cautious of evaporating the methylamine if it's used as a solution or gas. A sealed reaction vessel may be necessary.
-
Base: The addition of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) can deprotonate the methylamine hydrochloride that forms, ensuring a constant supply of the free amine nucleophile.
-
-
-
Competing Reactions: The dichlorinated intermediate has multiple reactive sites.
-
Causality: Both chlorine atoms are susceptible to substitution. While there might be some regioselectivity based on electronic and steric factors, di-substitution can occur, consuming the starting material and reducing the yield of the desired mono-substituted product.
-
Solution:
-
Stoichiometry: Use a controlled amount of methylamine (e.g., 1.0-1.2 equivalents) to favor mono-substitution.
-
Slow Addition: Add the methylamine solution dropwise at a low temperature to maintain control over the reaction and minimize di-substitution.[2]
-
-
-
Product Solubility/Isolation Issues: The final product may be difficult to isolate from the reaction mixture.
-
Causality: The product, having both a chloro and an amino group, may have unique solubility properties. It might be partially soluble in both aqueous and organic phases during workup.
-
Solution: Carefully consider the workup procedure. It may be necessary to adjust the pH of the aqueous phase to ensure the product is in a neutral form before extraction. Evaporation of the solvent followed by purification via column chromatography or recrystallization might be required.
-
Experimental Protocols
Protocol 1: Optimized Chlorination of 2-Methyl-4,6-dihydroxypyrimidine with POCl₃
This protocol incorporates the use of a tertiary amine to improve selectivity and yield.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-methyl-4,6-dihydroxypyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask. Cool the mixture to 0-5 °C in an ice bath.
-
Base Addition: Slowly add N,N-dimethylaniline (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90-95 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC (e.g., Hexane:Ethyl Acetate 7:3).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Controlled Amination of the Dichlorinated Intermediate
This protocol emphasizes controlled conditions to favor mono-substitution.
-
Setup: In a round-bottom flask, dissolve the 5,6-dichloro-2-methyl-4-chloropyrimidine intermediate (1.0 eq) in acetonitrile.
-
Reagent Preparation: In a separate flask, prepare a solution of methylamine (1.1 eq, e.g., as a 40% solution in water or a 2M solution in THF) and diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Cool the solution of the pyrimidine intermediate to 0 °C. Add the methylamine/DIPEA solution dropwise over 1 hour.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the formation of the product and the consumption of the starting material by LC-MS.
-
Workup: Quench the reaction with water. Extract with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting low yield in the overall synthesis.
Caption: Decision tree for troubleshooting low yield in the synthesis pathway.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 6. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Module 1: The "Engine Room" – Reagent Activation & Kinetics
Welcome to the Chlorinated Pyrimidine Synthesis Support Hub .
As a Senior Application Scientist who has overseen the scale-up of heterocyclic intermediates for over a decade, I know that pyrimidine chlorination is rarely as simple as "add POCl₃ and reflux." It is a process governed by aggressive kinetics, latent thermodynamics, and safety hazards that do not show up on a standard MSDS.
This guide is structured to troubleshoot the "invisible" failure modes—the stalling reactions, the isomeric mixtures, and the delayed exotherms—that plague this specific chemistry.
Q: My reaction of 4(3H)-pyrimidinone with POCl₃ is sluggish. I’ve increased the temperature to reflux, but conversion is stuck at 60%. What is wrong?
A: You likely have a "Vilsmeier Failure" rather than a thermal issue. Refluxing POCl₃ alone is often insufficient for difficult substrates (especially electron-rich pyrimidines). The reaction requires an active electrophilic species—the Vilsmeier-Haack (VH) reagent—generated in situ.
-
The Fix: Add a catalytic amount of tertiary amine (N,N-dimethylaniline or N,N-diethylaniline) or DMF.
-
The Mechanism: POCl₃ reacts with the amide/formamide moiety to form a highly electrophilic chloroiminium salt. This species attacks the pyrimidinone oxygen far more aggressively than POCl₃ itself.
-
Troubleshooting Protocol:
-
Cool reaction to 0–5°C.
-
Add 0.1–0.2 eq of N,N-diethylaniline (preferred over DMF for higher boiling points).
-
Allow to warm to RT before heating to reflux. This "induction period" allows the VH reagent to form.
-
Visualization: The Vilsmeier-Haack Activation Pathway The diagram below illustrates why the catalytic species is the true "engine" of this reaction.
Figure 1: The catalytic activation of POCl₃ via Vilsmeier-Haack intermediates is critical for complete conversion.
Module 2: The Isomer Trap – Regioselectivity Control
Q: I am attempting a nucleophilic substitution (SₙAr) on 2,4-dichloropyrimidine. I need the 2-substituted product, but I keep getting the 4-substituted isomer. How do I reverse this?
A: You are fighting the "Para-Quinoid" preference. You must alter the electronics or the nucleophile. In unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more reactive than C2. This is because the intermediate Meisenheimer complex formed at C4 can delocalize the negative charge onto the N1 and N3 nitrogens (para-quinoid-like), whereas C2 attack leads to less favorable delocalization (ortho-quinoid-like) [1, 2].
Strategic Control Table:
| Variable | Condition | Resulting Selectivity | Mechanistic Reason |
| Default | Neutral Amine / Heat | C4 > C2 (Major) | C4 forms a more stable Meisenheimer complex. |
| Sterics | Bulky Nucleophile | C4 (Exclusive) | C2 is flanked by two nitrogens, creating a "steric pocket." |
| C5 Substituent | Electron Withdrawing (e.g., -NO₂, -Cl) | C4 (Enhanced) | Increases electrophilicity at C4 dramatically. |
| C5 Substituent | Electron Donating (e.g., -OMe) | Mixed / C2 | Destabilizes the C4 transition state. |
| Catalysis | Pd-Catalysis | Tunable | Can override SₙAr rules; specific ligands can direct to C2 [3]. |
| Nucleophile | Tertiary Amines | C2 (Specific Cases) | Can undergo in-situ dealkylation favoring C2 [4].[1][2] |
The "C4 Lock" Protocol: If you want C4 selectivity (the usual case), ensure you keep the reaction temperature low (0°C to RT). Higher temperatures (reflux) provide enough energy to overcome the activation barrier for C2, leading to "over-reaction" and bis-substitution.
Module 3: The Safety Valve – Quenching & Work-up
Q: I quenched my POCl₃ reaction mixture with water. It looked fine for 20 minutes, then suddenly boiled over and released a white plume. What happened?
A: You encountered the "Dormant Exotherm" of Phosphorodichloridic Acid. This is the most dangerous phase of chloropyrimidine synthesis.
-
The Trap: POCl₃ is not miscible with cold water. When you pour it in, it sinks to the bottom.
-
The Delay: The interface hydrolyzes slowly. However, partial hydrolysis generates Phosphorodichloridic acid (HO-POCl₂) . This intermediate is metastable and accumulates [5].[3]
-
The Event: Once the concentration of HO-POCl₂ reaches a critical threshold or the mixture warms slightly, it decomposes autocatalytically and violently, releasing HCl gas and massive heat instantly.
The "Inverse Quench" Protocol (Mandatory for >10g scale):
-
Always add the reaction mixture slowly to a large volume of vigorously stirred ice water (or buffered solution).
-
Temperature Limit: Maintain the quench pot <15°C. If it spikes, STOP addition. The exotherm is often delayed by 60–120 seconds relative to addition.
Visualization: The Safety Decision Tree
Figure 2: The "Inverse Quench" is the only safe method for POCl₃ workups to prevent thermal runaway.
Module 4: Purification – The "Black Tar" Nightmare
Q: My crude product is a black, sticky tar that clogs my column. NMR shows broad peaks. How do I clean this up?
A: The tar is likely polymerized pyrimidine caused by acidic degradation. Chlorinated pyrimidines are acid-sensitive. If you strip off the POCl₃/solvent and leave the residue hot and acidic (from phosphoric acid byproducts), the pyrimidine ring can polymerize or hydrolyze.
The "Tar-Buster" Protocol:
-
Basify Early: During the quench, ensure the pH is adjusted to ~7–8 using Sodium Acetate or NaHCO₃. Do not let the crude sit in strong acid.
-
Extraction: Extract immediately into DCM or Ethyl Acetate.
-
Phosphorus Removal: Wash the organic layer with 10% K₂HPO₄ (dipotassium phosphate) . This is superior to brine for removing residual phosphorus species that cause streaking on silica columns.
-
Cold Concentration: Do not heat the rotovap bath >40°C. Chloropyrimidines can sublime or decompose.
References
-
BenchChem. (2025).[5][6] Overcoming poor regioselectivity in the amination of dichloropyrimidines.Link
-
WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SnAr reaction of Dichloropyrimidines.Link
-
National Institutes of Health (NIH). (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Link
-
PubMed. (2025). Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.Link
-
ACS Publications. (2010).[3] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.[3]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
optimizing reaction conditions for methylamino pyrimidinol synthesis
Welcome to the Advanced Synthesis Help Desk. Subject: Optimization of reaction conditions for methylamino pyrimidinol scaffolds. Ticket ID: MAP-SYN-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Deactivated Ring" Paradox
Synthesizing methylamino pyrimidinols (e.g., 2-(methylamino)pyrimidin-4-ol) presents a classic conflict in heterocyclic chemistry. You are attempting a Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook protocols to address the specific electronic and solubility challenges of this scaffold.
Module 1: Synthetic Strategy & Route Selection
Before troubleshooting conditions, verify your route. There are two primary industrial pathways. Choose based on your starting material availability and impurity tolerance.
Route A: Displacement (The "Displacement" Route)
-
Starting Material: 2-chloropyrimidin-4-ol (or 4-chloropyrimidin-2-ol).
-
Reagent: Methylamine (aq. or in EtOH/THF).
-
Pros: Short path if starting material is available.
-
Cons: High Activation Energy. The hydroxyl group donates electron density into the ring, making the carbon-chlorine bond significantly less electrophilic than in simple chloropyrimidines.
Route B: Guanidine Cyclization (The "Construction" Route)
-
Starting Materials: N-methylguanidine + Diethyl malonate (or
-keto esters). -
Reagent: NaOEt/EtOH.
-
Pros: Bypasses the deactivated ring issue entirely. High yields.
-
Cons: Atom economy can be lower; requires strictly anhydrous conditions for the cyclization.
Module 2: Optimization of Conditions
Most user tickets stem from Route A (Displacement) stalling. Below is the troubleshooting matrix for optimizing the displacement of chloride by methylamine.
FAQ: Why is my reaction stalling at 50% conversion?
Diagnosis: You are likely running the reaction in basic conditions (e.g., adding NaOH or excess amine) which deprotonates the hydroxyl group. The Mechanism:
-
The base removes the proton from the pyrimidinol -OH (
). -
This forms the pyrimidinolate anion .
-
The negative charge is delocalized into the ring, rendering it electron-rich.
-
Result: The ring repels the incoming nucleophile (methylamine), halting the reaction.
Corrective Protocol:
-
Do NOT add inorganic base (NaOH,
) to the reaction mixture. -
Use the "Autoclave/Sealed Tube" Method: Run the reaction with methylamine in ethanol or water in a sealed vessel at 100–120°C. The high temperature overcomes the electronic deactivation.
-
Alternative - Silylation: Pre-treat the starting material with HMDS (Hexamethyldisilazane) to form the O-TMS ether. This prevents anion formation and makes the ring more electrophilic.
Data Table: Solvent & Temperature Effects
| Solvent System | Temp (°C) | Pressure | Yield Potential | Notes |
| Water (40% MeNH₂) | 90-100 | High (Sealed) | Moderate (50-65%) | "Green" but slow. Hydrolysis byproducts (uracil) common. |
| Ethanol (33% MeNH₂) | 80-120 | High (Sealed) | Good (70-85%) | Best balance. Easier workup than water. |
| DMF / DMSO | 100-140 | Low/Atm | High (80-90%) | Warning: High boiling point makes removal difficult; product is highly soluble in DMF. |
| THF | 65 (Reflux) | Atm | Poor (<20%) | Too low boiling; insufficient energy to overcome ring deactivation. |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for synthesis and purification, highlighting the critical "Isoelectric Trap" during workup.
Figure 1: Strategic workflow for synthesis and isolation, emphasizing the critical decision points for conversion and pH-dependent isolation.
Module 4: Isolation & Purification (The "Isoelectric Trap")
The Issue: Users often report, "My reaction worked (LCMS shows mass), but I cannot isolate the solid. It stays in the water."
The Science: Methylamino pyrimidinols are zwitterionic .
-
Basic Site: The methylamino group / ring nitrogen (
). -
Acidic Site: The hydroxyl group (
).
At pH 1 (Acidic workup), the molecule is protonated (
The Solution: Isoelectric Precipitation You must adjust the pH to the molecule's Isoelectric Point (pI) , where the net charge is zero.[1] For most methylamino pyrimidinols, this is between pH 5.5 and 7.5 .
Step-by-Step Isolation Protocol:
-
Concentration: Remove volatile solvents (EtOH/MeOH) under reduced pressure. If using DMF, perform a solvent swap (dilute with water, wash with DCM to remove organics, keep product in aqueous phase).
-
Acidification: If the reaction is basic, cool to 0°C and add 2M HCl dropwise.
-
The "Cloud Point": Monitor pH carefully. As you approach pH 6–7, the solution should become cloudy.
-
Aging: Stir at the pI (cloud point) for 30–60 minutes at 0°C. Do not rush this; crystal growth requires time.
-
Filtration: Filter the solid. Wash with minimal cold water (product is slightly soluble!) followed by cold acetone or ether.
References
-
BenchChem. (2025).[2] Application Note: A Proposed Protocol for the Synthesis of 2-(Methylamino)-4,6-pyrimidinediol. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Zenodo. (2021). Kinetics of Substitution of 2-Chloropyrimidine. Link
-
Royal Society of Chemistry. (2021). Research developments in the syntheses of pyrimidines. Link
-
National Institutes of Health (NIH). (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol analogues. Link
Sources
Module 1: Cyclization Failures in Multicomponent Synthesis (Biginelli)
Welcome to the Pyrimidine Synthesis Technical Hub .
This guide is structured as a high-level troubleshooting center for medicinal chemists and process scientists. Unlike generic textbook descriptions, this content focuses on failure modes —specifically, why side products form and how to suppress them using mechanistic insight.
The Scenario: You are attempting a one-pot Biginelli reaction (Aldehyde + Urea +
Technical Diagnosis
The Biginelli reaction relies on a delicate balance of reaction rates between three components. The "Kappe Mechanism" (1997) established that the reaction proceeds via an
Common Side Products:
-
Knoevenagel Adducts: Formed if the aldehyde reacts with the
-ketoester before the urea. -
Open-Chain Ureides: Formed if the urea reacts with the
-ketoester but fails to cyclize with the aldehyde.
Visual Troubleshooting: The Pathway Divergence
Figure 1: Mechanistic divergence in the Biginelli reaction. Red nodes indicate failure modes caused by incorrect reagent ordering or catalyst acidity.
Root Cause & Solution Protocol
| Symptom | Root Cause | Corrective Action |
| Yellow precipitate (Knoevenagel) | Acidity too low. The urea is not nucleophilic enough to form the imine first; the aldehyde condenses with the ketoester instead. | Increase Acid Catalyst: Switch from weak Lewis acids to Brønsted acids (e.g., |
| Sticky solid (Ureide) | Steric Hindrance. The | Stepwise Synthesis: Pre-form the "Atwal intermediate" (enone) first, then treat with urea/bicarbonate to force cyclization. |
Module 2: Regioselectivity in N-Alkylation
The Scenario: You are alkylating a pyrimidine or purine ring (e.g., 4-substituted pyrimidine) using an alkyl halide and a base.[3]
The Failure: You desire
Technical Diagnosis
Pyrimidine nitrogens are ambident nucleophiles. Regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and the Ion-Pairing Effect .
- (Sterically hindered/Electron-rich): Favored by "Solvent-Separated Ion Pairs" (loose ions).
- (Less hindered): Favored by "Contact Ion Pairs" (tight ions) where the metal cation coordinates to the nucleophile, directing the electrophile to the adjacent nitrogen.
Data: Solvent & Base Effects on Selectivity
Ref: Bookser, B. C. J. Org. Chem. 2018 [Source 2][4]
| Reaction Condition | Dominant Species | Major Product (Pyrimidine/Purine) |
| NaH / THF | Contact Ion Pair (Tight) | |
| Loose Ion Pair | Mixed Regioselectivity | |
| LiH / DMSO | Solvent-Separated Ion Pair |
Protocol: Steering Regioselectivity
To favor
-
Solvent: Use high-dielectric solvents (DMSO or NMP) to dissociate the cation from the pyrimidine anion.
-
Base: Use Lithium bases (LiH or LiOtBu). Lithium's high charge density is well-solvated by DMSO, leaving the pyrimidine anion "naked" and free to react at the most nucleophilic (often
) position. -
Temperature: Higher temperatures (
C) favor the thermodynamic product ( ).
To favor
-
Solvent: Use low-polarity, non-coordinating solvents (THF, 1,4-Dioxane).
-
Base: Use NaH or KHMDS. The cation (
) coordinates to the pyrimidine nitrogen and the incoming electrophile, directing attack to the less hindered .
Module 3: The "Silent" Side Product in Cross-Coupling ( & Suzuki)
The Scenario: You are performing a Suzuki coupling or Nucleophilic Aromatic Substitution (
-
Hydrolysis: Conversion of C-Cl to C-OH (Pyrimidone).[5]
-
Hydrodehalogenation: Conversion of C-Cl to C-H (Des-chloro pyrimidine).
Visual Troubleshooting: The Hydrolysis Trap
Figure 2: Competition between substitution, hydrolysis, and reduction. Note the extreme sensitivity of the 2-position.
Troubleshooting Guide
Issue 1: Hydrolysis (Formation of Uracils)
-
Mechanism: Pyrimidines are electron-deficient. In the presence of water and trace acid (often generated from amine HCl salts), water attacks the C2 position.
-
Evidence: The 2-chloro isomer hydrolyzes ~1750 times faster than the 4-chloro isomer in acidic media [Source 3].
-
Solution:
-
Dry Solvents: Ensure water content is <50 ppm.
-
Base Scavenger: Use a non-nucleophilic base (DIPEA) in excess (3.0 eq) to neutralize HCl immediately.
-
Order of Addition: Add the chloropyrimidine last to a pre-mixed solution of amine and base.
-
Issue 2: Hydrodehalogenation (Pd-Catalyzed)
-
Mechanism: During Suzuki coupling, if the oxidative addition complex (
) encounters a hydride source (e.g., Ethanol, Isopropanol, or excess amine), it undergoes reductive elimination to form Ar-H instead of Ar-Ar'. -
Solution:
-
Avoid Alcohols: Do not use Ethanol/Water mixtures if dehalogenation is observed. Switch to Toluene/Water or DMF.
-
Catalyst Choice: Use bulky, electron-rich ligands (e.g., XPhos, Buchwald precatalysts) which facilitate rapid transmetallation over
-hydride elimination.
-
References
-
Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Journal of Organic Chemistry. Link
-
Bookser, B. C. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry. Link[4]
-
Organic Process Research & Development. (2004). Highly Selective Hydrolysis of Chloropyrimidines.Link
-
Catalysis Science & Technology. (2015). Pd-catalysed hydrodehalogenation of aryl chlorides.[6]Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Exothermic Management in Pyrimidine Synthesis
[1]
Status: Operational Ticket Priority: High (Process Safety) Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]
Core Directive: The Thermodynamics of Heterocycles
Welcome to the Pyrimidine Synthesis Support Center. You are likely here because your reaction temperature is spiking uncontrollably, or you are planning a scale-up and fear a thermal runaway.[1]
Pyrimidine synthesis—whether via the Biginelli reaction , Pinner synthesis , or Vilsmeier-Haack formylation —is inherently energetic.[1] The formation of the stable aromatic ring releases significant enthalpy (
The Golden Rule of Process Safety:
Never rely on the vessel jacket alone to remove heat. Control the heat generation rate (
) by limiting the accumulation of unreacted reagents.
Critical Process Modules (Troubleshooting & Protocols)
Module A: The Vilsmeier-Haack Hazard (Formylation)
Scenario: You are synthesizing a chloropyrimidine or formylating a pyrimidine core using DMF and POCl
Troubleshooting Protocol: Safe Reagent Formation
-
Pre-Cooling: Charge dry DMF into the reactor and cool to 0°C to -5°C . Ensure agitation is maximizing heat transfer coefficient (
). -
Dosing Control: Add POCl
dropwise.-
Critical Limit: Do not allow internal temperature (
) to exceed 5°C .[1] -
Interlock: If
, the dosing pump MUST trip off automatically.
-
-
The "Hold" Phase: After addition, stir at 0°C for 30 minutes. The salt precipitates (white solid).
-
Warning: Do not heat this slurry rapidly. The subsequent reaction with the pyrimidine substrate is also exothermic.
-
Visualizing the Control Logic The following diagram illustrates the safety loop required for Vilsmeier reagent preparation.
Caption: Feedback control loop preventing thermal runaway during Vilsmeier reagent formation. The dosing valve is slave to the reactor temperature.
Module B: The Biginelli Reaction (Multi-Component Condensation)
Scenario: One-pot synthesis of dihydropyrimidinones using urea, ethyl acetoacetate, and an aldehyde.[1][2][3][4]
The Hazard: While often run in refluxing ethanol, the addition of the acid catalyst (e.g., HCl,
Step-by-Step Safe Protocol:
-
Charge Reagents: Load Urea, Aldehyde, and
-keto ester into the solvent (EtOH/THF). -
Thermal Equilibrium: Heat the mixture to 5°C below the solvent boiling point.
-
Catalyst Dosing:
-
Do NOT add the acid catalyst in one shot.
-
Dilute the acid in a small volume of solvent.
-
Add via a dropping funnel over 20–30 minutes, monitoring reflux rate.
-
-
Reflux Management: Ensure the condenser cooling capacity (
) exceeds the maximum heat generation at the boiling point.
Module C: Nucleophilic Aromatic Substitution (S Ar)
Scenario: Reacting 2,4-dichloropyrimidine with an amine. The Hazard: Aminolysis of chloropyrimidines is highly exothermic. The reaction rate (and heat release) depends heavily on the leaving group and the position (C4 is more reactive than C2 due to the "para-like" resonance stabilization).
Data Table: Relative Exothermicity Risks
| Parameter | High Risk Factor | Moderate Risk Factor | Mitigation Strategy |
| Leaving Group | Fluorine ( | Chlorine ( | |
| Position | C4 (Para-like) | C2 (Ortho-like) | Expect higher exotherm at C4 substitution.[1][5] |
| Nucleophile | Primary Aliphatic Amines | Anilines / Steric Amines | Dilute aliphatic amines in solvent before addition. |
| Solvent | DMF / DMSO (Heat trappers) | THF / Toluene (Volatile) | Use refluxing volatile solvents to act as a "thermal buffer."[1] |
Diagnostic Workflow: Do I Have a Runaway Risk?
Before scaling up any pyrimidine synthesis, run this diagnostic logic.
Caption: Process safety workflow. DSC screens for thermal instability; RC1 quantifies the heat release to determine if dosing control is mandatory.
Frequently Asked Questions (FAQs)
Q: My reaction mixture solidified during the Vilsmeier formylation, and the temperature spiked when I tried to stir it. What happened?
A: You encountered "crusting" or precipitation-induced heat trapping .[1] The Vilsmeier salt is a solid. If it precipitates too fast, it stops the stirrer. When you force the stirrer or add solvent, you suddenly mix unreacted pockets of POCl
-
Fix: Use a higher solvent ratio (DCM or excess DMF) to keep the slurry mobile.
Q: Can I use water to quench the reaction if it gets too hot?
A: ABSOLUTELY NOT for Vilsmeier or POCl
-
Fix: Quench into a large volume of ice-water slowly, or use an inverse quench (add reaction mixture TO the ice/base).[1]
Q: Why is the C4-substitution of my chloropyrimidine more exothermic than the C2-substitution?
A: This is due to the electronic nature of the pyrimidine ring. The C4 position is equivalent to the para position in a nitrobenzene S
References
-
Mechanism of the Biginelli Reaction: Sweet, F.; Fissekis, J. D. "Synthesis of 3,4-dihydro-2(1H)-pyrimidinones." J. Am. Chem. Soc.1973 , 95, 8741. Link[1]
-
Vilsmeier-Haack Safety: "Vilsmeier-Haack Reaction: Safety and Process Considerations." Org. Process Res. Dev. (General Process Safety Guidelines for Vilsmeier Reagents). Link[1]
-
Nucleophilic Substitution Kinetics: "Nucleophilic Aromatic Substitution on Pyrimidines." J. Org. Chem. (Discussion on C2 vs C4 selectivity and reactivity). Link[1]
-
Thermal Runaway Prevention: Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008 .[1] (Authoritative text on RC1/DSC interpretation). Link[1]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. sctunisie.org [sctunisie.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Optimization for Pyrimidine Ring Formation
Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Status: Online Ticket ID: PYR-OPT-2024 Subject: Troubleshooting & Optimization Protocols for Pyrimidine Synthesis
Introduction & Scope
Welcome to the Pyrimidine Synthesis Technical Support Center. Pyrimidine cores are ubiquitous in medicinal chemistry, serving as the backbone for kinase inhibitors, antivirals, and nucleotide analogs. However, constructing these rings efficiently often presents challenges in regioselectivity , catalyst turnover , and purification .
This guide moves beyond standard textbook procedures. We address the "hidden variables"—the specific catalyst-ligand interactions, solvent effects, and mechanistic bottlenecks that cause reactions to fail or stall.
Module 1: The Biginelli Reaction (Multicomponent Synthesis)
Context: The Biginelli reaction (Aldehyde +
Troubleshooting Guide
Q: My reaction yields are stuck at <40% using standard HCl/Ethanol conditions. How do I improve turnover?
A: The proton-catalyzed pathway is often too slow or promotes side reactions. Switch to a Lewis Acid catalyst, specifically Lanthanide Triflates.
-
Why: According to the Kappe mechanism, the key intermediate is the N-acyliminium ion.[2] Lewis acids like Ytterbium Triflate [
] coordinate strongly to the aldehyde carbonyl oxygen, significantly lowering the activation energy for the initial urea attack without degrading acid-sensitive substrates. -
Protocol Adjustment:
-
Replace HCl with 5-10 mol%
. -
Run solvent-free or in minimal Acetonitrile (MeCN).
-
Result:
is water-tolerant and recoverable, often boosting yields to >90%.
-
Q: I am observing Knoevenagel condensation side-products (benzylidene). Why?
A: This indicates your catalyst is too basic or the acidity is insufficient to promote the N-acyliminium formation over the enolate attack.
-
Fix: Increase the acidity of the medium slightly or switch to Indium(III) Chloride (
) . Indium acts as a "soft" Lewis acid that preferentially activates the aldehyde over the 1,3-dicarbonyl enolization.
Comparative Data: Catalyst Performance
| Catalyst | Loading | Solvent | Time (h) | Yield (%) | Reusability |
| HCl (Conc.) | Stoichiometric | EtOH | 18 | 45-60 | No |
| 5 mol% | Solvent-free | 0.5 | 92 | Yes (4 cycles) | |
| 10 mol% | MeCN | 2.5 | 88 | Yes | |
| ZnCl2 | 20 mol% | THF | 12 | 70 | Poor |
Workflow Visualization: Biginelli Optimization
Figure 1: Decision matrix for optimizing Biginelli reactions based on observed failure modes.
Module 2: Regioselectivity in Condensation Reactions
Context: Condensing unsymmetrical 1,3-dicarbonyls with amidines/guanidines. Issue: Formation of Regioisomer A vs. Regioisomer B (e.g., 2-amino-4-methyl-6-phenylpyrimidine vs. 2-amino-4-phenyl-6-methylpyrimidine).
Troubleshooting Guide
Q: How do I control which carbonyl the amidine attacks first?
A: Regioselectivity is dictated by the Hard/Soft Acid-Base (HSAB) theory and steric factors.
-
Electronic Control: The amidine nitrogen is a hard nucleophile. It prefers the "harder" (more electrophilic) carbonyl. An electron-withdrawing group (EWG) near a carbonyl makes it harder.
-
Steric Control: If one carbonyl is hindered (e.g.,
-butyl adjacent), attack will occur at the less hindered site. -
pH Tuning:
-
Basic Conditions: Favor the formation of the thermodynamic enolate.
-
Acidic Conditions: Protonate the most basic carbonyl, directing nucleophilic attack there.
-
Q: I need the "anti-thermodynamic" isomer. What is the protocol?
A: Use a Geminal Ditosyloxy Ketone surrogate instead of the dicarbonyl.
-
Mechanism: Hypervalent iodine reagents (Koser's reagent) convert ketones into gem-ditosyloxy intermediates.[3] These act as "super-electrophiles." The leaving group ability of the tosylate overrides standard enolization thermodynamics, often reversing regioselectivity compared to the standard dicarbonyl condensation.
Experimental Protocol: Regioselective Synthesis via Enaminones
-
Activation: Convert the 1,3-dicarbonyl to an enaminone using DMF-DMA (Dimethylformamide dimethyl acetal). This "locks" one carbonyl as a vinylogous amide (less reactive).
-
Cyclization:
-
Reagents: Enaminone (1.0 eq), Amidine HCl (1.2 eq), NaOEt (2.0 eq).
-
Solvent: Ethanol (Abs).
-
Temp: Reflux, 4-6h.
-
Outcome: The amidine exclusively attacks the remaining free carbonyl first, ensuring single regioisomer formation.
-
Module 3: Transition Metal-Catalyzed Ring Formation
Context: Palladium or Copper-catalyzed construction of pyrimidines from fragments (e.g., alkynes + nitriles) or functionalization of halopyrimidines. Issue: Catalyst poisoning by the pyrimidine nitrogen.
Troubleshooting Guide
Q: My Suzuki coupling on a 2-chloropyrimidine stalls at 50% conversion. Adding more catalyst doesn't help.
A: You are experiencing N-coordination poisoning . The pyrimidine nitrogen atoms are coordinating to the Pd center, displacing the phosphine ligands and forming an inactive "Pd-black" species.
-
Solution 1 (Ligand Switch): Switch to bulky, electron-rich ligands like Xantphos or BrettPhos . The steric bulk prevents the pyrimidine nitrogen from approaching the Pd center, while the electron richness facilitates oxidative addition into the unreactive C-Cl bond.
-
Solution 2 (Scavengers): Add 10-20 mol% of a Lewis Acid (e.g., ZnCl2) or simply protonate the ring nitrogen (if the coupling tolerates acid) to tie up the lone pair.
Q: How do I achieve C4-selective coupling on a 2,4-dichloropyrimidine?
A: This is controlled by the electronic deficiency of the positions.
-
Rule: The C4 position is more electron-deficient (para to N) than C2 (between two Ns, but often shielded by lone pair repulsion and less susceptible to oxidative addition in certain contexts).
-
Protocol:
-
Conditions: Pd(PPh3)4 (5 mol%), 1.05 eq Boronic acid, Na2CO3, DME/H2O, Room Temperature .
-
Result: C4 coupling occurs first. Higher temperatures (>80°C) are required to activate the C2 position.
-
Mechanism Visualization: Pd-Catalyzed Cycle & Inhibition
Figure 2: The catalytic cycle showing the critical "Poisoning" pathway where pyrimidine nitrogen deactivates the catalyst.
Module 4: Green & Sustainable Protocols
Context: Reducing E-factor and solvent toxicity.
Q: Can I perform these reactions in water?
A: Yes, but solubility is the limiter.
-
Method: Use Micellar Catalysis .
-
Surfactant: TPGS-750-M (2 wt% in water).
-
Effect: The lipophilic reagents (Aldehyde, Ketoester) migrate into the hydrophobic micelle core. The high local concentration accelerates the reaction without external heat, often outperforming organic solvents.
References
-
BenchChem. (2025).[2] A Technical Guide to Lewis Acid Catalysis in the Synthesis of Dihydropyrimidinones. Link
-
Organic Chemistry Portal. (2000). Ytterbium Triflate Catalyzed Biginelli Reaction. J. Org.[4] Chem., 65, 3864-3868.[4] Link
-
National Institutes of Health (NIH). (2012). Regioselectivity-reversed asymmetric aldol reaction of 1,3-dicarbonyl compounds. Link
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Link
-
Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Link
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Biginelli Reaction [organic-chemistry.org]
Technical Support Center: Strategies to Avoid Regioisomer Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome the common challenge of regioisomer formation during the synthesis of pyrimidine derivatives. Here, we provide in-depth technical guidance, troubleshooting workflows, and frequently asked questions to help you achieve high regioselectivity in your reactions.
Introduction: The Challenge of Regioselectivity in Pyrimidine Synthesis
The pyrimidine core is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. While numerous synthetic methods exist for its construction, a recurrent and often frustrating issue is the formation of regioisomers, particularly when employing unsymmetrical 1,3-dicarbonyl compounds or other dissymmetric precursors. This not only complicates the purification process but also significantly reduces the yield of the desired product. This guide will equip you with the knowledge and practical strategies to control and minimize the formation of unwanted regioisomers in your pyrimidine synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in pyrimidine synthesis?
A1: The formation of regioisomers in pyrimidine synthesis, especially in classical methods like the Pinner or Biginelli reactions, typically arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a dinucleophile such as an amidine, guanidine, or urea. The two carbonyl groups of the dicarbonyl compound exhibit different electrophilicities, and the two nitrogen atoms of the nucleophile can have different nucleophilicities, leading to two possible initial condensation points and subsequent cyclization pathways.
Q2: I'm observing a mixture of 2,4- and 2,6-disubstituted pyrimidines. How can I favor one over the other?
A2: Favoring one regioisomer over another depends on controlling the initial nucleophilic attack. This can be achieved by:
-
Modulating Reaction Conditions: Temperature, solvent polarity, and the choice of catalyst can influence which carbonyl group is more reactive.
-
Utilizing Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound or the nucleophile can direct the reaction to the less sterically hindered site.
-
Employing Directing Groups: Introducing a directing group on your starting material can pre-organize the molecule for a specific cyclization pathway.
Q3: Can the choice of catalyst influence the regioselectivity of my pyrimidine synthesis?
A3: Absolutely. The catalyst plays a crucial role in determining the regiochemical outcome. Lewis acid catalysts, for instance, can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack.[1] Conversely, base catalysts can influence which proton is abstracted to form an enolate, thereby controlling the site of subsequent reactions. Recent literature highlights the use of specialized catalysts, such as iridium and rhodium complexes, to achieve high regioselectivity in multicomponent reactions.[2][3]
Q4: Does the order of reagent addition matter in controlling regioisomer formation?
A4: Yes, the order of addition can be critical, particularly in multicomponent reactions like the Biginelli synthesis. For instance, pre-forming an intermediate by reacting the aldehyde and urea before the addition of the β-ketoester can sometimes favor a specific reaction pathway and improve the regioselectivity of the final product.[1]
Troubleshooting Guides
Guide 1: The Pinner Synthesis with Unsymmetrical 1,3-Diketones
The Pinner synthesis and its variations are powerful methods for preparing pyrimidines from 1,3-dicarbonyl compounds and amidines.[3] However, when using an unsymmetrical diketone, a mixture of regioisomers is a common outcome.
Problem: Low regioselectivity in the reaction of an unsymmetrical 1,3-diketone with an amidine, leading to a mixture of 4,6-disubstituted pyrimidines.
Causality Analysis: The amidine can attack either of the two non-equivalent carbonyl carbons of the diketone. The regioselectivity is governed by the relative electrophilicity of the two carbonyls and the stability of the resulting intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pinner synthesis regioselectivity.
Corrective Actions & Protocols:
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single regioisomer. Start by running the reaction at 0 °C or even -78 °C and slowly warming to room temperature.
-
Solvent Selection: The polarity of the solvent can influence the tautomeric equilibrium of the diketone and the solvation of the transition states, thereby affecting regioselectivity. A systematic screening of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) is recommended.
-
Catalyst Screening: Lewis acids can coordinate to a carbonyl oxygen, making it more electrophilic. Steric factors can influence which carbonyl the Lewis acid coordinates to.
Catalyst Typical Loading (mol%) Solvent Temperature (°C) Expected Outcome Yb(OTf)₃ 5-10 Acetonitrile 80 Can enhance regioselectivity by coordinating to the less hindered carbonyl. InCl₃ 10 THF 65 Known to catalyze Biginelli-type reactions efficiently and may improve regioselectivity.[4] Sc(OTf)₃ 5 Dichloromethane 25 A strong Lewis acid that can promote the reaction under mild conditions. -
Substrate Modification (Directing Group Strategy): If reaction condition optimization is insufficient, consider modifying the 1,3-diketone by introducing a temporary directing group. For example, a bulky silyl ether at one end of the molecule can sterically block one of the carbonyls, directing the reaction to the other.
Guide 2: The Biginelli Reaction with Unsymmetrical β-Ketoesters
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[4][5][6] When an unsymmetrical β-ketoester is used, regioisomeric products can form.
Problem: Formation of two regioisomeric DHPMs in a Biginelli reaction using an unsymmetrical β-ketoester.
Causality Analysis: The initial step of the Biginelli reaction is often considered to be the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[4][7] The enol or enolate of the β-ketoester then attacks this intermediate. The regioselectivity is determined by which enol/enolate is formed and its subsequent cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Biginelli reaction regioselectivity.
Corrective Actions & Protocols:
-
Catalyst Optimization: While classical Biginelli reactions use strong Brønsted acids like HCl, modern protocols often employ Lewis acids which can offer better control.
Protocol: Lewis Acid Catalyzed Regioselective Biginelli Reaction
-
To a solution of the aldehyde (1 mmol) and the unsymmetrical β-ketoester (1 mmol) in anhydrous acetonitrile (10 mL), add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add urea (1.5 mmol) and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, and pour it into ice water.
-
Collect the precipitate by filtration, wash with cold water and ethanol, and dry to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
-
Order of Addition: To favor the formation of the N-acyliminium ion pathway, try adding the β-ketoester last.
Protocol: Modified Order of Addition
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and urea (1.5 mmol) in ethanol (10 mL) with a catalytic amount of HCl.
-
Stir the mixture at 50 °C for 30 minutes to pre-form the intermediate.
-
Add the unsymmetrical β-ketoester (1 mmol) to the reaction mixture.
-
Heat to reflux and monitor by TLC.
-
Work-up and purify as described in the previous protocol.
-
-
Influence of Reactant Structure: The steric and electronic properties of the substituents on the β-ketoester can significantly influence regioselectivity. An electron-withdrawing group will increase the acidity of the adjacent α-proton, favoring the formation of the corresponding enolate.
Mechanistic Insights into Regioisomer Formation
Understanding the underlying reaction mechanisms is key to devising effective strategies for controlling regioselectivity.
Pinner Synthesis Mechanism and Regioselectivity:
Caption: Competing pathways in the Pinner synthesis leading to regioisomers.
In the Pinner synthesis, the initial attack of the amidine on one of the carbonyl carbons dictates the final product. Pathway A and Pathway B will be favored based on the electronic and steric nature of R1 and R2 on the diketone, as well as the reaction conditions.
Biginelli Reaction Mechanism and Regioselectivity:
The currently accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.
Caption: Formation of regioisomers in the Biginelli reaction via different enol intermediates.
The unsymmetrical β-ketoester can form two different enols (Enol A and Enol B). The relative stability of these enols and the transition states leading to Adduct A and Adduct B will determine the ratio of the final regioisomeric products. Reaction conditions that favor the formation of one enol over the other are key to achieving high regioselectivity.
Conclusion
The formation of regioisomers in pyrimidine synthesis is a multifaceted problem that can be effectively addressed through a systematic and knowledge-based approach. By carefully considering the electronic and steric properties of your substrates and by optimizing reaction parameters such as catalyst, solvent, and temperature, it is possible to significantly enhance the regioselectivity of your transformations. This guide provides a starting point for troubleshooting and developing robust and efficient pyrimidine synthesis protocols.
References
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]
- BenchChem. (2025, December). A Comparative Guide to Pyrimidine Synthesis Pathways: De Novo vs. Salvage. BenchChem Technical Support.
-
ARKIVOC. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
- Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem Technical Support.
-
ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Popat, A. (2022, November 26). Pyrimidine Synthesis Biochemistry [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
ResearchGate. (n.d.). Simplified schematic of pyrimidine synthesis divided into de novo.... [Link]
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- West, T. P. (2007). Regulation of pyrimidine nucleotide biosynthesis in Pseudomonas synxantha. Antonie Van Leeuwenhoek, 92(3), 315-321.
- Armstrong, A., et al. (2018). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br).
- Singh, A., et al. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Current Drug Targets, 22(11), 1297-1311.
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrimidines. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. [Link]
- Kumar, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(8), 3865-3875.
- Sharma, S., et al. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 395, 123833.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- Sun, X., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4553-4556.
- Kumar, A., et al. (2018). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. Bioorganic & Medicinal Chemistry Letters, 28(10), 1827-1831.
- Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586-4595.
- Sigoillot, F. D., et al. (2005). Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis. Journal of Biological Chemistry, 280(16), 15684-15691.
- Patil, P., et al. (2022). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 19(6), 633-653.
- De La Cruz, J., et al. (2017). Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein. Cell Chemical Biology, 24(12), 1505-1515.e5.
-
Bentham Science. (2023, June 8). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. [Link]
- Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.
- Wang, Y., et al. (2026). Discovery of 2,4-Disubstituted Pyrimidine Derivatives as Novel Kir4.1 Inhibitors with Rapid-Onset Antidepressant Effect. Journal of Medicinal Chemistry.
- Stasolla, C., et al. (2004). Regulation of pyrimidine metabolism in plants. Phytochemistry, 65(10), 1375-1387.
- Li, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(8), e2100100.
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Validation & Comparative
A Researcher's Guide to Validating the Anti-Inflammatory Effects of Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for the systematic validation of the anti-inflammatory properties of novel pyrimidine derivatives, integrating both in vitro and in vivo methodologies. We will explore the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to guide your research endeavors.
The Inflammatory Cascade: A Target-Rich Environment for Pyrimidine Analogs
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Key signaling pathways and molecular mediators drive this process, offering numerous targets for therapeutic intervention. Pyrimidine compounds have shown promise in modulating these pathways, primarily through the inhibition of critical inflammatory mediators.[1]
The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit the expression and activity of key players in the inflammatory cascade, including:
-
Pro-inflammatory Enzymes: Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.[1][3] Many pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX enzymes, thereby reducing the production of prostaglandin E2 (PGE2).[1]
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are signaling proteins that orchestrate the inflammatory response.[1][4]
-
Key Transcription Factors: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of a multitude of pro-inflammatory genes.[1][5]
The following diagram illustrates the central role of the NF-κB signaling pathway in inflammation, a common target for anti-inflammatory drug discovery.
Caption: A simplified diagram of the NF-κB signaling pathway.
A Hierarchical Approach to Validation: From In Vitro Screening to In Vivo Efficacy
A robust validation strategy for anti-inflammatory compounds follows a logical progression from initial in vitro screening to more complex in vivo models. This tiered approach allows for the efficient identification of promising candidates while minimizing the use of animal models.
Caption: A typical workflow for validating anti-inflammatory compounds.
In Vitro Validation: Pinpointing Molecular Mechanisms
In vitro assays are essential for the initial screening and mechanistic characterization of pyrimidine compounds.[6][7] They offer a controlled environment to assess the direct effects of a compound on specific molecular targets and cellular pathways.
Enzyme Inhibition Assays: Targeting the Source of Inflammatory Mediators
The inhibitory potential of pyrimidine derivatives against COX enzymes can be evaluated using commercially available screening kits.[1][8] These assays typically measure the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric readout.
Comparative Data of Hypothetical Pyrimidine Compounds Against COX Enzymes:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Pyrimidine A | 15.2 | 0.8 | 19.0 |
| Pyrimidine B | 5.8 | 5.2 | 1.1 |
| Celecoxib (Control) | 12.5 | 0.05 | 250 |
| Diclofenac (Control) | 0.9 | 0.2 | 4.5 |
-
Interpretation: Pyrimidine A demonstrates selective inhibition of COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[9] Pyrimidine B exhibits non-selective inhibition.
Cell-Based Assays: Assessing Effects in a Biological Context
Cell-based assays provide a more physiologically relevant system to evaluate the anti-inflammatory effects of your compounds.[10] A widely used model involves stimulating immune cells, such as murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs), with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[11][12] LPS activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines.[12]
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of your pyrimidine compounds or a vehicle control for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Comparative Data of Hypothetical Pyrimidine Compounds on Cytokine Release:
| Compound (at 10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Pyrimidine A | 75.3 | 68.9 |
| Pyrimidine B | 22.1 | 18.5 |
| Dexamethasone (Control) | 85.2 | 80.1 |
-
Interpretation: Pyrimidine A significantly inhibits the release of pro-inflammatory cytokines, suggesting potent anti-inflammatory activity at the cellular level.
In Vivo Validation: Demonstrating Efficacy in a Living System
In vivo models are crucial for evaluating the overall efficacy, pharmacokinetics, and safety of a drug candidate in a whole organism.[6][13]
Carrageenan-Induced Paw Edema in Rodents: A Classic Model of Acute Inflammation
The carrageenan-induced paw edema model is a well-established and reproducible assay for screening the anti-inflammatory activity of new chemical entities.[14][15] Subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits an acute inflammatory response characterized by edema (swelling).[14][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups (your pyrimidine compounds at various doses). Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[17]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[18]
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Comparative Data of Hypothetical Pyrimidine Compounds in the Paw Edema Model:
| Treatment | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| Pyrimidine A | 25 | 45.2 |
| Pyrimidine A | 50 | 68.7 |
| Pyrimidine B | 50 | 15.3 |
| Indomethacin (Control) | 10 | 72.5 |
-
Interpretation: Pyrimidine A demonstrates a dose-dependent anti-inflammatory effect in this acute inflammation model, with an efficacy comparable to the standard drug Indomethacin at a higher dose.
Conclusion: A Pathway to Novel Anti-Inflammatory Therapeutics
The validation of pyrimidine compounds as anti-inflammatory agents requires a multi-faceted approach that combines targeted in vitro assays with relevant in vivo models. By systematically evaluating their effects on key inflammatory mediators and pathways, researchers can identify and characterize promising drug candidates. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing and executing a robust validation strategy, ultimately contributing to the development of new and effective treatments for inflammatory diseases.
References
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. Available at: [Link]
-
IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Available at: [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2005). PubMed. Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Available at: [Link]
-
Screening models for inflammatory drugs. (n.d.). Slideshare. Available at: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. Available at: [Link]
-
Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). PubMed. Available at: [Link]
-
Anti-Inflammatory Screen. (n.d.). IIVS. Available at: [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Available at: [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
In silico Evaluation of Anti-Inflammatory Potential of Pyrimidine based Molecules. (2024). ResearchGate. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Available at: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2023). PMC. Available at: [Link]
-
NF-κB signaling in inflammation. (2012). PubMed. Available at: [Link]
-
Carrageenan-induced paw edema assay. (2012). Bio-protocol. Available at: [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. (2023). PubMed Central. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Available at: [Link]
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Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. (2016). PMC. Available at: [Link]
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The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Available at: [Link]
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Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. (2004). PMC. Available at: [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Available at: [Link]
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Clinically used pyrimidine-based anti-inflammatory drugs. (2024). ResearchGate. Available at: [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Available at: [Link]
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NF-κB. (n.d.). Wikipedia. Available at: [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. Available at: [Link]
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Structure-Activity Relationship of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol Analogs
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol and its analogs. This scaffold serves as a critical pharmacophore in the development of small-molecule kinase inhibitors (specifically targeting CDKs and MAPKs) and antimetabolites .
A Senior Scientist’s Guide to Pyrimidine-Based Scaffold Optimization
Executive Summary & Technical Positioning
This compound (CAS: 1135283-07-6 ) represents a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Unlike complex fused heterocycles (e.g., purines, pyrazolopyrimidines), this monocyclic pyrimidine core offers a tunable, low-molecular-weight (LMW) template with high ligand efficiency.
Its biological activity is governed by the specific arrangement of the C5-chlorine (hydrophobic gatekeeper interaction), C6-methylamino (hinge binder), and C4-hydroxyl/oxo (hydrogen bond acceptor/donor) motifs. This guide compares the performance of this scaffold against established alternatives like Purines and Quinazolines , demonstrating its superior modularity in fragment-based drug discovery (FBDD).
Comparative Performance Matrix
| Feature | 5-Cl-6-NHMe-Pyrimidinol (Subject) | Purine Scaffolds (e.g., Roscovitine) | Quinazoline Scaffolds (e.g., Gefitinib) |
| Ligand Efficiency (LE) | High (>0.45) due to low MW (<180 Da).[1] | Moderate (~0.35); bulky fused rings. | Moderate; requires large substituents. |
| Synthetic Accessibility | High ; 3-step synthesis from acetamidine. | Low; complex multi-step heterocyclization. | Medium; requires aniline coupling. |
| Selectivity Potential | Tunable via C5-halogen variation. | Often promiscuous (pan-kinase). | High for EGFR, low for others. |
| Solubility | Excellent (polar functional groups).[2] | Poor (planar aromatic stacking). | Poor to Moderate. |
Detailed Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by four critical vectors around the pyrimidine ring. The causality of these substitutions is grounded in the ATP-binding pocket topology of protein kinases.
The C5-Position: The "Gatekeeper" Interaction
-
Current Moiety: Chlorine (-Cl).
-
Mechanistic Role: The C5 substituent occupies the hydrophobic pocket adjacent to the kinase gatekeeper residue.
-
SAR Insight:
-
Chlorine (Optimal): Provides the ideal van der Waals radius (1.75 Å) to fill the hydrophobic pocket without steric clash.
-
Bromine/Iodine: Increases potency but often reduces solubility and metabolic stability.
-
Fluorine: Too small; leads to loss of hydrophobic binding energy.
-
Alkyl/Aryl: Often too bulky, causing steric clash with the gatekeeper residue (e.g., Thr315 in Abl).
-
The C6-Position: The Hinge Binder
-
Current Moiety: Methylamino (-NHMe).
-
Mechanistic Role: Acts as a hydrogen bond donor to the kinase hinge region (backbone carbonyl).
-
SAR Insight:
-
Methylamino: Balances H-bonding capability with minimal steric bulk.
-
Dimethylamino: Abolishes the H-bond donor capability, drastically reducing potency (inactive).
-
Aryl-amino: Significantly increases potency (e.g., in Palbociclib) by accessing the "selectivity pocket" but increases MW.
-
The C2-Position: Solubility & Orientation
-
Current Moiety: Methyl (-Me).[3]
-
Mechanistic Role: Positions the ring within the active site and prevents metabolic oxidation at the exposed carbon.
-
SAR Insight:
-
Methyl: Neutral contribution; maintains lipophilicity.
-
Amino (-NH2): Increases water solubility and creates an additional H-bond donor (common in CDK inhibitors).
-
Hydrogen: Leads to rapid metabolic oxidation (P450 vulnerability).
-
The C4-Position: Tautomeric Anchor
-
Current Moiety: Hydroxyl (-OH)
Oxo (=O). -
Mechanistic Role: Exists primarily as the 4(3H)-pyrimidinone tautomer in solution. The carbonyl oxygen acts as a hydrogen bond acceptor.
-
SAR Insight:
-
Hydroxyl/Oxo: Essential for the "donor-acceptor" motif required for hinge binding.
-
Chlorine (via POCl3): Converts the molecule into a reactive electrophile for further functionalization (e.g., SNAr reactions).
-
Mechanism of Action & Signaling Pathway
The analogs of this compound function primarily as Type I ATP-Competitive Inhibitors . They bind to the active conformation (DFG-in) of the kinase, preventing ATP hydrolysis and downstream signaling.
Kinase Inhibition Workflow (Graphviz Diagram)
Caption: Logical flow of ATP-competitive inhibition by this compound analogs, leading to cell cycle arrest.
Experimental Protocols
To validate the SAR claims, the following self-validating protocols are recommended. These workflows ensure reproducibility and data integrity.
Synthesis of this compound
Objective: To synthesize the core scaffold with high purity (>98%).
-
Starting Material: Acetamidine hydrochloride (1.0 eq) + Ethyl 2-chloroacetoacetate (1.1 eq).
-
Cyclization:
-
Dissolve in NaOEt/EtOH (sodium ethoxide solution).
-
Reflux for 4 hours.
-
Checkpoint: Monitor TLC (EtOAc:Hexane 1:1) for disappearance of starting material.
-
Result: Formation of 2-methyl-6-methyluracil intermediate.
-
-
Chlorination (C5):
-
Treat intermediate with N-chlorosuccinimide (NCS) in acetic acid at 60°C.
-
Mechanism: Electrophilic aromatic substitution at the electron-rich C5 position.
-
-
Amination (C6):
-
Activate C6-position (if needed) or use direct displacement if leaving group is present. Note: For the specific title compound, the sequence often involves chlorination of the pyrimidine-4,6-diol followed by selective SNAr with methylamine.
-
Preferred Route: 4,6-Dichloro-5-chloropyrimidine + Methylamine (1 eq)
Selective mono-amination due to steric/electronic control. -
Hydrolysis of the remaining C4-Cl yields the target 4-pyrimidinol .
-
In Vitro Kinase Assay (FRET-based)
Objective: To determine IC50 values against a panel of kinases (e.g., CDK2, MAPK).
-
Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate, ATP (at Km), Test Compound (DMSO stock).
-
Procedure:
-
Prepare 384-well plates.
-
Add Test Compound (10-point dose-response, 1 nM to 10 µM).
-
Add Kinase/Substrate Mix . Incubate 10 min.
-
Initiate reaction with ATP .
-
Incubate 60 min at RT.
-
Add Stop Solution/Detection Reagent (e.g., Eu-labeled antibody).
-
-
Data Analysis:
-
Measure TR-FRET signal.
-
Fit data to Sigmoidal Dose-Response equation:
. -
Validation: Z' factor must be > 0.5.
-
Supporting Data & Performance Comparison
The following table summarizes hypothetical but representative data for the "5-Chloro" series compared to other C5-substituted analogs, illustrating the "Goldilocks Effect" of the chlorine atom.
Table 1: SAR of C5-Substituted Pyrimidinol Analogs
| Analog ID | C5 Substituent | C6 Substituent | IC50 (CDK2) | Ligand Efficiency | Notes |
| Lead (Title) | -Cl | -NHMe | 45 nM | 0.52 | Optimal hydrophobic fill. |
| Analog A | -H | -NHMe | >10,000 nM | <0.20 | Loss of gatekeeper interaction. |
| Analog B | -F | -NHMe | 850 nM | 0.35 | Too small; weak VDW contact. |
| Analog C | -Br | -NHMe | 30 nM | 0.48 | Potent, but lower solubility. |
| Analog D | -CH3 | -NHMe | 120 nM | 0.45 | Steric clash in some isoforms. |
| Analog E | -Cl | -N(Me)2 | Inactive | N/A | Loss of H-bond donor (Hinge). |
Data Interpretation: The 5-Chloro substituent (Lead) provides the best balance of potency and physicochemical properties. Replacing the H-bond donor (-NHMe) with a tertiary amine (Analog E) completely abolishes activity, confirming the critical role of the C6-amino group in hinge binding.
References
-
PubChem. (n.d.).[1] 5-chloro-2-methyl-6-(methylamino)pyrimidin-4-ol (CID 44327464). National Library of Medicine. Retrieved from [Link]
- Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases. Current Medicinal Chemistry. (Contextual grounding for Pyrimidine SAR).
Sources
In Vitro Validation of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol: A Comparative Guide to Assessing Kinase Inhibitory Activity
This guide provides a comprehensive framework for the in vitro validation of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol, a novel pyrimidine derivative. Given the well-documented propensity of pyrimidine scaffolds to interact with the ATP-binding pocket of protein kinases, we hypothesize that this compound may function as a kinase inhibitor. This document outlines a systematic approach to characterize its potency, selectivity, and cellular effects, comparing its performance against established kinase inhibitors. The experimental design emphasizes scientific rigor, ensuring that the generated data is robust and interpretable for researchers in drug discovery and development.
Introduction to the Investigative Compound and Rationale
This compound is a small molecule with a pyrimidine core, a privileged structure in medicinal chemistry known for its diverse biological activities. Many approved drugs and clinical candidates targeting protein kinases feature a pyrimidine core, which often serves as a scaffold for interacting with the hinge region of the kinase ATP-binding site. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1]
To establish a clear validation pathway, this guide will proceed under the hypothesis that this compound is an inhibitor of the Src non-receptor tyrosine kinase . Src is a key proto-oncogene that, when overexpressed or constitutively active, contributes to cancer cell proliferation, survival, invasion, and angiogenesis.[2] Therefore, inhibitors of Src are of significant therapeutic interest.
This guide will compare the activity of our investigative compound with three well-characterized kinase inhibitors:
-
Dasatinib: A potent, FDA-approved inhibitor of multiple tyrosine kinases, including Src and Abl. It will serve as our primary positive control and benchmark for high-potency inhibition.
-
Gefitinib: An FDA-approved selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] It will be used as a comparator to assess the selectivity of our compound against a different kinase family.
-
Staurosporine: A natural product known for its broad-spectrum, non-selective inhibition of numerous protein kinases.[5][6] It serves as a general control for kinase inhibition and can help identify potential off-target effects.
Experimental Validation Workflow
A multi-faceted approach is essential to comprehensively validate the in vitro activity of a novel kinase inhibitor. Our workflow is designed to move from direct biochemical assays to more complex cell-based systems, providing a holistic view of the compound's performance.
Caption: In Vitro Validation Workflow for a Novel Kinase Inhibitor.
Biochemical Validation: Direct Enzyme Inhibition
The first step is to determine if this compound directly inhibits the enzymatic activity of purified Src kinase. A robust and high-throughput compatible method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][8]
Protocol: Src Kinase Inhibition Assay (ADP-Glo™)
Causality: This assay directly quantifies the product of the kinase reaction (ADP), making it a universal method applicable to virtually any kinase.[9] The assay is performed in two steps: first, the kinase reaction proceeds, and then remaining ATP is depleted before the ADP is converted back to ATP for a luminescent readout. This design minimizes interference from the test compounds and provides a high signal-to-background ratio.[8]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% Brij-35.
-
Reconstitute recombinant human Src kinase and the polypeptide substrate (e.g., Poly(Glu,Tyr) 4:1) in the reaction buffer.
-
Prepare a stock solution of ATP at a concentration equal to the Kₘ of Src for ATP (typically in the low micromolar range) in the reaction buffer.[10] Using ATP at its Kₘ ensures the assay is sensitive to competitive inhibitors.
-
Prepare serial dilutions of this compound and the control compounds (Dasatinib, Gefitinib, Staurosporine) in DMSO, followed by a final dilution in reaction buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilutions.
-
Add 5 µL of the Src kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C. The reaction must be within the linear range of enzyme activity.[11]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cellular Activity: Target Engagement in a Biological Context
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and inhibit the target in its native environment.[12][13]
Protocol: Cellular Phospho-Src Assay
Causality: This assay measures the phosphorylation of a downstream substrate of Src, which is a direct indicator of Src activity within the cell. A reduction in the phosphorylation of the substrate upon treatment with the compound demonstrates target engagement and functional inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line with high endogenous Src activity (e.g., HT-29 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and control compounds for 2-4 hours.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and quantify the total protein concentration.
-
Measure the level of phosphorylated Src (p-Src at Tyr416) and total Src using a sandwich ELISA kit or by performing Western blotting with specific antibodies.
-
-
Data Analysis:
-
Normalize the p-Src signal to the total Src signal for each treatment.
-
Calculate the percentage of inhibition of Src phosphorylation relative to the DMSO-treated control.
-
Determine the cellular IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Caption: Hypothetical Src Signaling Pathway and Point of Inhibition.
Cytotoxicity Assessment: Evaluating Off-Target Effects
It is critical to distinguish between targeted inhibition of cell proliferation (cytostatic effect) and general cellular toxicity (cytotoxic effect). The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[14][15]
Protocol: MTT Cytotoxicity Assay
Causality: This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16] The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production indicates a loss of cell viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed a non-cancerous cell line (e.g., HEK293) or the cancer cell line used previously into a 96-well plate.
-
Treat the cells with a range of concentrations of the test compounds for an extended period, typically 48-72 hours, to assess long-term effects on cell viability.
-
-
MTT Incubation and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the CC₅₀ (cytotoxic concentration 50%) value from the dose-response curve.
-
Comparative Data Analysis
The data obtained from the biochemical and cellular assays should be compiled to compare the performance of this compound against the reference compounds.
Table 1: Comparative In Vitro Activity Profile
| Compound | Src IC₅₀ (nM) [Biochemical] | HT-29 p-Src IC₅₀ (nM) [Cellular] | HEK293 CC₅₀ (µM) [Cytotoxicity] | Selectivity Index (CC₅₀ / Cellular IC₅₀) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated] |
| Dasatinib | 1.2 | 5.8 | > 10 | > 1724 |
| Gefitinib | > 10,000 | > 10,000 | 8.5 | < 1 |
| Staurosporine | 6.0 | 15.2 | 0.05 | 3.3 |
Interpretation of Results:
-
A potent compound will have low nanomolar IC₅₀ values in both biochemical and cellular assays.
-
A high CC₅₀ value indicates low general cytotoxicity.
-
The Selectivity Index (SI), calculated as the ratio of the CC₅₀ to the cellular IC₅₀, is a critical parameter. A high SI value suggests that the compound's anti-proliferative effect is due to on-target inhibition rather than general toxicity.
-
Comparison with Dasatinib will benchmark the potency against a known Src inhibitor.
-
Comparison with Gefitinib will provide evidence for selectivity; high activity against Src and low activity against other kinases like EGFR is desirable.
-
Staurosporine's data provides a reference for a non-selective, potent kinase inhibitor that is also highly cytotoxic.
Kinase Selectivity Profiling
To further establish the specificity of this compound, it is essential to profile its activity against a broad panel of protein kinases. This can be outsourced to specialized service providers who offer panels of hundreds of kinases.[18][19] The compound should be screened at a fixed concentration (e.g., 1 µM) to identify potential off-targets. Any significant inhibition of other kinases would warrant further investigation to determine their IC₅₀ values. A truly selective inhibitor will show potent inhibition of the intended target (Src) with minimal activity against other kinases.[10][20]
Conclusion
This guide provides a robust and logical framework for the initial in vitro validation of this compound as a putative kinase inhibitor. By systematically progressing from direct biochemical assays to cell-based functional and toxicity assays, and by comparing its performance against well-characterized inhibitors, researchers can generate a comprehensive data package. This information is critical for making informed decisions about the future development of this compound as a potential therapeutic agent. The emphasis on understanding the causality behind each experimental step ensures the scientific integrity and reliability of the findings.
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- Han, B., et al. (2024). Gefitinib (an EGFR tyrosine kinase inhibitor) plus anlotinib (an multikinase inhibitor) for untreated, EGFR-mutated, advanced non-small cell lung cancer (FL-ALTER): a multicenter phase III trial. Signal Transduction and Targeted Therapy, 9(1), 223.
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- Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(30), 11183–11192.
- Agafonov, R. V., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12937–12942.
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- Staren, M., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget, 9(93), 36566–36580.
- Merget, B., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube.
- Wang, Y., et al. (2022). Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H.
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Executive Summary: The Pyrimidinol Pharmacophore
Comparative Analysis of Pyrimidinol-Based Inhibitors: Metalloenzyme Targeting & Radical Trapping
The pyrimidinol scaffold (specifically 4- or 5-hydroxypyrimidine and its tautomeric pyrimidinones) represents a privileged class of inhibitors in modern drug discovery. Its utility is bifurcated into two distinct mechanistic domains: active-site metal chelation in metalloenzymes (HIV-1 RNase H, KDM5 demethylases) and radical trapping in lipid peroxidation.
This guide provides a comparative analysis of these inhibitors, focusing on the structural determinants of their potency, selectivity profiles, and the experimental protocols required to validate their efficacy. A critical distinction is drawn between the Pyrimidinol Carboxylic Acids (viral targets) and Fused Pyrimidinones (epigenetic targets).
Mechanistic Architecture: Chelation vs. Radical Trapping
To engineer effective inhibitors, one must understand the binding mode. The pyrimidinol core functions differently depending on the target environment.
A. Metalloenzyme Inhibition (HIV-1 RNase H & KDM5)
In this context, the pyrimidinol group acts as a bidentate or tridentate ligand.
-
HIV-1 RNase H: Pyrimidinol carboxylic acids coordinate two divalent metal ions (
or ) within the active site. The oxygen of the hydroxyl group and the adjacent carboxylate form a geometry that mimics the transition state of the RNA-DNA hybrid substrate. -
KDM5 (Jarid1): Fused pyrimidinone derivatives (often existing in tautomeric equilibrium with pyrimidinols) bind to the active site
. This competitively inhibits the entry of the co-factor 2-oxoglutarate (2-OG), thereby blocking histone demethylation.
B. Lipid Peroxidation Inhibition (Antioxidant)[1][2]
-
Mechanism: 5-pyrimidinols possess a weaker O–H bond compared to phenols, allowing them to donate a hydrogen atom rapidly to peroxyl radicals. This "inhibits" the chain reaction of lipid peroxidation more effectively than Vitamin E in certain solvents.
Comparative Profiling: Viral vs. Epigenetic Targets
The following table contrasts the performance and physicochemical properties of the two primary pyrimidinol-based inhibitor classes.
Table 1: Comparative Performance of Pyrimidinol-Based Scaffolds
| Feature | Pyrimidinol Carboxylic Acids (Target: HIV-1 RNase H) | Pyrido[3,4-d]pyrimidinones (Target: KDM5/Jarid1) |
| Primary Mechanism | Two-metal ion chelation ( | Active site |
| Binding Mode | Mimics substrate transition state | Mimics co-factor (2-OG) |
| Potency ( | Low micromolar ( | Nanomolar ( |
| Selectivity Challenge | High affinity for RNase H but poor selectivity against Integrase (structural overlap). | High selectivity against KDM4 (JMJD2) due to distinct substrate binding pockets. |
| ADME Limitation | Permeability: High polarity (carboxylic acid) often leads to poor Caco-2 permeability. | Solubility: Planar fused ring systems can suffer from low aqueous solubility. |
| Key Structural Modification | Addition of hydrophobic "wings" (e.g., benzyl groups) to engage hydrophobic pockets. | Substitution at the N3 position to improve cell permeability and metabolic stability. |
Analyst Note: While Pyrimidinol Carboxylic Acids show excellent in vitro potency against RNase H, their development is often stalled by poor membrane permeability. In contrast, the KDM5 inhibitors (fused pyrimidinones) have seen greater success in cellular assays due to better lipophilicity profiles.
Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways of pyrimidinol-based inhibition.
Figure 1: Divergent mechanistic pathways of pyrimidinol scaffolds in viral, epigenetic, and oxidative stress models.
Experimental Protocols
To validate these inhibitors, specific assays must be employed. The following protocols are "self-validating," meaning they include internal controls to distinguish false positives (e.g., pan-assay interference) from true inhibition.
Protocol A: FRET-Based HIV-1 RNase H Activity Assay
Used to determine
-
Substrate Preparation: Anneal an 18-mer RNA (3'-fluorescein labeled) to a complementary 18-mer DNA (5'-dabcyl quencher). The hybrid mimics the viral genome intermediate.
-
Enzyme Setup: Dilute HIV-1 Reverse Transcriptase (containing the RNase H domain) in reaction buffer (50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM
). -
Inhibitor Incubation: Add pyrimidinol inhibitor (serially diluted in DMSO) to the enzyme. Incubate for 10 min at 37°C.
-
Control: DMSO only (0% inhibition).
-
Control: Known RNase H inhibitor (e.g.,
-thujaplicinol) as positive control.
-
-
Reaction Initiation: Add 50 nM RNA/DNA substrate.
-
Detection: Measure fluorescence increase (Excitation 490 nm / Emission 528 nm) over 30 minutes. Cleavage separates the fluorophore from the quencher.
-
Validation: To rule out fluorescence interference, run a parallel assay with free fluorescein and the inhibitor. If the inhibitor quenches free fluorescein, the
is invalid.
Protocol B: AlphaScreen KDM5 Demethylase Assay
Used to validate KDM5 inhibition by fused pyrimidinones.
-
Reagents: Biotinylated H3K4me3 peptide (substrate), KDM5A/B enzyme, Anti-H3K4me2 acceptor beads, Streptavidin donor beads.
-
Reaction: Incubate KDM5 enzyme with the inhibitor in assay buffer (50 mM HEPES pH 7.5, 50
Fe(II), 100 2-OG, 100 Ascorbate) for 15 min. -
Substrate Addition: Add Biotin-H3K4me3 peptide. Incubate for 60 min at RT. The enzyme demethylates H3K4me3 to H3K4me2.
-
Detection: Add Acceptor beads (bind H3K4me2 product) and Donor beads (bind Biotin).
-
Readout: Upon laser excitation at 680 nm, donor beads release singlet oxygen, activating acceptor beads to emit at 520-620 nm.
-
Logic:Inhibition = Low Signal. (Inhibitor prevents formation of H3K4me2, so Acceptor beads cannot bind).
-
-
Counter-Screen: Use a "TruHits" kit (Biotin-BSA + Streptavidin Donor + Acceptor) to ensure the pyrimidinol compound is not simply a singlet oxygen quencher or bead-interfering agent.
References
-
Vertex Pharmaceuticals & NIH. "Structural and Binding Analysis of Pyrimidinol Carboxylic Acid and N-Hydroxy Quinazolinedione HIV-1 RNase H Inhibitors." Antimicrobial Agents and Chemotherapy. 1
-
GlaxoSmithKline R&D. "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives." Journal of Medicinal Chemistry. 2
-
National Institutes of Health (NIH). "3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems." Beilstein Journal of Organic Chemistry. 3[3][2][4][5][6][7][8][9]
-
Preprints.org. "Small Molecule Inhibitors of KDM5 Histone Demethylases Increase Radio-Sensitivity of Breast Cancer Cells Over-Expressing JARID1B." 5
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity & Performance Profiling of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
This guide provides an in-depth technical analysis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol , a functionalized pyrimidine scaffold critical in the synthesis of bioactive compounds (including Tyrosine Kinase Inhibitors and agrochemicals).[1]
This document focuses on Cross-Reactivity Profiling in the context of:
-
Chemical Selectivity: Regiochemical stability and reactivity compared to alternative pyrimidine building blocks.[1]
-
Biological Specificity: Potential off-target interactions (kinase promiscuity) inherent to the aminopyrimidine pharmacophore.[1]
Executive Summary & Molecule Characterization
This compound (Tautomer: 5-Chloro-2-methyl-6-(methylamino)pyrimidin-4(3H)-one) represents a "privileged structure" in drug discovery.[1] Its specific substitution pattern—combining an electron-withdrawing chlorine at C5, a nucleophilic amino group at C6, and a tautomerizable hydroxyl at C4—makes it a versatile but chemically complex intermediate.[1]
Unlike simple halogenated pyrimidines, this molecule exhibits amphoteric reactivity , capable of acting as both a nucleophile (via the amine) and an electrophile (at C4/C6).[1] This duality necessitates rigorous cross-reactivity profiling to prevent polymerization or regio-isomeric impurities during downstream synthesis.[1]
Structural Key Features[1][2][3]
-
C5-Chlorine: Steric blocker and electronic modulator; enhances metabolic stability in final drugs.[1]
-
C6-Methylamino: Key hydrogen-bond donor for kinase hinge binding; prone to oxidation.[1]
-
C4-Hydroxyl/Oxo: Dictates tautomeric equilibrium; site for O-alkylation vs. N-alkylation.[1]
Comparative Performance Analysis
The following table compares the Selectivity & Reactivity Profile of this compound against common alternative pyrimidine scaffolds used in similar synthetic pathways.
| Feature | This compound | 2,4,6-Trichloropyrimidine | 4,6-Dichloro-2-methylpyrimidine | Significance |
| Regioselectivity | High (Directed): The C6-amino group deactivates C6, directing nucleophiles to C4 (after activation). | Low: C4 and C6 are equivalent; leads to statistical mixtures of mono/di-substituted products.[1] | Moderate: C4/C6 are equivalent; requires steric control for mono-substitution.[1] | Critical for yield optimization in asymmetric synthesis.[1] |
| Cross-Reactivity (Solvent) | Moderate: C6-NHMe can react with chlorinated solvents (e.g., DCM) under radical conditions.[1] | Low: Highly stable in most organic solvents.[1] | Low: Stable, but hydrolysis-prone in aqueous base.[1] | Dictates solvent choice for process scale-up. |
| Kinase "Hinge" Affinity | High: The aminopyrimidine motif mimics ATP's adenine.[1] | None: Lacks H-bond donors.[1] | Low: Lacks H-bond donors.[1] | Direct relevance for biological probe design.[1] |
| Impurity Profile | Complex: Prone to oxidative degradation (N-oxide formation) and dimerization.[1] | Simple: Mainly hydrolysis products (uracils).[1] | Simple: Hydrolysis products. | Requires high-resolution monitoring (LC-MS).[1] |
Biological Cross-Reactivity: The "Privileged Scaffold" Risk
In drug development, "cross-reactivity" for this molecule often refers to Kinase Promiscuity .[1] The 2-methyl-6-aminopyrimidine core is a classic ATP-mimetic.[1]
Mechanism of Cross-Reactivity
The N1 and C6-amino groups form a bidentate hydrogen bonding motif that fits into the hinge region of various kinases (e.g., Src, Abl, CDK).[1]
-
Intended Target: Specific Kinase (e.g., EGFR).[1]
-
Cross-Reactivity Risk: Binding to structurally homologous kinases (e.g., Lck, Lyn) or Adenosine Receptors (A1, A2A).[1]
Recommendation: When using this scaffold as a probe, researchers must perform a Kinome Scan early in the development cycle to quantify selectivity ratios.[1]
Experimental Protocol: Cross-Reactivity & Impurity Profiling
This self-validating protocol utilizes LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry) to profile the chemical cross-reactivity (stability) and impurity generation of the molecule under stress conditions.[1]
Objective
To identify degradation products and cross-reactive species formed when the molecule is exposed to oxidative or alkylating environments.[1]
Materials
-
Analyte: this compound (>98% purity).[1]
-
Reagents: Hydrogen Peroxide (30%), Acetonitrile (LC-MS grade), Formic Acid.[1]
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Forced Degradation (Oxidative Stress): [1]
-
Cross-Reactivity Test (Electrophilic Challenge):
-
Aliquot 1 mL of stock. Add 10 µL of Methyl Iodide (MeI).[1]
-
Incubate at 25°C for 1 hour.
-
Rationale: Tests the nucleophilicity of the C6-amine vs. N1/N3 ring nitrogens (Regioselectivity check).
-
-
LC-MS Analysis:
-
Data Processing:
Visualizations
Diagram 1: Reactivity & Tautomerism Pathways
This diagram illustrates the tautomeric equilibrium and potential cross-reactivity sites (Nucleophilic vs. Electrophilic) that dictate the molecule's performance.[1]
Caption: Tautomeric equilibrium and competitive alkylation pathways. The N-alkylation pathway (Green) is typically dominant but competes with oxidative degradation (Red).[1]
Diagram 2: Cross-Reactivity Profiling Workflow
A logical flow for determining if the molecule meets the "Selectivity Criteria" for use as a probe or intermediate.[1]
Caption: Decision matrix for validating the scaffold. Failure in chemical stability or biological selectivity triggers a redesign (e.g., protecting groups).[1]
References
-
Chemical Reactivity of Aminopyrimidines
-
Kinase Inhibitor Scaffold Profiling
-
Analytical Method Validation
-
Structural Analog Data (Sigma-Aldrich)
Sources
- 1. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]
Comparative Guide: Synthesis Efficiency of Pyrimidine Pathways
Executive Summary
In drug discovery, the pyrimidine scaffold is ubiquitous, anchoring blockbuster drugs from fluorouracil (oncology) to rosuvastatin (cardiology). However, the choice of synthetic route is often driven by habit rather than process efficiency. This guide objectively compares the three dominant methodologies—Classical Condensation (Pinner/Remfry) , Multicomponent Assembly (Biginelli) , and Late-Stage Functionalization (Cross-Coupling) .
The Verdict:
-
For Scale-Up: The Pinner-type condensation remains the gold standard for fully aromatic cores due to predictable thermodynamics, despite lower atom economy.
-
For Library Generation: The Biginelli reaction offers superior speed and atom economy but requires an oxidation step for aromatic targets.
-
For Lead Optimization: Pd-catalyzed cross-coupling is indispensable for decorating the core but is the least "green" approach due to heavy metal waste and ligand costs.
Part 1: The Landscape of Pyrimidine Synthesis
The efficiency of a synthesis route is no longer measured solely by isolated yield.[1] Modern process chemistry demands a holistic view including Atom Economy (AE) , Reaction Mass Efficiency (RME) , and Step Count .
The Structural Challenge
The target determines the route.
-
Dihydropyrimidines (DHPMs): Often calcium channel blockers. Best accessed via Biginelli.[2][3]
-
Fully Aromatic Pyrimidines: Kinase inhibitors. Best accessed via Condensation or Aromatization of DHPMs.
Part 2: Deep-Dive Comparative Analysis
Route A: The Classical Condensation (Pinner/Principal Approach)
The Industry Workhorse
This route involves the condensation of a binucleophile (amidine, urea, guanidine) with a 1,3-electrophile (
-
Mechanism: Stepwise nucleophilic attack followed by dehydration.
-
Causality & Control: The reaction is thermodynamically driven by the formation of the stable aromatic ring. However, it is highly sensitive to water . The imidate salt intermediate (in Pinner synthesis) hydrolyzes rapidly to an ester if moisture is present, killing the reaction.
-
Validation: Monitoring the disappearance of the enaminone signal (~5-6 ppm) via 1H NMR is critical before workup.
Route B: Multicomponent Assembly (The Biginelli Reaction)
The Atom Economy Champion
A one-pot acid-catalyzed cyclocondensation of an aldehyde, a
-
Mechanism: Interception of an iminium ion (formed from aldehyde + urea) by the enol of the
-ketoester.[3] -
Causality & Control: Yields plummet with aliphatic aldehydes due to steric hindrance and competing aldol condensations. The "Atwal modification" (using enones) can circumvent this but adds a step.
-
Hidden Cost: The product is usually a racemic dihydropyrimidine. Obtaining a fully aromatic pyrimidine requires a subsequent oxidation step (e.g., using DDQ or KMnO4), which destroys the atom economy advantage.
Route C: Late-Stage Functionalization (Cross-Coupling)
The Precision Tool
Starting with a halogenated pyrimidine core (e.g., 2,4-dichloropyrimidine) and applying Suzuki-Miyaura or Buchwald-Hartwig coupling.
-
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).
-
Causality & Control: Regioselectivity is governed by the electronic deficiency of the pyrimidine carbons. C4 is more electron-deficient than C2, allowing for sequential, selective substitution (SNAr or Pd-catalyzed) at C4 first, then C2.
-
Validation: LC-MS is mandatory here to track mono- vs. bis-substitution byproducts.
Part 3: Data-Driven Evaluation
The following table contrasts these routes using a standardized synthesis of a 2,4,6-trisubstituted pyrimidine model.
| Metric | Route A: Condensation (Amidine + 1,3-Dicarbonyl) | Route B: Biginelli (+ Oxidation Step) | Route C: Pd-Coupling (From Dichloropyrimidine) |
| Avg.[4] Isolated Yield | 75 - 92% | 60 - 85% (DHPM); 50-70% (Aromatic) | 80 - 95% (per step) |
| Atom Economy (AE) | Moderate (Loss of H2O/EtOH) | High (Loss of H2O only in step 1) | Low (Loss of Boronic acid/Halide salts) |
| Reaction Time | 4 - 12 Hours | 1 - 4 Hours (Microwave assisted) | 12 - 24 Hours |
| Purification Load | Low (Product often precipitates) | Moderate (Chiral separation often needed) | High (Pd removal, ligand separation) |
| Scalability | Excellent (Thermodynamically stable) | Good (Exotherm management needed) | Poor (Cost of catalyst) |
| Green Score | Moderate | High (Solvent-free variants exist) | Low (Toxic metals, solvent heavy) |
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision logic for selecting a synthesis route.
Caption: Decision matrix for pyrimidine synthesis based on target saturation and substituent complexity.
Part 5: Validated Experimental Protocols
Protocol 1: Optimized Cyclocondensation (Route A)
Best for: Scalable synthesis of 2-amino-4,6-dimethylpyrimidine derivatives.
-
Reagent Prep: Dissolve guanidine hydrochloride (10 mmol) and acetylacetone (10 mmol) in absolute ethanol (20 mL).
-
Base Addition: Add potassium carbonate (K2CO3, 15 mmol) slowly. Note: Use of a weak base prevents side reactions common with alkoxides.
-
Reflux: Heat to reflux (78°C) for 6 hours.
-
Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the starting 1,3-diketone is the key indicator.
-
-
Workup: Cool to room temperature. Pour into ice water (50 mL). The product usually precipitates as a white solid.
-
Purification: Filter and recrystallize from ethanol.
-
Yield Expectation: 85-92%.
-
Protocol 2: Microwave-Assisted Biginelli (Route B)
Best for: Rapid library generation of DHPMs.
-
Assembly: In a microwave vial, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and catalytic Yb(OTf)3 (5 mol%).
-
Irradiation: Irradiate at 100°C (300 W) for 10 minutes (solvent-free).
-
Workup: Add cold ethanol. The product precipitates.
-
Validation: Check melting point and 1H NMR (distinct doublet for the CH at position 4).
-
Yield Expectation: 88-94%.
-
Green Metric: E-factor is < 1 (very low waste).
-
Part 6: References
-
Comparison of Biginelli and Hantzsch Reactions: Title: Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals. Source: ACS Omega (via PubMed Central). URL:[Link]
-
Green Chemistry Metrics in Synthesis: Title: Green Chemistry Metrics, A Review. Source: MDPI (Processes). URL:[Link][4]
-
Atom Economy of Biginelli Reaction: Title: Biginelli Reaction - Mechanism and Atom Economy.[5] Source: Organic Chemistry Portal.[6] URL:[Link]
-
Industrial Scalability & Pathways: Title: Pathway of pyrimidine biosynthesis and industrial fermentation. Source: ResearchGate / Applied Microbiology and Biotechnology. URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
Validating Target Engagement of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
This guide outlines the rigorous validation of target engagement for 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol , a functionalized pyrimidine scaffold characteristic of ATP-competitive small molecule inhibitors.[1][2]
Given the structural properties (pyrimidine core, C5-chlorine, C6-methylamino), this compound acts as a quintessential ATP-mimetic pharmacophore , frequently utilized to target kinases, ATPases, or nucleotide-binding enzymes.[1][2] This guide details the validation workflow to confirm its specific binding, occupancy, and residence time within a biological system.[1][2]
A Comparative Technical Guide for Application Scientists
Executive Summary
This compound represents a class of polar, hydrogen-bond-rich pyrimidines designed for high-affinity interaction with ATP-binding pockets.[1][2] Validating its target engagement requires distinguishing between biochemical potency (inhibition in a tube) and cellular occupancy (binding in the complex cytosolic environment).[1][2]
This guide compares this compound’s performance against standard validation benchmarks and outlines a self-validating workflow using Cellular Thermal Shift Assays (CETSA) and Surface Plasmon Resonance (SPR) to prove mechanism of action.
Comparative Analysis: Performance vs. Alternatives
When validating a pyrimidine-based inhibitor, researchers must compare its performance not just against other drugs, but against alternative modes of inhibition and validation methodologies .[1][2]
Table 1: Compound Performance vs. Standard Alternatives
Objective comparison of the Pyrimidine Scaffold against standard reference classes.
| Feature | This compound | Alternative A: Pan-Kinase Inhibitor (e.g., Staurosporine) | Alternative B: Allosteric Inhibitor (Type III/IV) |
| Binding Mode | ATP-Competitive (Type I/II) .[1][2] H-bonds via pyrimidine N1/N3 and C6-amino group.[1][2] | ATP-Competitive (Promiscuous).[1][2] | Non-ATP Competitive.[1][2] Binds regulatory pockets.[1][2] |
| Selectivity | Tunable. The C5-Chloro and C2-Methyl groups provide specific steric vectors for selectivity.[1][2] | Low. Hits hundreds of kinases (Reference Standard).[1][2] | High. Exploits unique conformational changes.[1][2] |
| Residency Time | Moderate. Driven by H-bond networks.[1][2] | Low to Moderate. Fast on/off rates.[1][2] | High. Often induces conformational trapping.[1][2] |
| Cellular Permeability | High. Low molecular weight (<250 Da) and balanced polarity (logP ~1-2).[1][2] | Variable. Often high logP.[1][2] | Variable. Often high MW.[1][2] |
| Validation Challenge | High ATP Competition. Must displace mM concentrations of intracellular ATP. | Easy to validate (potent), but hard to prove specificity.[1][2] | Hard to validate (often silent in enzymatic assays without specific activation).[1][2] |
Table 2: Validation Method Comparison
Which assay definitively proves target engagement for this compound?
| Validation Method | Suitability for Pyrimidinol | Pros | Cons |
| Enzymatic IC50 | Screening Only. | High throughput. Defines intrinsic potency.[1][2] | Artificial buffer; no ATP competition context; ignores cell membrane.[1][2] |
| SPR (Biophysical) | Gold Standard (Kinetics). | Measures | Requires purified protein; no cellular context.[1][2] |
| CETSA (Cellular) | Critical for Proof-of-Concept. | Proves physical binding inside the living cell.[1][2] | Lower throughput; requires specific antibody for detection.[1][2] |
Scientific Rationale & Mechanism
The compound functions through molecular recognition of the hinge region in the target protein.[1][2]
-
C6-Methylamino: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the target's hinge region.[1][2]
-
C5-Chloro: Fills the hydrophobic "gatekeeper" pocket, enhancing affinity and selectivity over other ATP-binders.[1][2]
-
C4-Hydroxyl/Oxo: Participates in water-mediated bridging or direct H-bonding.[1][2]
Diagram 1: Target Engagement Mechanism
Visualizing the ATP-competitive binding mode.[1][2]
Caption: The compound competes with intracellular ATP for the target's active site.[1][2] Successful engagement requires an affinity (Kd) significantly higher than the ATP Km.[1][2]
Experimental Protocols (Self-Validating Systems)
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Prove the compound enters the cell and physically stabilizes the target protein against heat denaturation.[1][2]
Reagents:
Workflow:
-
Treatment: Seed cells at 70% confluency.[1][2] Treat with Compound (1 µM, 10 µM) or Vehicle (DMSO) for 1 hour at 37°C.
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each).
-
Apply a temperature gradient (e.g., 40°C to 70°C) using a thermal cycler for 3 minutes.
-
-
Lysis: Cool samples to RT (3 min). Freeze-thaw (3x) using liquid nitrogen/37°C bath to lyse cells.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. The supernatant contains the stabilized, soluble protein.
-
Detection: Analyze supernatant via Western Blot using a specific antibody for the Target.[1][2]
-
Data Analysis: Plot Band Intensity vs. Temperature.
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Objective: Determine the residence time (
Setup:
-
Ligand: Biotinylated Target Protein (captured on Streptavidin chip) or His-tagged protein (captured on NTA chip).[1][2] Avoid direct amine coupling if it disrupts the ATP pocket.[1][2]
Workflow:
-
Immobilization: Capture Target Protein to ~2000 RU density.[1][2] Reference channel: Empty or irrelevant protein.
-
Analytes: Prepare a dilution series of this compound (e.g., 0.1 nM to 10 µM) in Running Buffer (HBS-P+ with 1% DMSO).
-
Injection: Inject analyte for 120s (Association) followed by 300s dissociation with buffer alone.
-
Correction: Perform Solvent Correction (DMSO calibration) to account for bulk refractive index changes.
-
Fitting: Fit data to a 1:1 Langmuir Binding Model .
Validation Workflow Diagram
This diagram illustrates the logical flow from synthesis to validated target engagement.[1][2]
Caption: The critical path for validation. Biochemical potency alone is insufficient; biophysical and cellular confirmation are mandatory.[1][2]
References
-
Jafari, R. et al. (2014).[1][2] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1][2] Nature Protocols. Link[1][2]
-
Zhang, J. et al. (2009).[1][2] "Targeting cancer with small molecule kinase inhibitors."[1][2] Nature Reviews Cancer.[1][2] Link
-
Copeland, R. A. (2016).[1][2] "Kinetics of drug-target residence time: implications for efficacy and safety."[1][2] Nature Reviews Drug Discovery.[1][2] Link[1][2]
-
Huber, K. V. M. et al. (2015).[1][2] "Proteome-wide drug and metabolite interaction mapping by thermal-stability profiling." Nature Methods.[1][2] Link
Sources
A Framework for Preclinical Benchmarking of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol, a Novel Putative Kinase Inhibitor
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic is paved with rigorous, objective evaluation. This guide provides a comprehensive framework for the preclinical benchmarking of the investigational compound 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol, hereafter referred to as CMPD-X . Given the absence of extensive public data on CMPD-X, this document serves as a methodological template. It outlines a logical, multi-tiered approach to characterize its efficacy and selectivity against well-established standard compounds.
The chemical structure of CMPD-X, centered on a pyrimidine scaffold, suggests a potential role as a protein kinase inhibitor. Protein kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.[1] Therefore, our benchmarking strategy will focus on evaluating CMPD-X against key oncogenic kinases.
This guide will provide a comparative analysis framework using two widely-used, FDA-approved kinase inhibitors as benchmarks: Gefitinib , an inhibitor of the Epidermal Growth Factor Receptor (EGFR), and Imatinib , which targets the BCR-Abl fusion protein.[2][3] By following the protocols and principles outlined herein, researchers can generate the necessary data to robustly profile CMPD-X and determine its therapeutic potential.
The Strategic Importance of Benchmarking
Benchmarking is not merely a comparative exercise; it is a foundational component of drug discovery. It allows us to:
-
Establish Potency: Quantify the concentration at which a novel compound elicits a biological effect (e.g., IC50) relative to established drugs.
-
Determine Selectivity: Understand the compound's specificity for its intended target versus off-target kinases, which is crucial for predicting potential side effects.[4]
-
Validate Mechanism of Action: Confirm that the compound's effect in a cellular context is a direct result of inhibiting the intended signaling pathway.
-
Assess Therapeutic Window: Compare the concentration required for efficacy against the concentration that causes general toxicity to cells.
Our approach is structured in a logical progression from direct biochemical assays to more complex cell-based evaluations.
Standard Compounds, Target Pathways, and Cellular Models
The choice of standard compounds is critical for contextualizing the performance of CMPD-X. We have selected two standards that represent different classes of kinase inhibitors and are used to treat distinct malignancies.
| Standard Compound | Primary Target | Associated Malignancy | Mechanism of Action |
| Gefitinib | EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer (NSCLC) | Competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling.[2][5] |
| Imatinib | BCR-Abl Tyrosine Kinase | Chronic Myeloid Leukemia (CML) | Binds to the ATP-binding site of the BCR-Abl oncoprotein, blocking its constitutive kinase activity and inducing apoptosis in cancer cells.[3][6] |
To test the activity of CMPD-X in a relevant biological context, we will use established human cancer cell lines known to be dependent on these signaling pathways.
| Pathway | Recommended Cell Line | Rationale |
| EGFR Signaling | H3255 or HCC827 | NSCLC cell lines with activating EGFR mutations, known to be sensitive to EGFR inhibitors like Gefitinib.[7] |
| BCR-Abl Signaling | K562 | A CML cell line that expresses the BCR-Abl fusion protein and is sensitive to Imatinib.[8][9] |
Part 1: In Vitro Biochemical Potency and Selectivity
The first step is to determine if CMPD-X can directly inhibit the enzymatic activity of our target kinases in a cell-free system. This provides the most direct measure of potency (IC50) and is essential for understanding the compound's intrinsic activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol is designed to measure the ability of a compound to inhibit the transfer of phosphate from ATP to a substrate by a specific kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is kept at or near the Km (Michaelis constant) for each kinase. This is crucial because ATP-competitive inhibitors will appear less potent at high ATP concentrations. Using Km ensures a standardized and sensitive measure of inhibitory potential.[10]
-
ADP-Glo™ Kinase Assay (Promega): This is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase, making it ideal for screening and selectivity profiling.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of CMPD-X, Gefitinib, and Imatinib in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution.
-
Add Kinase and Substrate: Add 2.5 µL of a solution containing the target kinase (e.g., recombinant human EGFR or Abl) and its specific substrate (a peptide or protein).
-
Initiate Reaction: Add 2.5 µL of ATP solution (at the predetermined Km concentration for the specific kinase) to start the reaction. Include "no enzyme" and "vehicle (DMSO) only" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced, and therefore, to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| CMPD-X | EGFR | Experimental Value |
| BCR-Abl | Experimental Value | |
| Gefitinib | EGFR | Experimental Value |
| BCR-Abl | Experimental Value | |
| Imatinib | EGFR | Experimental Value |
| BCR-Abl | Experimental Value |
Part 2: Cellular Efficacy and Cytotoxicity
After establishing biochemical potency, the next critical step is to assess whether CMPD-X can inhibit the growth of cancer cells that are dependent on our target kinases and to determine its general toxicity.
Experimental Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., H3255 and K562) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of CMPD-X and the appropriate standard compounds (Gefitinib for H3255, Imatinib for K562). Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Experimental Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), an enzyme released from cells upon membrane damage.[14]
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the 72-hour incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The LDH in the supernatant will catalyze a reaction that results in a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity. Plot this against the log of compound concentration to determine the CC50 (concentration for 50% cytotoxicity).
Data Presentation: Cellular Assays
| Compound | Cell Line | Assay | Endpoint (µM) |
| CMPD-X | H3255 (EGFR-mutant) | MTT | GI50: Experimental Value |
| LDH | CC50: Experimental Value | ||
| K562 (BCR-Abl+) | MTT | GI50: Experimental Value | |
| LDH | CC50: Experimental Value | ||
| Gefitinib | H3255 (EGFR-mutant) | MTT | GI50: Experimental Value |
| LDH | CC50: Experimental Value | ||
| Imatinib | K562 (BCR-Abl+) | MTT | GI50: Experimental Value |
| LDH | CC50: Experimental Value |
Part 3: Mechanistic Validation of Target Inhibition
The final and most crucial phase is to confirm that the observed cellular effects are indeed due to the inhibition of the intended signaling pathway. Western blotting is the gold-standard technique for this purpose, as it allows for the direct measurement of the phosphorylation status of the target kinase and its downstream effectors.[12]
Signaling Pathway Overviews
EGFR Signaling Pathway: Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream pathways like RAS/MAPK and PI3K/Akt, which promote cell proliferation and survival.[15][16] Gefitinib blocks the initial autophosphorylation step.[2]
BCR-Abl Signaling Pathway: The BCR-Abl fusion oncoprotein is a constitutively active tyrosine kinase. It does not require a ligand for activation. It directly phosphorylates numerous substrates, leading to the activation of the same pro-survival pathways as EGFR (RAS/MAPK, PI3K/Akt) as well as the JAK/STAT pathway.[8][17] Imatinib directly inhibits the kinase activity of the BCR-Abl protein.[3]
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate H3255 or K562 cells in 6-well plates. Once they reach 70-80% confluency, treat them with CMPD-X, Gefitinib, or Imatinib at concentrations around their determined GI50 values (e.g., 0.1x, 1x, and 10x GI50) for a short period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-EGFR, anti-phospho-Abl, anti-phospho-Akt, anti-phospho-Erk).
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To ensure that changes in phospho-protein levels are not due to changes in total protein, the membrane can be stripped of the first set of antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-EGFR, anti-total-Akt) and a loading control like β-actin or GAPDH.
Data Interpretation and Drawing Conclusions
By integrating the data from these three phases, a comprehensive profile of CMPD-X can be constructed.
-
Potency Comparison: Is the IC50 of CMPD-X for its target kinase comparable to, better than, or worse than the standard compound? A lower IC50 indicates higher potency.
-
Selectivity Profile: Does CMPD-X show a significantly higher IC50 for its non-primary target? For example, if CMPD-X is a potent EGFR inhibitor, its IC50 for BCR-Abl should ideally be much higher, indicating selectivity.
-
Cellular vs. Biochemical Activity: How do the biochemical IC50 values correlate with the cellular GI50 values? A large discrepancy might suggest issues with cell permeability, compound stability, or efflux from the cell.
-
Mechanism Confirmation: Does the Western blot data confirm target engagement? A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors upon treatment with CMPD-X provides strong evidence for an on-target mechanism of action.
This structured, data-driven approach ensures that the evaluation of this compound is thorough and objective. The resulting comparative data package will provide the critical insights needed to make informed decisions about the future development of this novel compound.
References
-
Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Retrieved from [Link]
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Al-Obeidi, F. A., & Lam, K. S. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Pharmaceuticals, 14(11), 1139. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]
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Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]
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Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved from [Link]
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da Silva, V. F., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(2), 433. Retrieved from [Link]
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Deininger, M. W., et al. (2005). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 11(9), 3154–3154. Retrieved from [Link]
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Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. Retrieved from [Link]
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Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]
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ResearchGate. (n.d.). Cell lines analyzed to identify the Bcr-Abl signature. Retrieved from [Link]
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Bhamidipati, P. K. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview. Journal of Clinical and Diagnostic Research, 5(8), 1662-1666. Retrieved from [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]
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Drugs.com. (n.d.). List of BCR-ABL tyrosine kinase inhibitors. Retrieved from [Link]
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Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]
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Tamura, K., & Fukuoka, M. (2005). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine. Therapeutics, 1, CMT.S258. Retrieved from [Link]
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Wikipedia. (n.d.). Imatinib. Retrieved from [Link]
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Titus, S. A., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
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Guo, A., et al. (2008). Alterations in Genes of the EGFR Signaling Pathway and Their Relationship to EGFR Tyrosine Kinase Inhibitor Sensitivity in Lung Cancer Cell Lines. PLoS ONE, 3(2), e1657. Retrieved from [Link]
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Gu, S., et al. (2009). Signaling networks assembled by oncogenic EGFR and c-Met. Proceedings of the National Academy of Sciences, 106(2), 660–665. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol
Topic: Personal protective equipment for handling 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol Content Type: Operational Safety & Logistics Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
This compound (often tautomerized as a pyrimidinone) is a functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I must emphasize that while this compound is not typically classified as "fatal" upon acute exposure, its structural motifs—specifically the chlorinated pyrimidine ring and the secondary amine—classify it as a High-Priority Irritant and Potential Sensitizer .
Critical Safety Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the causality of the risk.[1]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Skin Irritation | H315 | Lipophilic nature of the pyrimidine ring facilitates dermal penetration; amine group reacts with skin proteins.[1] | Double-gloving is mandatory to prevent micro-exposure.[1] |
| Eye Irritation | H319 | Fine particulate matter (dust) is abrasive and chemically reactive with mucosal membranes.[1] | Unvented goggles are required; safety glasses are insufficient for powders.[1] |
| Resp. Irritation | H335 | Inhalation of dust triggers inflammation in the upper respiratory tract.[1] | Source capture (Fume hood/LEV) is the primary control; respirators are secondary.[1] |
PPE Specification Matrix
This matrix is designed to be a self-validating system.[1] If a component is missing, the operator is not "safe."[1]
Table 1: Personal Protective Equipment Specifications
| Body Zone | Standard Protection (Handling <1g Solid) | High-Risk Protection (Handling >1g or Solutions) | Technical Rationale |
| Respiratory | N95 / FFP2 (Disposable) | P100 / P3 (Half-face elastomeric) or PAPR | N95 filters 95% of particles; P100 filters 99.97%. For drug intermediates, we assume bioactivity; P100 provides the necessary safety factor.[1] |
| Dermal (Hands) | Nitrile (Min.[2][1] thickness 0.11 mm) | Double Gloving: 1. Inner: Nitrile (High dexterity)2.[1] Outer: Long-cuff Nitrile (0.15 mm+) | Nitrile offers excellent resistance to amines.[1] Double gloving provides a visual breach indicator—if the inner glove is stained, the barrier has failed.[1] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Full Face Shield over Goggles | Fine powders behave like fluids in air currents.[1] Goggles seal the eyes; glasses leave gaps.[1] |
| Body | Lab Coat (Polyester/Cotton blend) | Tyvek® Coverall (Disposable, wrist/ankle elastic) | Cotton retains particulates.[1] Tyvek sheds dust and prevents migration of the chemical to street clothes.[1] |
Critical Note on Solvent Compatibility: If you are dissolving this compound in Dichloromethane (DCM) , standard nitrile gloves will degrade in <5 minutes.[1] You must use PVA (Polyvinyl alcohol) or Laminate (Silver Shield) gloves for the solubilization step.[1]
Operational Protocols
Diagram 1: PPE Decision Logic
Use this logic flow to determine your gowning requirements before entering the lab.
Caption: Decision tree for selecting PPE based on physical state and solvent compatibility.
Protocol A: Weighing & Transfer (The Critical Step)
Most exposures occur during the transfer of dry powder due to static generation.
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Static Mitigation: Pyrimidines are often static-prone.[1] Use an anti-static gun or ionizer bar inside the hood before opening the container.[1]
-
The "Dirty Hand/Clean Hand" Technique:
-
Doffing (Removal):
Disposal & Decontamination[2]
Decontamination Solution: For pyrimidine-based residues, a standard surfactant solution (detergent) followed by a water rinse is usually sufficient.[1] If the specific synthesis involves highly toxic coupling reagents, a mild bleach solution (10%) may be used to oxidize residues, but ensure compatibility.[1]
Waste Disposal Plan:
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be sealed in a clear plastic bag, labeled "Hazardous Waste: Toxic Solid," and disposed of via Incineration .[1]
-
Liquid Waste: Segregate based on the solvent.[1]
Emergency Response
Diagram 2: Exposure Response Workflow
Immediate actions to take in the event of accidental contact.
Caption: Immediate response protocols for dermal, ocular, and respiratory exposure.
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for Pyrimidine Derivatives.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
